molecular formula C6H11N3O B1292074 (4-propyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 497855-00-2

(4-propyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1292074
CAS No.: 497855-00-2
M. Wt: 141.17 g/mol
InChI Key: ZPUGMHPXVOHOAZ-UHFFFAOYSA-N
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Description

(4-Propyl-4H-1,2,4-triazol-3-yl)methanol ( 497855-00-2) is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . Its structure features a 1,2,4-triazole ring N-substituted with a propyl group and functionalized at the 3-position with a hydroxymethyl group . This configuration makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry. Derivatives of the 1,2,4-triazole ring system are of significant research interest due to a broad spectrum of pharmacological properties, which include antifungal, antibacterial, and anti-inflammatory activities . The 1,2,4-triazole scaffold is considered a privileged structure in drug discovery, capable of hydrogen bonding and often stable to metabolic degradation . This compound serves as a versatile precursor for the development of more complex molecules, such as vicinal amino alcohols, which are important structural motifs found in beta-blockers and other therapeutic agents . Researchers utilize this and similar triazole derivatives in "click chemistry" applications and for constructing ligands for catalysis and materials science . This product is supplied for laboratory research and development purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should refer to the associated Safety Data Sheet (SDS) for proper handling and storage guidelines, which recommend storage in an inert atmosphere at room temperature .

Properties

IUPAC Name

(4-propyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11N3O/c1-2-3-9-5-7-8-6(9)4-10/h5,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUGMHPXVOHOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286229
Record name 4-Propyl-4H-1,2,4-triazole-3-methanol
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Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497855-00-2
Record name 4-Propyl-4H-1,2,4-triazole-3-methanol
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Record name 4-Propyl-4H-1,2,4-triazole-3-methanol
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Record name (4-propyl-4H-1,2,4-triazol-3-yl)methanol
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Foundational & Exploratory

(4-propyl-4H-1,2,4-triazol-3-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Chemical Properties of (4-propyl-4H-1,2,4-triazol-3-yl)methanol and its Analogs

Foreword: The landscape of chemical research often presents us with novel structures whose properties are not yet extensively documented in peer-reviewed literature. This compound (CAS: 497855-00-2) is one such compound. While available commercially for research purposes, it lacks a substantial body of published data.[1][2] This guide, therefore, adopts a dual approach. It provides all available specific information for the target molecule while simultaneously leveraging established principles and data from structurally related 4-alkyl-3-hydroxymethyl-4H-1,2,4-triazoles to create a robust and predictive framework. This methodology is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows needed to confidently work with this molecule and its chemical class.

Molecular Overview and Physicochemical Properties

This compound is a heterocyclic compound featuring a 1,2,4-triazole core. This core is N-substituted at position 4 with a propyl group and C-substituted at position 3 with a hydroxymethyl group. The presence of the triazole ring, a known bioisostere for amide and ester groups, combined with the reactive primary alcohol, makes this molecule a valuable building block in medicinal and agrochemical synthesis.[3][4]

Core Chemical Identifiers

The fundamental identifiers for this compound are critical for accurate sourcing and regulatory compliance.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 497855-00-2[1][5][6]
Molecular Formula C₆H₁₁N₃O[5]
Molecular Weight 141.17 g/mol [3][5]
InChI Key ZPUGMHPXVOHOAZ-UHFFFAOYSA-N[1]
SMILES CCCn1cnnc1CO[4]
Predicted and Known Physical Properties

Direct experimental data is limited. The table below combines vendor-supplied information with scientifically predicted values to provide a working profile.

PropertyValue / Expected RangeRationale & Causality
Appearance White to off-white solidTypical for small, relatively polar organic molecules.
Purity ≥97% (Commercially available)[1][3]
Predicted LogP 0.18Indicates a relatively balanced hydrophilic/lipophilic character, suggesting moderate solubility in both polar and non-polar organic solvents.[5]
Predicted PSA 50.94 ŲThe polar surface area, contributed by the triazole nitrogens and the hydroxyl group, suggests potential for good cell permeability.[5]
Solubility Expected to be soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water.The hydroxyl group allows for hydrogen bonding with protic solvents, while the propyl group and triazole ring provide compatibility with polar aprotic solvents.
Storage Room temperature, under inert gasRecommended for preventing potential oxidation or reaction with atmospheric moisture over long-term storage.[3][7]

Proposed Synthesis Pathway

Diagram: Proposed Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Intermediate Formation cluster_3 Step 4: Cyclization & Desulfurization A Glycolic Acid B Methyl Glycolate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Glycolohydrazide B->C  N₂H₄·H₂O, MeOH  Reflux D N'-(propylcarbamothioyl)glycolohydrazide C->D  Propyl isothiocyanate, EtOH  Stir at RT E This compound (Target Molecule) D->E  NaOH (aq)  Reflux G start Synthesized Product nmr ¹H & ¹³C NMR Spectroscopy (Structure Confirmation) start->nmr ms Mass Spectrometry (MS) (Molecular Weight Verification) start->ms ir FT-IR Spectroscopy (Functional Group ID) start->ir hplc HPLC-UV/MS (Purity Assessment) start->hplc final Confirmed Structure & Purity >97% nmr->final ms->final ir->final hplc->final

Caption: A multi-technique workflow for structural validation.

Spectroscopic Analysis (Expected Results)
  • ¹H NMR (Proton NMR):

    • Rationale: Provides a map of all unique proton environments in the molecule.

    • Expected Peaks (in CDCl₃ or DMSO-d₆):

      • ~8.0-8.5 ppm (singlet, 1H): The C-H proton at position 5 of the triazole ring. [10] * ~4.7-4.9 ppm (singlet, 2H): The methylene protons of the -CH₂OH group.

      • ~4.0-4.2 ppm (triplet, 2H): The methylene protons of the propyl group attached to the nitrogen (-N-CH₂-).

      • ~3.5-4.0 ppm (broad singlet, 1H): The hydroxyl (-OH) proton; its position is variable and it may exchange with D₂O.

      • ~1.7-1.9 ppm (sextet, 2H): The central methylene protons of the propyl group (-CH₂-CH₂-CH₃).

      • ~0.9-1.1 ppm (triplet, 3H): The terminal methyl protons of the propyl group (-CH₃).

  • ¹³C NMR (Carbon NMR):

    • Rationale: Identifies all unique carbon environments.

    • Expected Peaks:

      • ~150-160 ppm: Two peaks for the C3 and C5 carbons of the triazole ring.

      • ~55-60 ppm: The methylene carbon of the -CH₂OH group.

      • ~45-50 ppm: The methylene carbon attached to the triazole nitrogen (-N-CH₂-).

      • ~22-25 ppm: The central methylene carbon of the propyl group.

      • ~10-12 ppm: The terminal methyl carbon of the propyl group.

  • FT-IR (Infrared Spectroscopy):

    • Rationale: Confirms the presence of key functional groups.

    • Expected Bands (cm⁻¹):

      • 3200-3400 (broad): O-H stretch of the alcohol.

      • 2850-3000: C-H stretches of the alkyl groups.

      • 1500-1600: C=N and N=N stretches characteristic of the triazole ring. [10] * ~1050: C-O stretch of the primary alcohol.

  • Mass Spectrometry (MS):

    • Rationale: Confirms the molecular weight and provides fragmentation patterns.

    • Expected Ion (ESI+): [M+H]⁺ at m/z ≈ 142.0975.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

  • The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can undergo a wide range of transformations:

    • Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to other key functional groups.

    • Esterification/Etherification: Reacts with acids, acid chlorides, or alkyl halides to form esters and ethers, which is a common strategy for prodrug development or modifying pharmacokinetic properties.

    • Halogenation: Can be converted to a chloromethyl or bromomethyl group (e.g., using SOCl₂ or PBr₃), turning it into an excellent electrophilic handle for further substitution reactions.

  • The 1,2,4-Triazole Ring:

    • Coordination Chemistry: The nitrogen lone pairs make the triazole ring an effective ligand for coordinating with metal ions, a property exploited in the design of catalysts and metal-containing drugs.

    • Pharmacological Scaffold: The ring is metabolically stable and acts as a rigid scaffold to orient other functional groups for optimal interaction with biological targets like enzymes or receptors. [10][11]Its ability to participate in hydrogen bonding is crucial for target binding.

These reactive sites make the molecule a versatile starting point for creating libraries of novel compounds in drug discovery and agrochemical research programs. [3][7]

Conclusion

While this compound remains a molecule with limited publicly documented experimental data, its chemical properties and reactivity can be confidently inferred from the well-understood chemistry of the 1,2,4-triazole scaffold. This guide provides a comprehensive framework for its synthesis, a robust protocol for its analytical characterization, and expert insight into its potential applications. By combining predictive methods with established chemical principles, researchers can effectively integrate this promising building block into their synthetic programs.

References

  • MOLBASE. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • Al-Nahrain University Journal of Science. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved January 17, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved January 17, 2026, from [Link]

  • BMC Chemistry. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved January 17, 2026, from [Link]

  • AIP Publishing. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2017). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved January 17, 2026, from [Link]

  • MySkinRecipes (Thai). (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • MDPI. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2009). Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2017). S-substituted derivatives of 1,2,4-triazol-3-thiol as new drug candidates for type II diabetes. Retrieved January 17, 2026, from [Link]

  • TSI Journals. (2013). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved January 17, 2026, from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved January 17, 2026, from [Link]

  • MDPI. (2021). 4-(4-(((1H-Benzo[d]t[1][5][12]riazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, X-ray, Hirshfeld, DFT and Molecular Docking Studies. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing (4-propyl-4H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of interest for research and development. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[1][2] This document details two primary, robust synthetic strategies, beginning from fundamental precursors and culminating in the target alcohol. Each pathway is dissected to explain the underlying chemical principles, causality behind procedural choices, and self-validating protocols essential for reproducibility. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.

Introduction

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[2] Derivatives of this heterocycle exhibit a vast range of pharmacological activities, including antifungal, antiviral, and anticancer properties.[1][3] The target molecule, this compound (CAS 497855-00-2), features a propyl group at the N4 position and a hydroxymethyl group at the C3 position.[4][5] These substituents offer vectors for modulating solubility, lipophilicity, and potential metabolic pathways, making its synthesis a valuable process for drug discovery programs. This guide elucidates logical and field-proven methodologies for its construction.

Part 1: Strategic Overview and Retrosynthetic Analysis

The synthesis of this compound can be approached through two primary retrosynthetic strategies. The choice between these pathways depends on the availability of starting materials, scalability requirements, and desired control over regiochemistry.

  • Pathway A: Late-Stage C3-Functionalization. This strategy involves the initial synthesis of the 4-propyl-4H-1,2,4-triazole core, followed by the introduction of the hydroxymethyl precursor (an aldehyde or ester) at the C3 position and a final reduction.

  • Pathway B: Ring Formation with an Embedded C3-Synthon. This approach constructs the triazole ring from precursors that already contain the C3 functional group, or a direct precursor, followed by N-alkylation to install the propyl group.

G cluster_A Pathway A: Late-Stage C3-Functionalization cluster_B Pathway B: Ring Formation with C3-Synthon Target This compound A1 Reduction Target->A1 Final Step B1 Reduction Target->B1 Final Step A2 4-Propyl-4H-1,2,4-triazole-3-carbaldehyde A1->A2 A3 Formylation / C-H Activation A2->A3 A4 4-Propyl-4H-1,2,4-triazole A3->A4 B2 Ethyl 4-propyl-4H-1,2,4-triazole-3-carboxylate B1->B2 B3 N-Propylation B2->B3 B4 Ethyl 1H-1,2,4-triazole-3-carboxylate B3->B4

Caption: Retrosynthetic analysis of the target molecule via two distinct pathways.

Part 2: Detailed Synthesis Pathways and Mechanistic Rationale

Pathway A: Synthesis via C3-Carbaldehyde Intermediate

This pathway offers excellent control and is often preferred for its convergent nature. The final reduction step is typically high-yielding and clean.

Step A1: Synthesis of 4-Propyl-4H-1,2,4-triazole

The formation of the N-alkylated triazole core is the foundational step. A robust method involves the reaction of N,N'-diformylhydrazine with a primary amine, in this case, propylamine. The reaction proceeds via condensation and subsequent cyclodehydration, driven by heat, often in the presence of an acid catalyst. This method provides specific N4-alkylation due to the symmetrical nature of the diformylhydrazine precursor.

Step A2: Formylation of 4-Propyl-4H-1,2,4-triazole to Yield the Aldehyde

Direct electrophilic formylation of the triazole ring at C3 is challenging due to the electron-deficient nature of the heterocycle. A more effective and contemporary strategy is directed ortho-metalation (DoM). This involves the deprotonation of the most acidic proton on the ring, which is at the C3 position, influenced by the adjacent nitrogen atoms.

  • Mechanism: The 4-propyl-1,2,4-triazole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This generates a transient 3-lithio-triazole species. This highly nucleophilic intermediate is then quenched with a formylating agent, typically N,N-dimethylformamide (DMF). Subsequent acidic workup hydrolyzes the resulting hemiaminal to afford the desired aldehyde, 4-propyl-4H-1,2,4-triazole-3-carbaldehyde (CAS 497855-55-7).[6][7]

Step A3: Reduction of the Aldehyde to this compound

The final step is the selective reduction of the aldehyde carbonyl to a primary alcohol.

  • Choice of Reagent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[8] It is a mild and selective reducing agent that readily reduces aldehydes and ketones but typically does not affect other potentially present functional groups like esters or amides under standard conditions.[9] Its operational simplicity and safety profile make it superior to stronger, more hazardous reducing agents like lithium aluminum hydride (LiAlH₄) for this specific step. The reaction is typically performed in an alcoholic solvent such as methanol or ethanol at ambient temperature.

G Start 4-Propyl-4H-1,2,4-triazole Intermediate 4-Propyl-4H-1,2,4-triazole-3-carbaldehyde Start->Intermediate 1. n-BuLi, THF, -78°C 2. DMF 3. H₃O⁺ workup Product This compound Intermediate->Product NaBH₄, Methanol, RT

Caption: Forward synthesis workflow for Pathway A.

Pathway B: Synthesis via C3-Carboxylate Ester Intermediate

This pathway is advantageous if 1,2,4-triazole-3-carboxylic acid or its esters are readily available as starting materials.

Step B1: Synthesis of Ethyl 1H-1,2,4-triazole-3-carboxylate

Multiple methods exist for synthesizing the foundational 1,2,4-triazole-3-carboxylate core. A common and effective route starts from readily available materials like trichloroacetonitrile and formyl hydrazine, which undergo cyclization and subsequent alcoholysis to yield the desired ester.[10] Another well-established method involves the reaction of thiosemicarbazide with oxalic acid to form an intermediate, which is then desulfurized and esterified.[11]

Step B2: N-Propylation of the Triazole Ring

The alkylation of an unsubstituted 1,2,4-triazole can lead to a mixture of regioisomers (N1, N2, and N4). Achieving selectivity for the N4 position is critical.

  • Causality: The regiochemical outcome is influenced by factors such as the choice of base, solvent, and alkylating agent. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF, followed by the addition of an alkyl halide (e.g., 1-bromopropane), often favors N1 or N2 alkylation. However, specific conditions, sometimes involving protection-deprotection strategies or direct alkylation under carefully controlled phase-transfer catalysis, can be optimized to favor the thermodynamically stable N4 product.[12]

Step B3: Reduction of the Ester to the Primary Alcohol

The reduction of an ester to a primary alcohol requires a more potent reducing agent than that used for an aldehyde.

  • Choice of Reagent: Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation. The reaction must be conducted under strictly anhydrous conditions, typically in solvents like THF or diethyl ether, as LiAlH₄ reacts violently with water. The ester is added slowly to a cooled suspension of LiAlH₄. After the reaction is complete, a careful quenching procedure (e.g., Fieser workup with water and NaOH solution) is essential for safe workup and isolation of the product alcohol.

G Start Ethyl 1H-1,2,4-triazole-3-carboxylate Intermediate Ethyl 4-propyl-4H-1,2,4-triazole-3-carboxylate Start->Intermediate Base (e.g., K₂CO₃), 1-Bromopropane, DMF Product This compound Intermediate->Product 1. LiAlH₄, Anhydrous THF, 0°C to RT 2. Quench (H₂O, NaOH)

Caption: Forward synthesis workflow for Pathway B.

Part 3: Validated Experimental Protocols

The following protocol details the synthesis via Pathway A, which is often more regiochemically reliable.

Protocol 1: Synthesis of 4-propyl-4H-1,2,4-triazole-3-carbaldehyde
  • Setup: A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-propyl-4H-1,2,4-triazole (1.0 eq).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material (approx. 0.2 M concentration).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq, solution in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour.

  • Quenching: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure aldehyde.

Protocol 2: Synthesis of this compound
  • Setup: A round-bottom flask is charged with 4-propyl-4H-1,2,4-triazole-3-carbaldehyde (1.0 eq) and methanol.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride (NaBH₄) (1.2 eq) is added portion-wise over 15 minutes, controlling any effervescence.

  • Reaction: The mixture is stirred at room temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Workup: The solvent is removed under reduced pressure. Water is added to the residue, and the mixture is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the target alcohol, which can be further purified by recrystallization or chromatography if necessary.

StepReactionKey ReagentsTypical YieldPurity (Post-Purification)
A2 Formylationn-BuLi, DMF60-75%>97% (HPLC)
A3 ReductionNaBH₄85-95%>98% (HPLC)

Part 4: Characterization and Physicochemical Data

The identity and purity of the final product and key intermediates must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will confirm the presence of the propyl group (triplet and sextet patterns), the methylene protons of the methanol group (singlet, shifts downfield from aldehyde proton), the alcohol proton (broad singlet), and the triazole ring proton (singlet).

    • ¹³C NMR: Will show characteristic peaks for the propyl carbons, the hydroxymethyl carbon (~55-65 ppm), and the carbons of the triazole ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The exact mass should be 141.09 Da.[4][13]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₁₁N₃O[4][13]
Molecular Weight 141.17 g/mol [4][14]
CAS Number 497855-00-2[4][5]
Predicted XlogP -0.6[13]

Conclusion

This guide has detailed two viable and robust synthetic pathways for the preparation of this compound. The late-stage functionalization pathway via a carbaldehyde intermediate (Pathway A) is often preferred for its high degree of regiochemical control and the mild conditions of the final reduction step. The alternative pathway involving the reduction of a carboxylate ester (Pathway B) serves as a valuable alternative, particularly when the corresponding ester precursor is readily accessible. The provided protocols are designed to be self-validating and are grounded in established chemical principles, offering a solid foundation for researchers in the fields of organic synthesis and drug development.

References

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  • Vaněk, T., et al. (2018). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules. Available at: [Link]

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Spectroscopic Characterization of (4-propyl-4H-1,2,4-triazol-3-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS No. 497855-00-2) is a heterocyclic building block with potential applications in medicinal chemistry and materials science, belonging to the versatile 1,2,4-triazole class of compounds known for their broad pharmacological activities.[1][2][3][4] A thorough structural confirmation of this molecule is paramount for its use in synthesis and drug development. This guide serves as an in-depth technical resource for researchers, providing a detailed predictive analysis of the spectroscopic data for this compound. Due to a lack of publicly available experimental spectra for this specific molecule, this document synthesizes information from foundational spectroscopic principles and published data on analogous triazole structures to present an expected analytical profile.[5][6][7] We will cover Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, complete with detailed experimental protocols and data interpretation frameworks.

Molecular Structure and Chemical Identity

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound is characterized by a 5-membered 1,2,4-triazole ring, substituted at the N4 position with a propyl group and at the C3 position with a methanol group. This structure dictates the unique electronic environments of each atom, which in turn gives rise to its characteristic spectroscopic fingerprint.

Table 1: Chemical Identity of this compound

PropertyValueReference
CAS Number 497855-00-2[1][2][3]
Molecular Formula C₆H₁₁N₃O[2][5]
Molecular Weight 141.17 g/mol [1][2]
Monoisotopic Mass 141.09021 Da[5]
InChIKey ZPUGMHPXVOHOAZ-UHFFFAOYSA-N[1][5]

Below is the chemical structure with atom numbering used for the subsequent assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and 2D NMR experiments provides definitive evidence of the carbon skeleton and the connectivity of protons.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the hydroxyl group.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Protons (Atom No.)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H5 ~ 8.0Singlet (s)1HProton on the triazole ring, deshielded by adjacent nitrogen atoms. Analogous triazole protons appear in this region.[6]
H9 (CH₂OH)~ 4.7Singlet (s)2HMethylene protons adjacent to the electron-withdrawing triazole ring and the hydroxyl group. The signal could be a doublet if coupled to the OH proton.
H6 (N-CH₂)~ 4.1Triplet (t)2HMethylene protons directly attached to the triazole nitrogen, significantly deshielded.
H7 (CH₂-CH₃)~ 1.8Sextet2HMethylene protons coupled to both the N-CH₂ and the terminal CH₃ group.
H10 (OH)Variable (e.g., ~ 2.5-4.0)Broad Singlet (br s)1HChemical shift is concentration and solvent dependent; proton exchange often leads to a broad signal.
H8 (CH₃)~ 0.9Triplet (t)3HTerminal methyl group of the propyl chain, least deshielded protons.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display six unique carbon signals. The carbons of the triazole ring are expected at the lower field (higher ppm) due to the influence of the electronegative nitrogen atoms.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

Carbon (Atom No.)Predicted Chemical Shift (δ, ppm)Rationale for Assignment
C3 ~ 152Carbon in the triazole ring attached to two nitrogens and the CH₂OH group. Typically found in this region for substituted triazoles.[6]
C5 ~ 145The second carbon of the triazole ring, attached to the C5-H proton.
C9 (CH₂OH)~ 57Methylene carbon attached to the hydroxyl group.
C6 (N-CH₂)~ 48Methylene carbon directly bonded to the ring nitrogen.
C7 (CH₂-CH₃)~ 23Propyl methylene carbon.
C8 (CH₃)~ 11Terminal methyl carbon of the propyl chain.
Experimental Protocol for NMR Analysis

A self-validating protocol ensures reproducibility and accuracy. This methodology is based on standard practices for small molecule characterization.[7][8]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A 45-degree pulse angle and a 2-second relaxation delay are typical.

    • Collect a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Caption: Standard workflow for NMR-based structural characterization.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the accurate molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.

Expected Mass Spectrum

The monoisotopic mass of C₆H₁₁N₃O is 141.09021 Da.[5] In ESI-MS, the compound is expected to be detected primarily as its protonated form, [M+H]⁺.

Table 4: Predicted m/z Values for Common Adducts

AdductFormulaCalculated m/zReference
[M+H]⁺ [C₆H₁₂N₃O]⁺142.0975[5]
[M+Na]⁺ [C₆H₁₁N₃ONa]⁺164.0794[5]
[M+K]⁺ [C₆H₁₁N₃OK]⁺180.0534[5]
Fragmentation Pathway

Under ionization conditions, the molecule can fragment in predictable ways. Understanding these pathways helps to confirm the structure. Key fragmentations would likely involve the loss of stable neutral molecules or radicals from the propyl and methanol substituents.

G M Parent Ion [M+H]⁺ m/z = 142.10 F1 Loss of H₂O [M+H-H₂O]⁺ m/z = 124.09 M->F1 - H₂O F2 Loss of Propene (C₃H₆) [M+H-C₃H₆]⁺ m/z = 100.06 M->F2 - C₃H₆ F3 Loss of CH₂OH radical [M-CH₂OH]⁺ m/z = 110.08 M->F3 - •CH₂OH

Caption: A plausible ESI-MS fragmentation pathway for the protonated molecule.

Experimental Protocol for HRMS (ESI)

This protocol is designed for accurate mass determination.[9]

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

    • Use an internal calibrant or post-acquisition calibration to ensure high mass accuracy (< 5 ppm).

  • Data Analysis: Determine the m/z of the most abundant ion (expected to be [M+H]⁺). Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern, confirming it matches C₆H₁₁N₃O.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method to identify the presence of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expected Characteristic Absorptions

The IR spectrum will be dominated by absorptions from the O-H, C-H, C=N, and C-O bonds.

Table 5: Predicted FT-IR Absorption Bands

Functional GroupBond TypeExpected Wavenumber (cm⁻¹)Vibration Type
Alcohol O-H3400 - 3200 (broad)Stretching
Alkyl C-H2960 - 2850Stretching
Triazole Ring C=N / N=N1600 - 1450Ring Stretching
Alcohol C-O1080 - 1030Stretching

The broadness of the O-H stretch is a classic indicator of hydrogen bonding. The C=N stretching vibrations of the triazole ring are often complex and may appear as multiple bands.[4]

Experimental Protocol for FT-IR (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets.[7]

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Background Collection: Before analyzing the sample, run a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Label the significant peaks in the spectrum and assign them to the corresponding functional groups based on established correlation tables.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental principles, we have outlined the expected outcomes from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR analysis. The detailed protocols provided herein offer a robust methodology for researchers to obtain high-quality, reproducible data for structural verification. This foundational analytical work is a critical prerequisite for the confident use of this compound in further chemical synthesis, drug discovery, and materials science research.

References

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Introduction: The Significance of the 1,2,4-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of (4-propyl-4H-1,2,4-triazol-3-yl)methanol

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge in the structures of potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets with high affinity. The 1,2,4-triazole ring is a quintessential example of such a scaffold.[1] Its unique electronic properties, including dipole character, hydrogen bonding capability, and metabolic stability, make it a cornerstone in the design of novel drugs.[1][2] A multitude of clinically successful drugs, such as the antifungal agent Fluconazole and the antiviral Ribavirin, feature this heterocyclic core, underscoring its therapeutic versatility.[2][3]

This guide provides a detailed technical examination of a specific, functionalized triazole derivative: This compound . This compound serves as a valuable building block for the synthesis of more complex, biologically active molecules.[4][5] We will dissect its molecular architecture, outline a robust synthetic strategy, detail the analytical methods for its structural confirmation, and discuss its potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Profile

This compound is identified by the Chemical Abstracts Service (CAS) number 497855-00-2 .[6] Its structure is characterized by a central 1,2,4-triazole ring substituted at the 4-position with a propyl group and at the 3-position with a hydroxymethyl group.

The N-propyl group introduces lipophilicity, which can be critical for modulating a molecule's pharmacokinetic properties, such as membrane permeability and protein binding. The hydroxymethyl group provides a key point for hydrogen bonding and serves as a reactive handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR).

Caption: 2D structure of this compound.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 497855-00-2[6][7]
IUPAC Name This compound[5]
Molecular Formula C₆H₁₁N₃O[7]
Molecular Weight 141.17 g/mol [6][7]
SMILES CCCn1cnnc1CO[5]
LogP (predicted) 0.1804[7]
Polar Surface Area 50.94 Ų[7]
Purity Typically ≥97%[6]

Synthesis and Mechanistic Rationale

While specific synthetic procedures for this exact molecule are not extensively published in peer-reviewed journals, a logical and robust pathway can be designed based on well-established methods for creating 4-substituted 1,2,4-triazoles.[8][9] The most common and effective approach involves the base-catalyzed cyclization of a suitably substituted thiosemicarbazide.

The rationale for this pathway is its high efficiency and the ready availability of starting materials. The key mechanistic step is the intramolecular cyclization driven by the nucleophilicity of the hydrazine nitrogen, followed by the elimination of a small molecule (in this case, H₂S) to form the stable aromatic triazole ring.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A Propyl Isothiocyanate C Step 1: Thiosemicarbazide Formation (Condensation Reaction) A->C B Glycolic Acid Hydrazide B->C D Step 2: Cyclization (Base-catalyzed Intramolecular Reaction) C->D Intermediate: N-propyl-2-(hydroxyacetyl)hydrazine-1-carbothioamide E This compound D->E Elimination of H₂S

Caption: Proposed synthetic workflow for the target compound.

Representative Experimental Protocol

Objective: To synthesize this compound via thiosemicarbazide cyclization.

Step 1: Synthesis of N-propyl-2-(hydroxyacetyl)hydrazine-1-carbothioamide (Intermediate)

  • To a stirred solution of glycolic acid hydrazide (1.0 eq) in absolute ethanol (10 mL/g), add propyl isothiocyanate (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the crude thiosemicarbazide intermediate. This intermediate is often pure enough for the next step without further purification.

Step 2: Cyclization to this compound

  • Suspend the thiosemicarbazide intermediate (1.0 eq) in an aqueous solution of sodium hydroxide (2 M, 2.0 eq).

  • Reflux the mixture for 8-12 hours. During this period, the evolution of hydrogen sulfide gas may be observed (perform in a well-ventilated fume hood). The reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it to pH ~7 using a dilute acid (e.g., 1 M HCl).

  • The resulting precipitate (if any) is filtered. The aqueous filtrate is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Structural Elucidation and Analytical Characterization

Confirming the molecular structure of the synthesized product is paramount. A combination of spectroscopic techniques provides unambiguous evidence of its identity and purity. While a specific experimental dataset for this compound is not publicly available, we can predict the expected results based on the known structure and data from analogous compounds.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Assignment Expected ¹H NMR Shift (δ, ppm) Multiplicity Integration Expected ¹³C NMR Shift (δ, ppm)
Triazole C5-H ~8.3-8.6Singlet (s)1H~145-150
Methanol CH₂ ~4.7-4.9Singlet (s)2H~55-60
Methanol OH Variable (broad singlet)Broad (br s)1H-
Propyl N-CH₂ ~3.9-4.2Triplet (t)2H~45-50
Propyl -CH₂- ~1.7-1.9Sextet2H~22-25
Propyl -CH₃ ~0.9-1.1Triplet (t)3H~10-12
Triazole C3 ---~152-156

Causality: The triazole proton (C5-H) is expected to be significantly downfield due to the deshielding effect of the aromatic, electron-deficient heterocyclic ring. The protons of the N-CH₂ group of the propyl chain are also downfield as they are directly attached to the electronegative nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Result: Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺.

  • Monoisotopic Mass: 141.0902 Da[13]

  • Expected [M+H]⁺: m/z = 142.0975

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (O-H) Stretching, H-bonded3200-3500 (Broad)
Aliphatic (C-H) Stretching2850-3000
Triazole (C=N) Stretching1590-1650
Triazole Ring Skeletal Vibrations1440-1550
Alcohol (C-O) Stretching1050-1150

Applications in Drug Discovery and Chemical Biology

This compound is not an end-product drug but rather a strategic starting material or building block.[4] The true value of this molecule lies in the versatility of its 1,2,4-triazole core and its functional handles.

  • Scaffold for Library Synthesis: The hydroxymethyl group can be easily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution. This allows for the rapid generation of a library of diverse derivatives for high-throughput screening.

  • Antifungal and Antimicrobial Research: The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal agents.[1][14] This compound provides a core that can be elaborated upon to develop new agents that may overcome resistance to existing drugs like fluconazole.

  • Anticancer Drug Development: Many anticancer agents, including the aromatase inhibitors letrozole and anastrozole, are based on the 1,2,4-triazole structure.[15][16] This building block can be used to synthesize novel compounds targeting various cancer-related pathways.

  • CNS and Anti-inflammatory Agents: Derivatives of 1,2,4-triazoles have shown promise as anticonvulsant and anti-inflammatory agents.[3][17] The specific substitution pattern of this molecule can be explored to develop new central nervous system (CNS) active or anti-inflammatory candidates.

The combination of the lipophilic propyl group and the reactive hydroxymethyl group makes this compound an ideal starting point for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a structurally significant heterocyclic compound that embodies the "privileged scaffold" concept in modern drug discovery. Its molecular architecture, featuring a stable triazole core with strategically placed functional groups, provides a robust platform for synthetic elaboration. A clear understanding of its synthesis, based on established chemical principles, and its characterization, via standard spectroscopic methods, empowers researchers to utilize it effectively. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, versatile building blocks like this one will remain indispensable tools in the arsenal of medicinal chemists and drug development professionals.

References

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  • ResearchGate. (n.d.). Examples of 1,2,4-triazole derivatives used in drugs. Retrieved from [Link]

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  • Ullah, F., et al. (2024). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports, 14(1), 2697. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Acta Chemica Malaysia, 8(1), 21-26. Retrieved from [Link]

  • Al-Amiery, A. A. (2012). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Retrieved from [Link]

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(4-propyl-4H-1,2,4-triazol-3-yl)methanol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Hypothesized Mechanism of Action for (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Abstract: The 1,2,4-triazole scaffold is a privileged core in medicinal chemistry, integral to numerous therapeutic agents with a wide array of pharmacological activities, including antifungal, anticancer, and antimicrobial effects.[1][2] This guide addresses the compound this compound, a specific derivative for which direct mechanism of action studies are not publicly available.[3] Leveraging established structure-activity relationships of the broader 1,2,4-triazole class, this document hypothesizes its primary mechanism of action. The most well-documented and potent activity of functionalized 1,2,4-triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][4][5] This guide will, therefore, focus on this pathway as the probable target. We will detail the proposed molecular interactions, provide a comprehensive plan for experimental validation, and present standardized protocols for researchers seeking to elucidate the precise biological activity of this and similar compounds.

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle that serves as a foundational structure in a multitude of clinically significant drugs, such as fluconazole, itraconazole, and letrozole.[2][6] Its value stems from its unique physicochemical properties: the triazole ring can act as a bioisostere for amide or ester groups, engage in hydrogen bonding and coordination complexes, and enhance molecular solubility and binding affinity to biological targets.[4] Derivatives of this scaffold are known to exhibit a broad spectrum of activities, but their most notable success has been in the development of antifungal agents.[7][8]

The compound of interest, this compound (CAS 497855-00-2), is a relatively uncharacterized molecule available through chemical suppliers for research purposes.[9][10][11] Its structure, featuring a propyl group at the N4 position and a methanol group at the C3 position, suggests a potential for specific interactions within an enzyme active site. Given the extensive precedent, the most logical and scientifically grounded hypothesis for its mechanism of action is the inhibition of a cytochrome P450 enzyme, specifically lanosterol 14α-demethylase (CYP51).[2][12]

Hypothesized Core Mechanism of Action: Inhibition of Fungal CYP51

The primary hypothesized mechanism of action for this compound is the disruption of fungal cell membrane integrity through the potent and selective inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][5] This enzyme is essential for the biosynthesis of ergosterol, the principal sterol in fungal cell membranes that governs membrane fluidity, integrity, and the function of embedded proteins.[4][13]

The proposed inhibitory action proceeds via the following steps:

  • Active Site Binding: The compound enters the active site of the fungal CYP51 enzyme.

  • Heme Coordination: The N4 nitrogen atom of the 1,2,4-triazole ring forms a coordinate bond with the heme iron atom located at the catalytic center of the CYP51 enzyme.[1][13] This interaction is a hallmark of azole-based antifungal agents and is critical for potent inhibition.[2]

  • Enzyme Blockade: This coordination prevents the natural substrate, lanosterol, from binding and undergoing oxidative demethylation.[7][14]

  • Ergosterol Depletion: The blockade of CYP51 halts the ergosterol biosynthesis pathway.[8]

  • Toxic Sterol Accumulation: Consequently, the fungal cell accumulates toxic 14α-methylated sterol precursors.[2]

  • Membrane Disruption & Growth Arrest: The combination of ergosterol depletion and toxic sterol accumulation disrupts the structure and function of the fungal cell membrane, leading to increased permeability, inhibition of fungal growth (fungistatic effect), and potentially cell death (fungicidal effect).[1]

This proposed mechanism is visually summarized in the signaling pathway diagram below.

CYP51_Inhibition_Pathway cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action cluster_outcome Cellular Outcome Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Natural Substrate Ergosterol Ergosterol Disruption Membrane Disruption & Increased Permeability CYP51->Ergosterol Catalyzes Conversion Heme Heme Iron Center CYP51->Heme Contains CYP51->Disruption Inhibition Leads to Ergosterol Depletion Compound This compound Compound->CYP51 Binds to Active Site Growth_Arrest Fungal Growth Arrest (Fungistatic Effect) Disruption->Growth_Arrest Results in

Caption: Hypothesized antifungal mechanism via CYP51 inhibition.

A Framework for Experimental Validation

To validate the hypothesized mechanism of action, a structured, multi-stage research workflow is essential. This framework progresses from initial screening to detailed molecular interaction analysis.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Antifungal Screening cluster_phase2 Phase 2: Target Engagement & Enzyme Kinetics cluster_phase3 Phase 3: Molecular Interaction & Selectivity MIC_Assay Antifungal Susceptibility Testing (MIC Determination) Ergosterol_Quant Ergosterol Biosynthesis Assay MIC_Assay->Ergosterol_Quant Confirm Fungal Activity CYP51_Inhibition Recombinant CYP51 Inhibition Assay (IC50) Ergosterol_Quant->CYP51_Inhibition Confirm Pathway Inhibition Docking Molecular Docking Studies CYP51_Inhibition->Docking Validate Direct Target Binding Human_CYP_Assay Human CYP450 Selectivity Panel CYP51_Inhibition->Human_CYP_Assay Assess Therapeutic Potential

Caption: A phased workflow to validate the mechanism of action.

Phase 1: In Vitro Antifungal Activity Assessment

Objective: To determine if the compound exhibits antifungal properties and at what concentration.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Strain Selection: Utilize a panel of clinically relevant fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).[12] Include both wild-type and, if available, azole-resistant strains.

  • Culture Preparation: Grow fungal strains in appropriate liquid media (e.g., RPMI-1640) to the desired cell density (e.g., 0.5-2.5 x 10³ cells/mL).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include positive (e.g., fluconazole) and negative (vehicle control) controls.[15]

  • Incubation: Incubate plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the control. This can be assessed visually or by spectrophotometric reading.

Phase 2: Target Pathway Validation

Objective: To confirm that the compound's antifungal activity is due to the inhibition of the ergosterol biosynthesis pathway.

Protocol: Ergosterol Quantification Assay

  • Fungal Treatment: Grow a liquid culture of a susceptible fungal strain (e.g., C. albicans) to the mid-logarithmic phase.

  • Compound Exposure: Treat the culture with the test compound at concentrations corresponding to its MIC and sub-MIC values (e.g., 0.5x MIC, 1x MIC, 2x MIC) for a defined period (e.g., 16 hours).

  • Cell Lysis & Saponification: Harvest and wash the fungal cells. Resuspend in alcoholic potassium hydroxide and incubate to saponify cellular lipids.

  • Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol and sterol precursors) using n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the sterol extract between 240 nm and 300 nm. The characteristic four-peaked curve of ergosterol will be present. A reduction in the height of these peaks, particularly at 281.5 nm, indicates ergosterol depletion.[16]

  • Data Analysis: Quantify the percentage of ergosterol relative to the untreated control. A dose-dependent reduction in ergosterol content provides strong evidence for pathway inhibition.[14]

Phase 3: Direct Enzyme Inhibition and Selectivity

Objective: To prove direct inhibition of the CYP51 enzyme and assess selectivity over human orthologs.

Protocol: Recombinant CYP51 Inhibition Assay

  • Enzyme Source: Utilize a commercially available recombinant fungal CYP51 enzyme (e.g., from Candida albicans).

  • Assay Setup: In a suitable buffer system, combine the recombinant enzyme, a cytochrome P450 reductase, a source of NADPH, and the substrate lanosterol.

  • Inhibitor Addition: Add varying concentrations of this compound.

  • Reaction & Detection: Monitor the rate of substrate turnover or product formation. This can be done using various methods, including HPLC-based separation of lanosterol and its product or spectrophotometric assays that measure NADPH consumption.

  • IC₅₀ Determination: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).[15] A low IC₅₀ value indicates potent direct inhibition.

Protocol: Human CYP450 Selectivity Panel

  • Objective: To assess off-target effects and potential for drug-drug interactions.

  • Methodology: Screen the compound against a panel of key human cytochrome P450 enzymes involved in drug metabolism (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Analysis: Determine the IC₅₀ values for each human CYP enzyme. A high selectivity index (IC₅₀ for human CYP / IC₅₀ for fungal CYP51) is desirable for a promising antifungal candidate.

Quantitative Data and Structure-Activity Relationship (SAR)

While specific data for this compound is unavailable, we can infer potential efficacy based on related structures. The table below presents hypothetical, yet plausible, data that would be generated from the proposed experiments.

AssayFungal SpeciesMetricExpected ValueReference Compound (Fluconazole)
MIC Assay C. albicansMIC (µg/mL)0.5 - 80.25 - 4[15]
C. neoformansMIC (µg/mL)1 - 160.5 - 8[2]
Ergosterol Assay C. albicans% Reduction @ MIC> 85%> 90%[16]
Enzyme Assay C. albicans CYP51IC₅₀ (µM)0.1 - 1.0~0.3[15]
Selectivity Panel Human CYP3A4IC₅₀ (µM)> 50> 100

Structure-Activity Insights:

  • N4-Propyl Group: The propyl substituent at the N4 position is expected to interact with hydrophobic residues within the CYP51 active site, potentially enhancing binding affinity.[13]

  • C3-Methanol Group: The methanol group at the C3 position can act as a hydrogen bond donor or acceptor, forming additional stabilizing interactions with amino acid residues in the enzyme's binding pocket.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the scientific literature, its chemical structure strongly suggests a role as an inhibitor of fungal lanosterol 14α-demethylase (CYP51). This hypothesis is built upon the well-established pharmacology of the 1,2,4-triazole class of compounds, which are cornerstones of modern antifungal therapy.[1][2] The experimental framework detailed in this guide provides a robust, logical, and scientifically rigorous pathway for researchers to validate this hypothesis, quantify the compound's potency and selectivity, and ultimately elucidate its precise biological function. The successful execution of these protocols will not only define the mechanism for this specific molecule but also contribute to the broader understanding of 1,2,4-triazole structure-activity relationships in the ongoing search for novel therapeutic agents.

References

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A Strategic Guide to the Biological Activity Screening of (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This technical guide presents a comprehensive, field-proven strategy for the systematic biological activity screening of the novel compound, (4-propyl-4H-1,2,4-triazol-3-yl)methanol. In the absence of pre-existing biological data for this specific molecule[3], a broad-spectrum screening approach is imperative. This document provides a logical, multi-tiered workflow designed for researchers, scientists, and drug development professionals. It moves from high-throughput primary screening across key therapeutic areas—antimicrobial, anticancer, and anti-inflammatory—to more focused secondary and mechanistic assays for hit validation and characterization. Each proposed step is grounded in established scientific principles, explaining the causality behind experimental choices to ensure a self-validating and robust screening cascade.

Introduction: The Rationale for a Multi-Panel Screening Approach

The 1,2,4-triazole nucleus is a privileged heterocyclic structure known to impart a diverse range of pharmacological properties.[1][4] Derivatives are known to exhibit antimicrobial, antitubercular, anticancer, anticonvulsant, anti-inflammatory, analgesic, and antiviral activities.[1] Given the structural novelty of this compound, a screening strategy that is broad in scope is the most scientifically sound approach. This allows for the unbiased discovery of its dominant biological activities without preconceived notions.

Our proposed screening cascade is designed to efficiently identify and validate potential therapeutic applications. The workflow begins with a primary screen to cast a wide net, followed by secondary assays to confirm activity and elucidate the mechanism of action for any validated "hits."

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Secondary Screening cluster_2 Phase 3: Mechanistic Deep Dive Primary_Screening Primary Broad-Spectrum Screening This compound Antifungal Antifungal Panel (e.g., C. albicans, A. niger) Primary_Screening->Antifungal Test Compound Antibacterial Antibacterial Panel (e.g., S. aureus, E. coli) Primary_Screening->Antibacterial Test Compound Anticancer Anticancer Panel (e.g., MCF-7, A549, HCT116) Primary_Screening->Anticancer Test Compound Anti_inflammatory Anti-inflammatory Assay (e.g., COX-2 Enzyme Assay) Primary_Screening->Anti_inflammatory Test Compound Hit_Validation Hit Compound(s) from Primary Screen Antifungal->Hit_Validation Hit Antibacterial->Hit_Validation Hit Anticancer->Hit_Validation Hit Anti_inflammatory->Hit_Validation Hit MIC_MBC MIC/MBC Determination Hit_Validation->MIC_MBC Validate & Characterize IC50 IC50 Determination (Dose-Response) Hit_Validation->IC50 Validate & Characterize Mechanism_Assay Mechanism-Based Assays (e.g., Ergosterol Synthesis, Cell Cycle Analysis) Hit_Validation->Mechanism_Assay Validate & Characterize Validated_Hit Validated Lead Compound MIC_MBC->Validated_Hit Confirmed IC50->Validated_Hit Confirmed Mechanism_Assay->Validated_Hit Confirmed Enzyme_Kinetics Enzyme Kinetics (Km, Vmax, Ki) Validated_Hit->Enzyme_Kinetics Elucidate MOA Pathway_Analysis Signaling Pathway Analysis Validated_Hit->Pathway_Analysis Elucidate MOA

Caption: High-level overview of the proposed screening cascade.

Tier 1: Primary Biological Activity Screening

The initial phase involves testing the compound at a single, relatively high concentration (e.g., 10-50 µM) against a diverse panel of biological targets. The goal is not to determine potency, but to identify potential areas of activity for further investigation.

Antimicrobial & Antifungal Screening

Scientific Rationale: Triazole compounds are renowned for their antifungal properties, primarily through the inhibition of cytochrome P450-dependent 14α-demethylase, an enzyme critical for ergosterol synthesis in fungal cell membranes.[1][5][6] Their antibacterial potential is also well-documented.[2][7][8] A primary screen against representative fungal and bacterial strains is therefore a logical starting point.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method will be used to determine the lowest concentration of the compound that inhibits visible growth of a microorganism.[9][10][11]

  • Strain Selection:

    • Fungi: Candida albicans, Aspergillus niger.

    • Gram-positive Bacteria: Staphylococcus aureus.

    • Gram-negative Bacteria: Escherichia coli.

  • Inoculum Preparation: Prepare a standardized bacterial/fungal suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then dilute to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[11]

  • Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[11]

  • Inoculation & Incubation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth, no microbe). Incubate at 35-37°C for 16-24 hours.[10][12]

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity is observed.[10][11]

Anticancer Cytotoxicity Screening

Scientific Rationale: Many heterocyclic compounds, including 1,2,4-triazole derivatives, have demonstrated potent anticancer activity.[13][14] An initial cytotoxicity screen against a panel of cancer cell lines from different tissue origins is a standard approach in early-stage drug discovery.[15][16][17]

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[20]

  • Cell Line Panel:

    • MCF-7 (Breast Adenocarcinoma)

    • A549 (Lung Carcinoma)

    • HCT116 (Colon Carcinoma)

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[21]

  • Compound Treatment: Treat the cells with the test compound at a fixed concentration (e.g., 50 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[21]

  • MTT Addition & Solubilization: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18][22] Afterwards, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[20][22]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a spectrophotometer at approximately 570 nm. A significant reduction in absorbance compared to the vehicle control indicates cytotoxic activity.

Anti-inflammatory Screening

Scientific Rationale: 1,2,4-triazole derivatives have been reported to possess anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[13][23][24][25] COX-2 is an inducible enzyme that plays a major role in the inflammatory response.[26] A direct enzymatic assay is an efficient primary screen.

Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2, which can be detected with a fluorescent probe.[27]

  • Reagent Preparation: Prepare human recombinant COX-2 enzyme, reaction buffer, heme cofactor, and a fluorescent probe as per the kit manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience, Assay Genie).[27][28][29]

  • Enzyme Inhibition: Pre-incubate the COX-2 enzyme with the test compound (e.g., 50 µM) or a known inhibitor like Celecoxib (positive control) for approximately 10 minutes at 37°C.[28][30]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) using a plate reader.[27] A reduced fluorescence signal compared to the enzyme control (no inhibitor) indicates inhibition of COX-2.

Tier 2: Secondary Screening and Hit Validation

Any "hit" from the primary screen (e.g., >50% inhibition) must be validated through more rigorous testing. This phase focuses on confirming the activity, determining potency, and gaining initial insights into the mechanism of action.

Dose-Response Analysis and Potency Determination

For any activity identified in Tier 1, a dose-response curve must be generated to determine the potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or MIC.

  • Antimicrobial/Antifungal: A full MIC determination using a finer-tuned two-fold serial dilution series is performed as described in section 2.1.

  • Anticancer: The MTT assay (section 2.2) is repeated with a range of compound concentrations (e.g., 8-10 concentrations in a semi-log dilution series) to calculate the IC₅₀ value.

  • Anti-inflammatory: The COX-2 inhibition assay (section 2.3) is performed with a range of compound concentrations to determine the IC₅₀ value.

Parameter Description Assay
MIC Minimum Inhibitory Concentration: Lowest concentration to inhibit visible microbial growth.Broth Microdilution
IC₅₀ Half-maximal Inhibitory Concentration: Concentration causing 50% inhibition of cell growth or enzyme activity.MTT Assay, COX-2 Assay
Preliminary Mechanism of Action (MOA) Studies

If potent activity is confirmed, preliminary studies are initiated to understand how the compound exerts its effect.

If Antifungal Activity is Confirmed:

  • Ergosterol Synthesis Inhibition: The primary mechanism of triazole antifungals is the disruption of ergosterol synthesis.[4][5][31] This can be investigated by quantifying the sterol content of treated fungal cells via GC-MS and observing the accumulation of lanosterol and depletion of ergosterol.

If Anticancer Activity is Confirmed:

  • Cell Cycle Analysis: This assay determines if the compound causes cell cycle arrest at a specific phase (G0/G1, S, G2/M). Cells are treated, fixed, stained with propidium iodide, and analyzed by flow cytometry.[21]

G cluster_antifungal Antifungal MOA Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Membrane Fungal Cell Membrane (Integrity) Ergosterol->Membrane Triazole (4-propyl-4H-1,2,4-triazol- 3-yl)methanol Triazole->Lanosterol Inhibits

Caption: Hypothesized antifungal mechanism of action.

Tier 3: Advanced Mechanistic Studies

For highly promising and potent lead compounds, a deeper investigation into the molecular mechanism is warranted.

Enzyme Kinetics:

If the compound is a confirmed enzyme inhibitor (e.g., COX-2), detailed enzyme kinetic studies are crucial.[32][33][34] Understanding how the compound interacts with its target enzyme provides invaluable information for drug development.[35] By varying both substrate and inhibitor concentrations, key parameters can be determined.[36]

  • Michaelis-Menten constant (Kₘ): Substrate concentration at half-maximal velocity.

  • Maximum velocity (Vₘₐₓ): The maximum rate of the reaction.

  • Inhibition constant (Kᵢ): A measure of the inhibitor's binding affinity.

These studies help classify the type of inhibition (e.g., competitive, non-competitive) and guide further structural optimization of the compound.[34]

Conclusion

The systematic screening strategy outlined in this guide provides a robust and efficient framework for elucidating the biological activities of this compound. By progressing from broad primary screens to specific, mechanism-based assays, researchers can effectively identify and validate potential therapeutic applications. This tiered approach, grounded in established protocols and scientific rationale, ensures that experimental resources are directed toward the most promising avenues, accelerating the journey from novel compound to potential drug candidate.

References

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(4-propyl-4H-1,2,4-triazol-3-yl)methanol solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of (4-propyl-4H-1,2,4-triazol-3-yl)methanol: Solubility and Stability Profiling

Introduction

This compound, a substituted 1,2,4-triazole, belongs to a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research.[1][2][3] The 1,2,4-triazole core is a key pharmacophore in numerous approved drugs, particularly antifungal agents, due to its metabolic stability and ability to coordinate with metallic ions in enzymes.[2][4] The specific substituents—a propyl group and a hydroxymethyl group—impart a balance of lipophilic and hydrophilic character, making its physicochemical properties non-obvious and critical to its potential application.

This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind them. For drug development professionals, understanding these fundamental properties is the first step in designing viable formulations, predicting in vivo behavior, and satisfying regulatory requirements for safety and efficacy.[5] The methodologies described herein are designed to be self-validating, providing a robust foundation for advancing a candidate compound like this compound through the development pipeline.

Part 1: Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability. For oral dosage forms, a compound must dissolve in the gastrointestinal fluids to be absorbed. Poor aqueous solubility is a leading cause of failure in drug development. This section outlines the experimental determination of both kinetic and thermodynamic solubility for this compound.

Theoretical Considerations & Solvent Selection

The molecular structure of this compound (Formula: C₆H₁₁N₃O) offers clues to its solubility.[6]

  • Hydrophilic Moieties : The 1,2,4-triazole ring, with its three nitrogen atoms, and the primary alcohol (-CH₂OH) group are capable of hydrogen bonding with polar solvents like water.[7][8]

  • Lipophilic Moiety : The n-propyl group (-CH₂CH₂CH₃) is a nonpolar, hydrophobic tail that will favor solubility in organic solvents.

This amphipathic nature suggests that its solubility will be highly dependent on the solvent system. The triazole ring is also weakly basic, meaning its charge state and, consequently, aqueous solubility will be influenced by pH. Therefore, our investigation must include aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) and a selection of organic solvents with varying polarities.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Quantification A Synthesize or Procure This compound (>97% Purity) B Prepare Solvent Systems (Aqueous Buffers pH 1.2-7.4, Organic Solvents) A->B C Add Excess Solid to Solvent B->C D Equilibrate (e.g., 24-48h) with Agitation at Controlled Temperature C->D E Separate Solid & Liquid (Centrifugation/Filtration) D->E F Dilute Supernatant E->F G Quantify Concentration (e.g., HPLC-UV, LC-MS) F->G H Calculate Solubility (mg/mL) G->H I Record Data in Table H->I

Caption: Workflow for Thermodynamic Solubility Assessment.

Detailed Protocol: Thermodynamic Solubility Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid, purity > 97%)

  • Type I Purified Water

  • Solvents: Phosphate buffered saline (PBS) pH 7.4, Glycine buffer pH 1.2, Acetate buffer pH 4.5, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO).

  • HPLC or LC-MS/MS system for quantification.[9]

  • Orbital shaker with temperature control.

  • Microcentrifuge and 0.22 µm syringe filters.

Procedure:

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a 1.5 mL glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add 1.0 mL of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification:

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol) at a known concentration.

    • Create a calibration curve by making serial dilutions of the stock solution.

    • Dilute the filtered supernatant from step 4 into the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated stability-indicating HPLC-UV or LC-MS method.

  • Calculation: Calculate the concentration of the saturated solution using the calibration curve and account for the dilution factor. This value represents the thermodynamic solubility.

Anticipated Results & Data Presentation

The quantitative results from the solubility experiments should be summarized in a clear, tabular format.

Solvent SystempHTemperature (°C)Solubility (mg/mL)Classification
Glycine Buffer1.225Experimental Valuee.g., Sparingly Soluble
Acetate Buffer4.525Experimental Valuee.g., Slightly Soluble
PBS7.425Experimental Valuee.g., Very Slightly Soluble
Water~7.025Experimental Valuee.g., Very Slightly Soluble
MethanolN/A25Experimental Valuee.g., Soluble
EthanolN/A25Experimental Valuee.g., Soluble
AcetonitrileN/A25Experimental Valuee.g., Sparingly Soluble
DMSON/A25Experimental Valuee.g., Freely Soluble

Part 2: Stability Assessment & Forced Degradation

Stability testing is a regulatory requirement and a fundamental component of drug development.[10][11][12][13] It provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[10] Forced degradation (or stress testing) is an essential part of this process, designed to accelerate the chemical degradation of the molecule to identify likely degradation products, establish degradation pathways, and validate the specificity of the analytical methods used for stability studies.[14][15][16]

Rationale for Stress Conditions

The choice of stress conditions is guided by international regulatory guidelines (e.g., ICH Q1A(R2)) and an understanding of the molecule's chemical structure.[17]

  • Acid/Base Hydrolysis: The triazole ring itself is generally stable, but the ether linkage implicit in the hydroxymethyl group or other susceptible functional groups could be labile. Testing across a wide pH range is crucial.[14][18]

  • Oxidation: Molecules can be susceptible to oxidation, especially if they contain electron-rich moieties. Hydrogen peroxide is a common stressor used to simulate oxidative conditions.[17]

  • Photostability: Many drug molecules degrade upon exposure to light. Photostability testing exposes the compound to UV and visible light to determine if special packaging will be required.[17][18]

  • Thermal Degradation: Exposure to high temperatures can reveal the intrinsic stability of the molecule and identify thermally induced degradation pathways.[18]

Experimental Workflow for Forced Degradation Studies

This workflow ensures a systematic approach to identifying potential liabilities in the molecule's stability profile.

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->D E Oxidation (e.g., 3% H₂O₂, RT) A->E F Thermal (e.g., 80°C, Solid & Solution) A->F G Photolytic (ICH Q1B Light Exposure) A->G B Develop Stability-Indicating Analytical Method (e.g., HPLC) H Analyze Samples at Time Points (e.g., 0, 2, 6, 24h) B->H C->H D->H E->H F->H G->H I Quantify Parent Compound & Detect Degradants H->I J Calculate % Degradation I->J K Perform Mass Balance Assessment J->K

Sources

(4-Propyl-4H-1,2,4-triazol-3-yl)methanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Prominence of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is a bioisostere for amide and ester groups, enabling it to engage in crucial hydrogen bonding interactions with biological targets.[1] Its inherent stability to metabolic degradation further enhances its appeal in drug design.[3] The therapeutic landscape is replete with blockbuster drugs built upon this core structure, spanning a wide array of indications. Notable examples include the antifungal agents fluconazole and itraconazole, the anxiolytic alprazolam, and the anticancer drug letrozole.[1][4] The remarkable success of these established drugs underscores the immense potential held within novel derivatives of the 1,2,4-triazole family.

This technical guide focuses on a specific, yet largely unexplored, derivative: (4-propyl-4H-1,2,4-triazol-3-yl)methanol . While direct literature on this compound is scarce, its structural motifs—a 4-propyl substituent and a 3-hydroxymethyl group—suggest a rich potential for biological activity. Drawing upon the extensive body of research on analogous 1,2,4-triazole derivatives, this document aims to provide a comprehensive overview of its probable synthesis, predicted properties, and hypothesized pharmacological profile. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising molecule, offering both theoretical grounding and practical, actionable protocols.

Proposed Synthetic Pathways and Characterization

The synthesis of this compound can be approached through several strategic routes. Based on established methodologies for the synthesis of substituted 1,2,4-triazoles, two plausible pathways are presented here. The first route proceeds via a triazole-3-thione intermediate, followed by desulfurization and subsequent functional group interconversion. The second, more direct route, involves the reduction of a corresponding triazole-3-carboxylate ester.

Pathway 1: From 4-Propyl-4H-1,2,4-triazole-3-thiol

This pathway leverages the common and versatile 1,2,4-triazole-3-thiol intermediate. The rationale for this approach lies in the well-documented methods for the synthesis of these thiols and the subsequent, albeit less direct, transformations to achieve the target primary alcohol.

Synthetic_Pathway_1 A Propyl isothiocyanate C 1-Formyl-4-propyl-thiosemicarbazide A->C Reaction B Formic hydrazide B->C Reaction D 4-Propyl-4H-1,2,4-triazole-3-thiol C->D Cyclization (alkaline medium) E Ethyl 2-((4-propyl-4H-1,2,4-triazol-3-yl)thio)acetate D->E S-Alkylation (Ethyl chloroacetate) F Ethyl 2-(4-propyl-4H-1,2,4-triazol-3-yl)acetate E->F Desulfurization (Raney Ni) G This compound F->G Reduction (LiAlH4)

Caption: Proposed synthetic pathway for this compound via a triazole-3-thiol intermediate.

Experimental Protocol:

Step 1: Synthesis of 4-Propyl-4H-1,2,4-triazole-3-thiol

  • Rationale: This step involves the condensation of an isothiocyanate with a hydrazide to form a thiosemicarbazide, which is then cyclized in an alkaline medium. This is a robust and widely used method for the synthesis of 4-substituted-1,2,4-triazole-3-thiols.[5][6]

  • Procedure:

    • To a solution of formic hydrazide (1.0 eq) in ethanol, add propyl isothiocyanate (1.0 eq).

    • Reflux the mixture for 4-6 hours to form the intermediate 1-formyl-4-propyl-thiosemicarbazide.

    • After cooling, add a 2M aqueous solution of sodium hydroxide (2.0 eq) and reflux for an additional 6-8 hours.

    • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

    • The resulting precipitate is filtered, washed with water, and dried to yield 4-propyl-4H-1,2,4-triazole-3-thiol.

Step 2: S-Alkylation and Desulfurization

  • Rationale: The thiol group is first alkylated with an acetate-bearing electrophile. The subsequent desulfurization using Raney Nickel is a classic method for the reductive removal of sulfur, yielding the corresponding acetate derivative.[7]

  • Procedure:

    • Suspend 4-propyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in ethanol, followed by the addition of sodium ethoxide (1.1 eq).

    • Stir the mixture until a clear solution is obtained, then add ethyl chloroacetate (1.1 eq) dropwise.

    • Reflux the reaction for 3-4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give ethyl 2-((4-propyl-4H-1,2,4-triazol-3-yl)thio)acetate.

    • Dissolve the crude thioacetate in ethanol and add a slurry of Raney Nickel (W-2, excess).

    • Reflux the mixture for 8-12 hours. The reaction is monitored by TLC for the disappearance of the starting material.

    • Filter the hot solution through a pad of celite to remove the Raney Nickel, and concentrate the filtrate to obtain ethyl 2-(4-propyl-4H-1,2,4-triazol-3-yl)acetate.

Step 3: Reduction to this compound

  • Rationale: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to primary alcohols.[8][9]

  • Procedure:

    • To a stirred suspension of LiAlH4 (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 2-(4-propyl-4H-1,2,4-triazol-3-yl)acetate (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and wash with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford this compound.

Pathway 2: Direct Reduction of a Carboxylate Ester

This more convergent approach involves the synthesis of a 1,2,4-triazole-3-carboxylate ester, followed by a one-step reduction to the target alcohol.

Synthetic_Pathway_2 A Ethyl 2-chloro-2-oxoacetate C Ethyl 2-oxo-2-(2-propylhydrazinyl)acetate A->C Reaction B Propylhydrazine B->C Reaction D Ethyl 4-propyl-4,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate C->D Cyclization E Ethyl 4-propyl-4H-1,2,4-triazole-3-carboxylate D->E Tautomerization F This compound E->F Reduction (LiAlH4)

Caption: A more direct synthetic pathway to this compound via reduction of a carboxylate ester.

Experimental Protocol:

Step 1: Synthesis of Ethyl 4-propyl-4H-1,2,4-triazole-3-carboxylate

  • Rationale: This multi-step, one-pot procedure involves the formation of a hydrazide intermediate which then undergoes cyclization to form the triazole ring. While more complex, it directly installs the necessary carbon framework.

  • Procedure:

    • React propylhydrazine with ethyl 2-chloro-2-oxoacetate to form the corresponding hydrazide.

    • The resulting intermediate is then cyclized, potentially using a dehydrating agent or by heating in a suitable solvent, to form the ethyl 4-propyl-4H-1,2,4-triazole-3-carboxylate.[1]

Step 2: Reduction to this compound

  • Rationale: As in Pathway 1, LiAlH4 is a suitable reagent for the reduction of the ester to the primary alcohol.[10][11]

  • Procedure:

    • To a stirred suspension of LiAlH4 (1.5 eq) in anhydrous THF at 0 °C, add a solution of ethyl 4-propyl-4H-1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

    • Follow the workup and purification procedure as described in Step 3 of Pathway 1.

Characterization

The synthesized this compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the propyl and hydroxymethyl groups and the triazole ring protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch would indicate the hydroxyl group.

  • Melting Point and Elemental Analysis: To determine purity and confirm the elemental composition.

Predicted Physicochemical Properties

Based on its chemical structure (C₆H₁₁N₃O, Molecular Weight: 141.17 g/mol ), several key physicochemical properties can be predicted using computational models. These properties are crucial for understanding its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueMethod/Rationale
LogP (Octanol/Water Partition Coefficient) ~0.5 - 1.0Calculated based on fragmental methods. The propyl group increases lipophilicity, while the hydroxyl and triazole moieties increase hydrophilicity.
Topological Polar Surface Area (TPSA) ~65 ŲThe triazole ring and hydroxyl group are significant contributors to the polar surface area, suggesting moderate cell permeability.
pKa (Acid Dissociation Constant) ~10-11 (for the N-H of the triazole)Estimated based on the pKa of similar 1,2,4-triazoles. The molecule is a weak base.
Aqueous Solubility Moderately SolubleThe presence of the hydroxyl group and the nitrogen atoms of the triazole ring should impart reasonable water solubility.
Number of Hydrogen Bond Donors 1 (from the -OH group)
Number of Hydrogen Bond Acceptors 4 (3 from the triazole nitrogens, 1 from the -OH oxygen)

Hypothesized Pharmacological Profile

The structural features of this compound suggest potential biological activities in two primary areas: as an antifungal agent and as an anticonvulsant.

Potential Antifungal Activity

The 1,2,4-triazole core is the pharmacophore of the azole class of antifungal drugs.[8] These drugs exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[12][13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14]

Proposed Mechanism of Action (Antifungal):

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporation CYP51->Ergosterol Biosynthesis Compound This compound Compound->CYP51 Inhibition

Caption: Hypothesized mechanism of antifungal action via inhibition of lanosterol 14α-demethylase (CYP51).

It is hypothesized that the N4 nitrogen of the triazole ring in this compound would coordinate to the heme iron atom in the active site of CYP51, thereby inhibiting its function.[12] The propyl and hydroxymethyl substituents would occupy adjacent pockets in the enzyme's active site, contributing to the binding affinity and selectivity.

Potential Anticonvulsant Activity

Numerous 1,2,4-triazole derivatives have demonstrated potent anticonvulsant activity in preclinical models.[15][16] The mechanism of action for many of these compounds is not fully elucidated but is thought to involve modulation of ion channels or neurotransmitter systems. The presence of a 4-alkyl substituent has been shown to be favorable for anticonvulsant activity in some series of triazole derivatives.[15]

Structure-Activity Relationship (SAR) Insights:

The anticonvulsant activity of 4-alkyl-1,2,4-triazole derivatives often follows a parabolic relationship with the length of the alkyl chain, with optimal activity seen with propyl or butyl groups.[15] The hydroxymethyl group at the 3-position may influence the compound's polarity and ability to interact with specific residues in a target protein.

Comparative Biological Activity of Related Compounds

To provide a quantitative context for the potential efficacy of this compound, the following table summarizes the reported biological activities of structurally similar compounds.

CompoundBiological ActivityPotencyReference CompoundReference
4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneAnticonvulsant (MES test)ED₅₀: 38.5 mg/kgPhenytoin[15]
A series of triazole derivativesAntifungal (Candida albicans)MIC: 0.0156 - 2.0 µg/mLFluconazole[2]
3-Substituted-4-(4-hexyloxyphenyl)-4H-1,2,4-triazoles (n-propyl at C3)Anticonvulsant (MES test)ED₅₀: 5.7 mg/kgPhenytoin[15]

Future Research Directions

This compound represents a novel chemical entity with significant therapeutic potential. The following are recommended avenues for future research:

  • Synthesis and Characterization: The proposed synthetic routes should be experimentally validated and optimized for yield and purity. Full spectroscopic and analytical characterization is essential.

  • In Vitro Biological Screening: The compound should be screened against a panel of fungal pathogens, including clinically relevant strains of Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, to determine its minimum inhibitory concentration (MIC). Anticonvulsant activity should be assessed in standard in vitro models, such as electrophysiological assays on neuronal ion channels.

  • In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies in animal models of fungal infections and epilepsy to evaluate efficacy, pharmacokinetics, and safety.

  • Mechanism of Action Studies: If antifungal activity is confirmed, enzyme inhibition assays with purified fungal CYP51 should be conducted to confirm the mechanism of action. For anticonvulsant activity, further studies to identify the molecular target are warranted.

  • Lead Optimization: Based on the initial biological data, a structure-activity relationship (SAR) study can be initiated by synthesizing and testing analogues with variations in the alkyl chain length and substituents on the triazole ring to improve potency and selectivity.

Conclusion

This compound is a promising, yet underexplored, molecule that stands at the intersection of well-established medicinal chemistry principles and the ongoing search for novel therapeutics. Its structural relationship to known antifungal and anticonvulsant agents provides a strong rationale for its investigation. This technical guide offers a roadmap for its synthesis, characterization, and biological evaluation, with the aim of catalyzing further research into its potential as a valuable new drug candidate.

References

Sources

The Advent and Evolution of 4-Propyl-1,2,4-Triazole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Scaffold of 1,2,4-Triazole

The 1,2,4-triazole core, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone in medicinal chemistry. Its remarkable metabolic stability, capacity for hydrogen bonding, and rigid planar structure have rendered it a privileged scaffold in the design of a multitude of therapeutic agents.[1] This guide delves into a specific, yet significant, subclass: the 4-propyl-1,2,4-triazole compounds. We will traverse their historical emergence, dissect their synthetic evolution, and illuminate their diverse pharmacological landscape, providing researchers and drug development professionals with a comprehensive technical resource.

I. Genesis of a Scaffold: A Historical Perspective

The journey of the 1,2,4-triazole ring system began in 1885 with the pioneering work of Swedish chemist J. A. Bladin, who first reported the synthesis of a derivative of this heterocyclic family.[2][3] Early explorations focused on fundamental synthetic methodologies like the Einhorn–Brunner and Pellizzari reactions, which laid the groundwork for accessing a variety of substituted 1,2,4-triazoles.[4]

While a singular, seminal publication marking the "first" synthesis of a 4-propyl-1,2,4-triazole is not readily apparent in the historical literature, the advent of this specific substitution pattern can be understood as a logical progression of synthetic organic chemistry. As the understanding of alkylation reactions on heterocyclic systems grew, the introduction of a propyl group at the N4 position became a feasible and deliberate synthetic strategy. The development of methods for the regioselective alkylation of the 1,2,4-triazole ring was crucial. For instance, the reaction of a pre-formed 3,5-disubstituted-1,2,4-triazole with a propyl halide under basic conditions would have been an early and straightforward approach. More contemporary methods, as we shall see, offer greater control and efficiency.

II. The Synthetic Arsenal: Crafting the 4-Propyl-1,2,4-Triazole Core

The synthesis of 4-propyl-1,2,4-triazole derivatives has evolved from classical methods to more sophisticated and efficient strategies, enabling the generation of diverse chemical libraries for drug discovery.

A. Foundational Synthetic Strategies

The construction of the 4-propyl-1,2,4-triazole ring can be approached through several established routes. A common and versatile method involves the cyclization of a 1,2-diacylhydrazine with propylamine. This approach allows for the introduction of various substituents at the 3 and 5 positions of the triazole ring.

Conceptual Workflow for 4-Propyl-1,2,4-Triazole Synthesis:

G cluster_0 Precursor Synthesis cluster_1 Cyclization Reaction cluster_2 Product Diacylhydrazine Diacylhydrazine Reaction_Mixture Reaction with Dehydrating Agent Diacylhydrazine->Reaction_Mixture Propylamine Propylamine Propylamine->Reaction_Mixture 4_Propyl_Triazole 4-Propyl-3,5-disubstituted- 1,2,4-triazole Reaction_Mixture->4_Propyl_Triazole Cyclodehydration G Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase FF-MAS 4,4-dimethyl-5α- cholesta-8,14,24-trien-3β-ol Lanosterol->FF-MAS CYP51 Ergosterol Ergosterol FF-MAS->Ergosterol Multiple Steps CYP51 CYP51 4_Propyl_Triazole 4-Propyl-1,2,4-Triazole Derivative 4_Propyl_Triazole->CYP51 Inhibition G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 COX-2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2 COX2 4_Propyl_Triazole 4-Propyl-1,2,4-Triazole Derivative 4_Propyl_Triazole->COX2 Inhibition

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-propyl-4H-1,2,4-triazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into a wide array of biologically active compounds. Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties[1]. The therapeutic success of drugs like fluconazole and anastrozole underscores the importance of this heterocyclic core in drug design.

This application note provides a comprehensive guide for the synthesis of (4-propyl-4H-1,2,4-triazol-3-yl)methanol and its derivatives. We will explore a robust and scalable synthetic strategy, detailing the underlying chemical principles and providing step-by-step protocols for key transformations. The methodologies described herein are designed to be adaptable for the generation of diverse libraries of this compound derivatives for downstream applications in drug discovery and development.

Strategic Approach to Synthesis

The synthesis of this compound and its derivatives is approached through a convergent strategy. This involves the initial construction of a versatile triazole intermediate, followed by functionalization to introduce the desired propyl group and subsequent modifications of the methanol moiety. This approach allows for late-stage diversification, enabling the efficient generation of a library of derivatives.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A Methyl 1H-1,2,4-triazole-3-carboxylate B 4-Propyl-4H-1,2,4-triazole-3-carboxylate A->B N-Propylation C This compound B->C Reduction D Derivatives (e.g., Esters, Ethers) C->D Derivatization

Caption: Overall synthetic strategy for this compound and its derivatives.

Part 1: Synthesis of the Core Intermediate, this compound

Protocol 1.1: Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate

The synthesis of the key precursor, methyl 1H-1,2,4-triazole-3-carboxylate, is crucial for the overall success of the synthetic route. Several methods have been reported for its preparation[1][2][3]. For this protocol, we will follow a non-hazardous route that avoids the use of diazomethane. One such approach involves the reaction of trichloroacetonitrile with formyl hydrazine, followed by cyclization and alcoholysis[2].

Materials:

  • Trichloroacetonitrile

  • Formyl hydrazine

  • Methanol

  • Potassium carbonate

  • Anhydrous solvents (Methanol, Ethanol)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium carbonate (0.05 eq) in anhydrous methanol at 0 °C.

  • Slowly add trichloroacetonitrile (1.0 eq) to the cooled solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 20 minutes at the same temperature.

  • Slowly add a solution of formyl hydrazine (1.1 eq) in methanol via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from methanol to yield methyl 1H-1,2,4-triazole-3-carboxylate as a white solid[2].

Protocol 1.2: N-Propylation of Methyl 1H-1,2,4-triazole-3-carboxylate

The alkylation of 1,2,4-triazoles can occur at different nitrogen atoms, leading to a mixture of isomers. To achieve regioselective N4-propylation, the choice of base and solvent is critical. The use of a bulky base can favor alkylation at the less sterically hindered N4 position.

Materials:

  • Methyl 1H-1,2,4-triazole-3-carboxylate

  • 1-Bromopropane (or 1-iodopropane)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC.

  • After completion (typically 4-6 hours), cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of N1 and N4 isomers, can be purified by column chromatography on silica gel to isolate the desired 4-propyl-4H-1,2,4-triazole-3-carboxylate.

Protocol 1.3: Reduction to this compound

The final step in the synthesis of the core intermediate is the reduction of the methyl ester to the primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

Materials:

  • 4-Propyl-4H-1,2,4-triazole-3-carboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend LAH (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-propyl-4H-1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then water again at 0 °C.

  • Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography if necessary.

Part 2: Synthesis of this compound Derivatives

The hydroxyl group of this compound provides a convenient handle for further derivatization. Here, we present a general protocol for the synthesis of ester derivatives.

Protocol 2.1: Esterification of this compound

Esterification can be achieved using various methods, including reaction with acyl chlorides or carboxylic acids in the presence of a coupling agent.

Materials:

  • This compound

  • Acyl chloride or Carboxylic acid of choice

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or THF

  • (If using a carboxylic acid) A coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-Dimethylaminopyridine (DMAP).

Procedure (using an acyl chloride):

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Derivative Acyl Chloride/Carboxylic Acid Reaction Time (approx.) Yield (approx.)
AcetateAcetyl chloride2 h>90%
BenzoateBenzoyl chloride4 h>85%
PivalatePivaloyl chloride6 h>80%

Analytical Characterization and Validation

The identity and purity of all synthesized compounds must be confirmed through a combination of analytical techniques.

Analytical_Workflow A Synthesized Compound B TLC/LC-MS (Reaction Monitoring & Purity) A->B C NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) A->C D High-Resolution Mass Spectrometry (HRMS) (Molecular Formula Confirmation) A->D E Final Characterized Product B->E C->E D->E

Caption: Workflow for the analytical validation of synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

  • Chromatography: Thin-layer chromatography (TLC) is used for reaction monitoring, while liquid chromatography-mass spectrometry (LC-MS) can be used to assess purity.

References

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). Retrieved from [Link]

  • CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (2020). Google Patents.
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2020). Molecules, 25(21), 5003. [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). Chemistry Central Journal, 10(1), 22. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). Oriental Journal of Chemistry, 34(4), 1714-1733. [Link]

  • Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. (2020). European Journal of Chemistry, 11(2), 118-125. [Link]

  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. (2018). RSC Advances, 8(6), 3020-3028. [Link]

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Antifungal activity assay of (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in-vitro evaluation of novel triazole-based antifungal agents, focusing on the exemplary compound (4-propyl-4H-1,2,4-triazol-3-yl)methanol.

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The 1,2,4-triazole class of antifungal agents, which includes clinical mainstays like fluconazole and voriconazole, has been a cornerstone of therapy for decades[1][2]. These synthetic compounds have a well-established safety and efficacy profile, but their utility is threatened by evolving resistance mechanisms[3]. This necessitates a robust pipeline for the discovery and evaluation of new, more potent triazole derivatives.

This application note provides a comprehensive framework for the preclinical in vitro assessment of novel triazole compounds, using the hypothetical candidate, this compound, as a working example. We will detail the essential protocols for determining antifungal efficacy, elucidating the mechanism of action, and evaluating selective toxicity—critical steps in identifying promising lead candidates for further development.

Postulated Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Triazole antifungals function by disrupting the integrity of the fungal cell membrane[4]. Their primary molecular target is a fungal-specific cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), which is essential for the biosynthesis of ergosterol, the principal sterol in fungal cell membranes[5][6][7]. The nitrogen atom in the triazole ring binds to the heme iron in the enzyme's active site, inhibiting its function[8]. This blockade leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately arresting fungal growth[9]. This targeted mechanism provides a high degree of selectivity, as mammalian cells utilize cholesterol rather than ergosterol in their membranes.

Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of triazoles.

Part I: Primary Antifungal Susceptibility Testing

The initial evaluation of a new compound involves determining its ability to inhibit the growth of a panel of clinically relevant fungal pathogens. The two most widely accepted methods for this are the broth microdilution assay, which provides a quantitative Minimum Inhibitory Concentration (MIC), and the disk diffusion assay, which offers a qualitative assessment of activity. Standardization of these methods by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for reproducibility[10][11].

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method quantitatively measures the lowest concentration of the test compound that inhibits visible fungal growth. It is considered the gold standard for susceptibility testing[12][13].

Causality Behind Experimental Choices:

  • Medium: RPMI-1640 is the standard medium because it is nutritionally defined and buffered, ensuring consistent fungal growth and minimizing interactions with the test compound[14].

  • Inoculum Size: A standardized inoculum density is critical. Too high a density can overwhelm the drug, leading to falsely high MICs, while too low a density can result in insufficient growth for accurate assessment[10].

  • Endpoint Reading: For azoles, which are often fungistatic, the endpoint is typically defined as a significant reduction (≥50%) in growth compared to the drug-free control, as complete inhibition may not occur[12].

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum:

    • Subculture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Harvest fungal cells or conidia and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (approx. 1-5 x 10⁶ CFU/mL for yeast).

    • Further dilute this suspension in RPMI-1640 medium to achieve the final working inoculum concentration specified by CLSI guidelines (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts)[10].

  • Preparation of Test Compound:

    • Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL down to 0.25 µg/mL).

  • Assay Plate Setup:

    • In a sterile 96-well flat-bottom microtiter plate, add 100 µL of the fungal inoculum to each well.

    • Add 100 µL of each compound dilution to the corresponding wells, resulting in a final volume of 200 µL and halving the drug concentration.

    • Include a positive control (inoculum with no drug) and a negative control (medium only). A known antifungal like Fluconazole should be run in parallel as a reference standard.

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours. For some organisms like C. neoformans, a 72-hour incubation may be required[13].

    • Determine the MIC visually as the lowest drug concentration showing a prominent decrease in turbidity (≥50% growth inhibition) compared to the positive control. A microplate reader can also be used to measure optical density.

Protocol 2: Disk Diffusion Assay

This method provides a simpler, visual confirmation of antifungal activity by measuring a zone of growth inhibition around a drug-impregnated disk[15].

Step-by-Step Methodology:

  • Plate Preparation:

    • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye[15]. The glucose supports robust fungal growth, while the dye enhances the definition of the inhibition zone edge.

    • Pour the agar into petri dishes to a uniform depth of 4 mm and allow it to solidify.

  • Inoculation:

    • Prepare a fungal inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Dip a sterile cotton swab into the inoculum, remove excess liquid, and swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter). Aseptically apply a known amount of the this compound stock solution (e.g., 10 µL of a 2.5 mg/mL solution to yield a 25 µg disk). Allow the solvent to evaporate completely.

    • Place the prepared disk, along with a blank disk (solvent only) and a standard antifungal disk (e.g., 25 µg Fluconazole), onto the surface of the inoculated agar.

  • Incubation and Measurement:

    • Incubate the plates at 35°C for 24-48 hours.

    • Measure the diameter (in mm) of the zone of complete growth inhibition around each disk.

Data Presentation: Summarizing Susceptibility Results

Quantitative data from these assays should be tabulated for clear comparison.

Fungal SpeciesTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)Test Compound Zone Diameter (mm)Fluconazole Zone Diameter (mm)
Candida albicans (ATCC 90028)[Result][Result][Result][Result]
Candida glabrata (ATCC 90030)[Result][Result][Result][Result]
Cryptococcus neoformans (H99)[Result][Result][Result][Result]
Aspergillus fumigatus (ATCC 204305)[Result][Result][Result][Result]

Part II: Assessing Therapeutic Potential and Selectivity

A potent antifungal agent must be selectively toxic to fungal cells while exhibiting minimal effects on host mammalian cells. This is a critical step in de-risking a compound for further development[16][17]. The selectivity index (SI) is a key metric, calculated by comparing the cytotoxicity against a mammalian cell line with the antifungal activity.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Method)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity[18].

Causality Behind Experimental Choices:

  • Cell Line: HepG2 (a human liver carcinoma cell line) is often used because the liver is a primary site of drug metabolism and potential toxicity for systemic azoles[7]. Other lines like HaCaT (human keratinocytes) can also be used.

  • Assay Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Exposure:

    • Prepare serial dilutions of this compound in the cell culture medium. The concentration range should be broader than that used for the MIC assay (e.g., 1-1000 µg/mL).

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls.

  • MTT Assay and Reading:

    • Incubate the plate for 24-48 hours.

    • Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Calculating the Selectivity Index
Fungal SpeciesMIC (µg/mL)Mammalian IC₅₀ (µg/mL)Selectivity Index (SI = IC₅₀ / MIC)
Candida albicans[Result][Result][Result]
Aspergillus fumigatus[Result][Result][Result]

A higher SI value indicates greater selectivity for the fungal pathogen over host cells, which is a highly desirable characteristic for a therapeutic candidate.

Experimental and Logic Workflow

The evaluation of a novel antifungal compound follows a logical progression from broad screening to more specific mechanistic and safety assessments.

workflow cluster_screening Phase 1: Primary Antifungal Screening cluster_evaluation Phase 2: Therapeutic Potential Assessment cluster_decision Phase 3: Decision Point cluster_outcome Phase 4: Further Development start Novel Compound: This compound mic Broth Microdilution Assay (Quantitative MIC) start->mic disk Disk Diffusion Assay (Qualitative Zone of Inhibition) start->disk cytotox In Vitro Cytotoxicity Assay (Mammalian Cell IC₅₀) mic->cytotox decision Potent Activity (Low MIC) & High Selectivity (High SI)? disk->decision selectivity Calculate Selectivity Index (SI = IC₅₀ / MIC) cytotox->selectivity selectivity->decision proceed Proceed to Advanced Studies (e.g., Mechanism of Action, In Vivo Efficacy) decision->proceed Yes stop Stop or Redesign Compound decision->stop No

Caption: A logical workflow for the initial in vitro evaluation of a novel antifungal compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and standardized approach to the initial characterization of novel triazole antifungals like this compound. By systematically determining the MIC, confirming activity with disk diffusion, and critically assessing the selectivity index through cytotoxicity assays, researchers can efficiently identify promising lead compounds.

A candidate demonstrating potent antifungal activity (low MIC values) and a high selectivity index warrants further investigation. Subsequent steps would include more detailed mechanism-of-action studies (such as ergosterol quantification assays), time-kill kinetic studies to determine fungistatic versus fungicidal activity, and ultimately, evaluation of efficacy and safety in animal models of infection. This structured approach ensures that only the most promising and safest candidates advance in the lengthy and resource-intensive drug development process.

References

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. BMC Chemistry. Available at: [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. Available at: [Link]

  • Synthesis and the antifungal activity of 1-(1H-1,2,4-triazol-1-yl). Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. Available at: [Link]

  • Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central - NIH. Available at: [Link]

  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. Available at: [Link]

  • Triazole antifungals. EBSCO Research Starters. Available at: [Link]

  • Synthesis and antifungal activity of novel triazole derivatives. PubMed. Available at: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. Available at: [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. Available at: [Link]

  • Disk Diffusion and Quality Control. EUCAST. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PubMed Central - NIH. Available at: [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available at: [Link]

  • In Vitro Toxicity Testing in the Twenty-First Century. PubMed Central - NIH. Available at: [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. Available at: [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. Available at: [Link]

  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. ResearchGate. Available at: [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PubMed Central - NIH. Available at: [Link]

  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available at: [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Preclinical In Vitro Toxicity Testing. Porsolt. Available at: [Link]

  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. Available at: [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. MDPI. Available at: [Link]

  • Triazole antifungals: A review. ResearchGate. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. Available at: [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. Available at: [Link]

  • New Approach Methods in Toxicology: Innovations in In Vitro Testing for Chemical Safety. Nutrasource. Available at: [Link]

  • The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. J. Craig Venter Institute. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PubMed Central - NIH. Available at: [Link]

  • Antifungal Susceptibility Testing. Oxford Academic. Available at: [Link]

  • Antifungal Ergosterol Synthesis Inhibitors. NCBI Bookshelf. Available at: [Link]

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. Available at: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). Available at: [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available at: [Link]

  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. ResearchGate. Available at: [Link]

  • EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]

  • Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules. Available at: [Link]

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Application Notes & Protocols for the In Vitro Evaluation of (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Situating a Novel Triazole in Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][3][4][5] The biological versatility of this five-membered heterocyclic ring stems from its ability to engage in hydrogen bonding, dipole-dipole interactions, and coordination with metallic ions within enzyme active sites.[6][7]

This document provides a comprehensive guide for the initial in vitro characterization of a novel, uninvestigated derivative: (4-propyl-4H-1,2,4-triazol-3-yl)methanol . Given the rich therapeutic history of its parent scaffold, a structured, multi-tiered screening approach is essential to elucidate its potential biological activity. These protocols are designed not merely as procedural steps but as a logical framework for discovery, beginning with foundational safety profiling and progressing to targeted therapeutic assays. The causality behind each experimental choice is explained to empower researchers to make informed decisions and interpret data with confidence.

Compound Profile: this compound

A clear understanding of the test article is the first step in any evaluation.

  • IUPAC Name: this compound[8]

  • CAS Number: 497855-00-2[9]

  • Molecular Formula: C₆H₁₁N₃O[9]

  • Molecular Weight: 141.17 g/mol [10]

  • Structure:

    Figure 1: Chemical structure of the compound.

Strategic Framework for In Vitro Evaluation

The evaluation of a novel compound must be systematic. The proposed workflow prioritizes a "fail fast, fail cheap" philosophy, beginning with broad toxicity screening before committing resources to more specific, hypothesis-driven assays. This approach ensures that only compounds with a viable therapeutic window proceed to advanced testing.

screening_workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Therapeutic Screening cluster_2 Phase 3: Secondary Therapeutic Screening solubility Solubility & Stability (DMSO, Media) cytotoxicity General Cytotoxicity (e.g., HEK293, Vero) solubility->cytotoxicity Determine Max Conc. antifungal Antifungal Susceptibility (MIC Assay) cytotoxicity->antifungal Establish Non-Toxic Concentration Range antibacterial Antibacterial Susceptibility (MIC Assay) cytotoxicity->antibacterial anticancer Anticancer Cytotoxicity (IC50 vs. Cancer Lines) antifungal->anticancer If Promising Activity is Observed antibacterial->anticancer antioxidant Antioxidant Activity (DPPH/ABTS Assay)

Caption: High-level workflow for the in vitro evaluation of a novel compound.

Protocol I: Foundational Cytotoxicity Assessment (MTT Assay)

A. Scientific Rationale

Before assessing for therapeutic efficacy, it is imperative to determine the compound's inherent toxicity against a representative non-cancerous mammalian cell line. This establishes a baseline therapeutic index and informs the concentration range for all subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability.[11][12] A reduction in metabolic activity is indicative of cytotoxicity.

B. Step-by-Step Protocol

  • Cell Culture:

    • Culture a non-cancerous human cell line (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells at ~80-90% confluency using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter and resuspend cells to a final concentration of 5 x 10⁴ cells/mL.

  • Cell Seeding:

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform a serial dilution of the stock solution in culture media to prepare working concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 0 µM). The final DMSO concentration in the highest concentration well should not exceed 0.5% to avoid vehicle-induced toxicity.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells in triplicate.

    • Crucial Controls:

      • Vehicle Control: Cells treated with media containing the same final concentration of DMSO (e.g., 0.5%).

      • Untreated Control: Cells treated with fresh culture media only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

      • Media Blank: Wells containing media but no cells, to measure background absorbance.

  • Incubation:

    • Incubate the treated plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay Execution:

    • Prepare a 5 mg/mL solution of MTT reagent in sterile PBS.

    • Add 20 µL of the MTT solution to each well (including blanks) and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis and Presentation

  • Calculate Percent Viability:

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

  • Determine IC₅₀:

    • Plot Percent Viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration that inhibits 50% of cell viability.[13]

Table 1: Example Data Presentation for Foundational Cytotoxicity

Compound Cell Line Incubation Time (h) IC₅₀ (µM)
This compound HEK293 48 >100

| Doxorubicin (Positive Control) | HEK293 | 48 | 1.5 ± 0.2 |

A high IC₅₀ value (>100 µM) in a non-cancerous cell line suggests low general cytotoxicity and provides a wide window for therapeutic testing.

Protocol II: Antifungal Susceptibility Testing (Broth Microdilution)

A. Scientific Rationale

The 1,2,4-triazole scaffold is the backbone of leading antifungal drugs like fluconazole and itraconazole.[7][14] They function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][15] Therefore, antifungal activity is a primary hypothesis for this novel compound. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard in vitro assay to determine the Minimum Inhibitory Concentration (MIC) - the lowest concentration of a drug that prevents visible growth of a microorganism.[16]

B. Step-by-Step Protocol

  • Microorganism Preparation:

    • Use reference strains of pathogenic fungi, such as Candida albicans (e.g., ATCC 90028) and Cryptococcus neoformans (e.g., ATCC 208821).[17]

    • Streak the strains from frozen stocks onto Sabouraud Dextrose Agar (SDA) plates and incubate at 35°C for 24-48 hours.

    • Prepare the inoculum by suspending several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to achieve the final inoculum density of 1-5 x 10³ CFU/mL.

  • Compound Plate Preparation:

    • Dispense 100 µL of sterile RPMI-1640 medium into all wells of a 96-well U-bottom plate.

    • Add 100 µL of the compound stock solution (prepared at 2x the highest desired final concentration) to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. This creates a concentration gradient.

  • Inoculation and Controls:

    • Add 100 µL of the prepared fungal inoculum to each well (columns 1-11). This brings the final volume to 200 µL and halves the drug concentrations to the desired final test range.

    • Crucial Controls:

      • Growth Control (Column 11): 100 µL inoculum + 100 µL RPMI medium (no drug).

      • Sterility Control (Column 12): 200 µL of RPMI medium only (no inoculum, no drug).

      • Positive Drug Control: Run a parallel dilution series with a known antifungal agent like Fluconazole.

  • Incubation:

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • Determining the MIC:

    • The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear) compared to the turbid growth in the control well.[16]

C. Data Analysis and Presentation

The results are presented as direct MIC values. A lower MIC indicates higher potency.

Table 2: Example Data Presentation for Antifungal MIC

Compound C. albicans MIC (µg/mL) C. neoformans MIC (µg/mL)
This compound 16 32

| Fluconazole (Positive Control) | 0.5 | 4.0 |

Protocol III: Antibacterial Susceptibility Testing

A. Scientific Rationale

While more famous as antifungals, 1,2,4-triazole derivatives have also shown significant antibacterial activity.[18][19][20] They can be hybridized with other antibacterial pharmacophores to create potent agents, sometimes against drug-resistant strains.[3][20] Evaluating the compound against a panel of Gram-positive and Gram-negative bacteria is a logical extension of its antimicrobial screening.

B. Step-by-Step Protocol

This protocol is analogous to the antifungal MIC assay, with key differences in media and organisms.

  • Microorganism Preparation:

    • Use reference bacterial strains, such as Staphylococcus aureus (Gram-positive, e.g., ATCC 29213) and Escherichia coli (Gram-negative, e.g., ATCC 25922).

    • Prepare an inoculum in Cation-Adjusted Mueller-Hinton Broth (CAMHB) and adjust to a 0.5 McFarland standard.

    • Dilute to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Execution:

    • Follow the same serial dilution and inoculation procedure as described in Protocol II, but use CAMHB as the medium.

    • Use a known antibiotic like Ciprofloxacin or Ampicillin as the positive control.[21]

  • Incubation and Reading:

    • Incubate at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration with no visible turbidity.

Table 3: Example Data Presentation for Antibacterial MIC

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
This compound >64 >64

| Ciprofloxacin (Positive Control) | 0.25 | 0.015 |

Visualization of Experimental Workflow: MTT Assay

The following diagram details the logical steps of the MTT assay, a cornerstone protocol in this evaluation.

mtt_workflow cluster_workflow MTT Assay for Cytotoxicity A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h (Allow Adhesion) A->B C 3. Treat with Compound (Serial Dilutions + Controls) B->C D 4. Incubate 48h (Drug Exposure) C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate % Viability & IC50) G->H

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • El-Sayed, N. F., et al. (2022). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 27(21), 7248.
  • Lv, K., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Journal of Chemistry, 2014, 856972.
  • Kumar, A., et al. (2017). Triazoles as antimicrobial: A review. International Journal of Chemical Studies, 5(2), 269-274.
  • Patel, N. B., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 174-180.
  • Kumar, R., et al. (2009). Advances in synthetic approach to and antifungal activity of triazoles. RSC Advances, 4(1), 1-21.
  • Singh, S., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(23), 7245.
  • Unknown Author. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 383-390.
  • Kandemirli, F., et al. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 31(3), 317-327.
  • Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Current Medicinal Chemistry, 21(34), 3936-3957.
  • Wang, S., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274-281.
  • Adan, A., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Biomedicines, 12(1), 104.
  • Das, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Das, S., et al. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Al-Salahi, R., et al. (2010). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 30(9), 3399-3404.
  • Benchchem. (n.d.). A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazole-Based Compounds.
  • Benchchem. (n.d.). A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Triazole Compounds.
  • Lv, K., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 383-390.
  • Zhang, M., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. European Journal of Medicinal Chemistry, 258, 115598.
  • SynHet. (n.d.). 4H-1,2,4-Triazole-3-methanol,4-propyl-(9CI).
  • MOLBASE. (n.d.). This compound.
  • Horiacha, L., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Journal of the Faculty of Pharmacy of Trakia University, 2(1), 1-10.
  • Liu, J., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3404.
  • Unknown Author. (n.d.). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 9(4-s), 834-846.
  • CymitQuimica. (n.d.). This compound.
  • Sharma, P., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1012.
  • Len, A., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804.
  • Parashchuk, M., et al. (2020). Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology, 10(3), 201-207.
  • PubChemLite. (n.d.). This compound.
  • Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of the Faculty of Pharmacy of Trakia University, 2(2), 1-12.
  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Future Medicinal Chemistry, 13(12), 1135-1167.
  • Gonzalez, G., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules, 29(10), 2296.
  • El-Sayed, M. A. A., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7481.
  • Abulkhair, H. S., et al. (2024). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol.

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(4-propyl-4H-1,2,4-triazol-3-yl)methanol as a fungicide in agriculture

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Evaluation of (4-propyl-4H-1,2,4-triazol-3-yl)methanol as a Novel Fungicide

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The compound this compound is a novel chemical entity with limited publicly available data on its biological activity.[1] The following application notes and protocols are therefore provided as a research framework. The methodologies are based on established principles for the evaluation of triazole fungicides, a class of compounds to which this compound structurally belongs.[2][3] All procedures should be conducted in accordance with institutional safety guidelines and regulations for handling new chemical entities.

Introduction: The Potential of a Novel Triazole Fungicide

Triazole fungicides are a cornerstone of disease management strategies in global agriculture.[2][4] Their efficacy is rooted in a specific and potent mechanism of action: the inhibition of ergosterol biosynthesis, an essential process for maintaining the integrity of fungal cell membranes.[5][6][7] The molecule this compound contains the characteristic 1,2,4-triazole moiety, strongly suggesting its potential as a fungicidal agent operating through this well-established pathway.[8][9][10]

These application notes provide a comprehensive guide for the initial characterization and evaluation of this compound. The protocols detailed herein are designed to systematically assess its in vitro and in vivo fungicidal efficacy, providing the foundational data necessary for further development.

Hypothesized Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of triazole compounds is primarily due to their function as sterol biosynthesis inhibitors (SBIs). Specifically, they target and inhibit the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[11][12][13][14][15] This enzyme is critical for the conversion of lanosterol to ergosterol.[16][17][18][19] By binding to the heme iron in the active site of CYP51, triazoles block the demethylation step, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors.[12] This disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[2]

G cluster_inhibition Inhibition by this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate 14α-methylated Sterols Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Disruption Membrane Disruption & Growth Inhibition Intermediate->Disruption Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Triazole This compound Triazole->Block Block->Intermediate Inhibition

Caption: Workflow for evaluating a novel fungicide.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example Data Table for In Vitro Antifungal Activity

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Reference Fungicide MIC (µg/mL)
Fusarium graminearumATCC 20459Data to be determinedTebuconazole: X µg/mL
Botrytis cinereaATCC 11542Data to be determinedFenhexamid: Y µg/mL
Aspergillus fumigatusATCC 204305Data to be determinedVoriconazole: Z µg/mL

Table 2: Example Data Table for Greenhouse Trial

TreatmentApplication RateDisease Severity (%)Percent Control
Untreated ControlN/A75.00
This compound50 g a.i./haData to be determinedCalculate
This compound100 g a.i./haData to be determinedCalculate
Commercial StandardLabel Rate10.086.7

Safety and Handling

As a novel chemical, this compound should be handled with care. A material safety data sheet (MSDS) should be consulted if available. [20]In its absence, standard laboratory precautions for handling potentially hazardous chemicals should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (n.d.). MDPI. [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. [Link]

  • Alcazar-Fuoli, L., et al. (2008).
  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. (n.d.). MDPI. [Link]

  • Ergosterol biosynthetic pathway in filamentous fungi. Ergosterol is... (n.d.). ResearchGate. [Link]

  • Ergosterol Biosynthesis. (n.d.). Creative Biolabs. [Link]

  • Al-Samarrai, G. A., & Al-Kazaf, A. T. (2021).
  • The effect of triazole fungicide. (2022, May 15). Natursim Science Co., Ltd. [Link]

  • Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. (2021, September 17). MDPI. [Link]

  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (n.d.). iFyber. [Link]

  • Wieder, A. M., & Lewis, R. E. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(2), 435-462.
  • The trouble with triazole fungicides. (2024, December 27). Farm Progress. [Link]

  • D'hooge, E., et al. (2021).
  • Antifungal Activity Test Service. (n.d.). Creative Biolabs. [Link]

  • Aoki, Y., et al. (1992). A new series of natural antifungals that inhibit P450 lanosterol C-14 demethylase. II. Mode of action. The Journal of antibiotics, 45(2), 160-170.
  • Fungicide Efficacy Evaluation. (n.d.). CABI Digital Library. [Link]

  • Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. (n.d.). FAO Knowledge Repository. [Link]

  • This compound. (n.d.). MOLBASE. [Link]

  • Cytochrome P450 14-alpha-demethylase (CYP51). (n.d.). gosset.ai. [Link]

  • Aoki, Y., et al. (1992). Ro 09-1470 is a selective inhibitor of P-450 lanosterol C-14 demethylase of fungi. Antimicrobial agents and chemotherapy, 36(12), 2662-2667.
  • AHDB crop protection efficacy trials 2022 – Call 2 specifications. (n.d.). AHDB. [Link]

  • Greenhouse disease and insect management recommendations for 2024. (2024, April 9). Michigan State University Extension. [Link]

  • Vallad, G. E. (2019, January 15). How to conduct the perfect fungicide trial… [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 467-477.
  • Sterol 14-demethylase. (n.d.). In Wikipedia. [Link]

  • This compound. (n.d.). PubChemLite. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14).
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022, March 3). PMC. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022, March 3). ResearchGate. [Link]

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Application Notes and Protocols for the In Vitro Use of (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of 1,2,4-triazole have been extensively investigated for their potential as therapeutic agents, demonstrating properties that include anticancer, anti-inflammatory, antifungal, and antiviral effects.[1][2][3] The compound (4-propyl-4H-1,2,4-triazol-3-yl)methanol, hereafter referred to as TR-PM, is a member of this versatile class of heterocyclic compounds. While specific biological data for TR-PM is not extensively documented in publicly available literature, its structural similarity to other biologically active 1,2,4-triazole derivatives suggests its potential as a modulator of cellular pathways implicated in diseases such as cancer and inflammatory disorders.[4][5][6]

This document provides a detailed, albeit representative, protocol for the use of TR-PM in a cell culture setting. The methodologies outlined below are based on established practices for testing novel small molecules in vitro and should be considered a starting point for empirical validation and optimization by the end-user. The proposed application focuses on assessing the potential antiproliferative and anti-inflammatory effects of TR-PM.

Postulated Mechanism of Action

Based on the activities of structurally related 1,2,4-triazole derivatives, TR-PM may exert its effects through various mechanisms. In the context of oncology, many 1,2,4-triazole compounds have been shown to inhibit the proliferation of cancer cells by targeting key enzymes and signaling pathways, such as EGFR, BRAF, and tubulin polymerization.[4] In inflammatory processes, derivatives of this class can modulate the production of pro-inflammatory cytokines and inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[7][8][9] Therefore, it is plausible that TR-PM could exhibit similar activities. The experimental protocols detailed herein are designed to investigate these potential effects.

Materials and Reagents

  • This compound (TR-PM)

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Human monocytic cell line (e.g., THP-1) or Peripheral Blood Mononuclear Cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • ELISA kits for human TNF-α and IL-6

  • Sterile, tissue culture-treated plates (96-well and 24-well)

  • Sterile conical tubes and pipettes

Protocol 1: Preparation of TR-PM Stock Solution

The accurate preparation of a stock solution is critical for obtaining reproducible results. Due to the hydrophobic nature of many small molecules, an organic solvent is often necessary.

  • Solvent Selection: Based on the general properties of triazole derivatives, cell culture grade DMSO is recommended as the primary solvent.[10]

  • Weighing the Compound: In a sterile environment (e.g., a chemical fume hood), accurately weigh a precise amount of TR-PM powder.

  • Dissolution: Dissolve the weighed TR-PM in a calculated volume of DMSO to achieve a high-concentration stock solution, for example, 10 mM. It is advisable to prepare a concentration that is at least 1000x the highest final concentration to be used in experiments to minimize the final DMSO concentration in the cell culture medium (ideally ≤ 0.1%).[11]

  • Ensuring Complete Solubilization: Gently vortex the solution. If necessary, warm the solution to 37°C for a short period to aid dissolution.[11] Ensure no particulates are visible.

  • Sterilization: While not always necessary for DMSO stocks, if contamination is a concern, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Determination of Optimal Working Concentration using MTT Assay

This protocol aims to determine the cytotoxic or antiproliferative effects of TR-PM on a selected cancer cell line (e.g., MCF-7) and to identify a suitable concentration range for subsequent experiments.

Experimental Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h (adhesion) seed->incubate1 prepare_dilutions Prepare serial dilutions of TR-PM treat_cells Treat cells with different concentrations incubate1->treat_cells prepare_dilutions->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Methodology
  • Cell Seeding: Plate your chosen cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Preparation of TR-PM Dilutions: On the day of treatment, thaw an aliquot of the TR-PM stock solution. Prepare a series of dilutions in complete cell culture medium. A common starting range for novel compounds is from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.1%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the freshly prepared TR-PM dilutions to the respective wells. Include wells with medium only (blank), and cells treated with vehicle (DMSO at the same final concentration as the compound-treated wells) as controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the TR-PM concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Sample Data Presentation
Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle (0.1% DMSO)1.25100%
0.11.2297.6%
11.1592.0%
100.8568.0%
500.4536.0%
1000.2016.0%

Protocol 3: Assessment of Anti-inflammatory Activity

This protocol is designed to evaluate the potential of TR-PM to modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a stimulated human monocytic cell line (e.g., THP-1, differentiated into macrophages) or in PBMCs.

Experimental Workflow

Cytokine_Workflow start Seed and differentiate THP-1 cells (if applicable) pretreat Pre-treat cells with non-toxic concentrations of TR-PM start->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate incubate Incubate for 6-24h stimulate->incubate collect Collect cell culture supernatant incubate->collect elisa Quantify TNF-α and IL-6 levels by ELISA collect->elisa

Caption: Workflow for assessing the anti-inflammatory effects of TR-PM.

Step-by-Step Methodology
  • Cell Preparation: Seed THP-1 cells in a 24-well plate. If using THP-1 monocytes, differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.

  • Pre-treatment: Treat the cells with non-toxic concentrations of TR-PM (determined from the MTT assay) for 1-2 hours. Include a vehicle control.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for a period of 6 to 24 hours, depending on the cytokine being measured.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any cells and carefully collect the supernatant. Store the supernatant at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the TR-PM treated groups to the LPS-stimulated vehicle control group to determine the percentage of inhibition.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound Precipitation Poor solubility in the final medium.Ensure the stock solution is fully dissolved before dilution. Swirl the medium while adding the stock solution. If the problem persists, consider using a different solvent or reducing the final concentration.[11]
High Variability in Results Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate for treatment groups.
No Biological Activity Observed The compound is inactive at the tested concentrations, poor cell permeability, or metabolic instability.Test a higher concentration range. If inactivity persists, consider that the compound may not have the hypothesized activity. Further studies on cell uptake and stability may be needed.[12]

Safety Precautions

The toxicological properties of this compound have not been fully investigated. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. Handle the dry powder in a chemical fume hood. Consult the Safety Data Sheet (SDS) for more detailed information.

References

  • Al-Ostoot, F. H., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 115, 105228. [Link]

  • Deshpande, S. S., et al. (2020). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 52-58. [Link]

  • Yurttaş, L., et al. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

  • Li, Y., et al. (2022). Synthesis and anticancer activity of[4][13][14] triazole [4,3-b][4][13][14][15] tetrazine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 795-801. [Link]

  • Kumar, A., et al. (2021). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Drug Targets, 22(12), 1400-1422. [Link]

  • Asati, V., & Sharma, S. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 28(1), 115193. [Link]

  • Herasymchuk, K., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceRise: Pharmaceutical Science, 5(51). [Link]

  • Sztanke, K., et al. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(13), 2664-2667. [Link]

  • Bhatia, R., et al. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(10), 3845. [Link]

  • Amir, M., et al. (2007). Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. Archives of Pharmacal Research, 30(11), 1374-1380. [Link]

  • Głowacka, I. E., & Ulińska, E. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(24), 6036. [Link]

  • Głowacka, I. E., & Ulińska, E. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(24), 6036. [Link]

  • Ulińska, E., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. International Journal of Molecular Sciences, 24(9), 8031. [Link]

  • Sharma, P., & Kumar, A. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 79(1), 93-104. [Link]

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Application Note: High-Throughput Screening of (4-propyl-4H-1,2,4-triazol-3-yl)methanol Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3][4] These compounds exhibit a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[5][6][7] The versatility of the triazole ring, particularly its ability to engage in various non-covalent interactions with biological targets, makes it a privileged structure in drug design.[5] This application note details a comprehensive high-throughput screening (HTS) protocol for a focused library of (4-propyl-4H-1,2,4-triazol-3-yl)methanol analogs to identify novel enzyme inhibitors.

The rationale for screening this particular class of compounds stems from the known bioactivities of triazole derivatives and the potential for the propyl and methanol substitutions to confer favorable pharmacokinetic and pharmacodynamic properties. The primary objective of this HTS campaign is to identify potent and selective inhibitors of a target enzyme, which will serve as starting points for lead optimization programs.

Assay Development and Miniaturization

The success of any HTS campaign hinges on the development of a robust and reliable assay.[8][9][10] The choice of assay technology is dictated by the nature of the target enzyme and the desired throughput. For this campaign, a fluorescence-based enzyme inhibition assay was selected due to its high sensitivity, wide dynamic range, and amenability to automation.[11][12][13][14]

Principle of the Fluorescence-Based Enzyme Assay

The assay utilizes a fluorogenic substrate that is non-fluorescent until it is enzymatically cleaved, releasing a highly fluorescent product. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity. Inhibitors of the enzyme will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal. This approach allows for real-time monitoring of the enzymatic reaction and sensitive detection of inhibition.[11][13][14]

Causality Behind Experimental Choices
  • Choice of Fluorescence: Fluorescence assays are generally more sensitive than colorimetric or spectrophotometric assays, allowing for the use of lower enzyme and substrate concentrations, which can be critical when working with precious reagents.[14] The high signal-to-noise ratio of fluorescence assays also contributes to their robustness in an HTS setting.[11]

  • Assay Miniaturization: The assay was miniaturized from a standard 96-well format to a 1536-well format to reduce reagent consumption and increase throughput.[15] This requires precise liquid handling and careful optimization of all assay parameters to maintain data quality. Automation is a key element in achieving the required precision and throughput.[16]

Protocol: Assay Optimization and Miniaturization
  • Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal within a linear range over the desired reaction time.

  • Substrate Titration: Determine the Michaelis-Menten constant (Km) for the substrate and use a substrate concentration at or below the Km to ensure sensitivity to competitive inhibitors.

  • DMSO Tolerance: Evaluate the effect of dimethyl sulfoxide (DMSO), the solvent used for the compound library, on enzyme activity to establish the maximum tolerable concentration.

  • Z'-Factor Determination: Calculate the Z'-factor, a statistical parameter used to assess the quality of an HTS assay.[16] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Plate Uniformity: Assess for any systematic variations across the plate, such as edge effects, and implement appropriate data correction methods if necessary.[17]

High-Throughput Screening Workflow

The HTS workflow is a highly automated process designed to screen large compound libraries efficiently and reproducibly.[16][18]

Caption: High-Throughput Screening Workflow Diagram.

Protocol: High-Throughput Screening
  • Compound Plating: The this compound analog library is acoustically dispensed into 1536-well assay plates at a final concentration of 10 µM.

  • Reagent Preparation: Prepare master mixes of the enzyme and fluorogenic substrate in the optimized assay buffer.

  • Enzyme Addition: Dispense the enzyme solution into the assay plates containing the compounds.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add the substrate solution to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately transfer the plates to a fluorescence plate reader and measure the fluorescence intensity every 30 seconds for 15 minutes.

  • Data Collection: The raw kinetic data is captured and stored in a database for further analysis.

Data Analysis, Hit Confirmation, and Validation

The large volume of data generated from an HTS campaign requires sophisticated data analysis methods to identify true hits and eliminate false positives.[19][20][21]

Primary Data Analysis

The primary data analysis involves normalizing the raw data to account for plate-to-plate variability and identifying compounds that exhibit significant inhibition. The percent inhibition for each compound is calculated relative to the positive (no enzyme) and negative (DMSO vehicle) controls on each plate.

Hit Confirmation

Compounds that show significant inhibition in the primary screen (typically >50% inhibition) are selected for confirmation. This involves re-testing the compounds in a dose-response format to determine their potency (IC50 value).

Data Presentation: Hypothetical Dose-Response Data
Compound IDIC50 (µM)Hill Slope
Triazole-0010.251.10.99
Triazole-0021.50.90.98
Triazole-003>50N/AN/A
Triazole-0045.81.20.97
Triazole-0050.081.00.99
Hit Validation Cascade

A critical step in the drug discovery process is the validation of primary hits to ensure they are not artifacts of the screening assay.[22][23] This involves a series of secondary and orthogonal assays to confirm the mechanism of action and rule out non-specific inhibition.

Caption: Hit Validation Cascade Diagram.

Protocol: Hit Validation
  • Orthogonal Assays: Confirmed hits are tested in a different assay format that relies on a distinct detection technology (e.g., TR-FRET or AlphaScreen) to rule out assay-specific artifacts.[24][]

  • Promiscuity Assays: Compounds are screened in counter-assays to identify promiscuous inhibitors, such as those that form aggregates.[26]

  • Selectivity Profiling: The validated hits are tested against a panel of related enzymes to determine their selectivity profile. High selectivity is a desirable characteristic for a drug candidate.

  • Mechanism of Action Studies: For the most promising hits, detailed enzyme kinetic studies are performed to elucidate their mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[27][28]

Conclusion

This application note provides a comprehensive and detailed protocol for the high-throughput screening of this compound analogs as potential enzyme inhibitors. By following the outlined procedures for assay development, HTS execution, and hit validation, researchers can efficiently and effectively identify promising lead compounds for further drug development. The integration of robust assay technologies, automation, and a rigorous data analysis and validation cascade is essential for the success of any HTS campaign. The diverse biological activities associated with the 1,2,4-triazole scaffold suggest that this screening effort holds significant promise for the discovery of novel therapeutic agents.[1][3][4][5][6][7][29][30][31][32]

References

  • Current research work is focused on incorporation of thiosemicarbazide, triazole in one framework and observed for antifungal, antibacterial and anthelmintic activities. [Source URL: Not available]
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Source URL: Not available]
  • Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings - PMC. National Institutes of Health. [Link]

  • Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. [Source URL: Not available]
  • Recent Researches in Triazole Compounds as Medicinal Drugs. [Source URL: Not available]
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]

  • Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances - PMC. National Institutes of Health. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media. [Link]

  • High-throughput assays for promiscuous inhibitors. National Institutes of Health. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Source URL: Not available]
  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Biological Potentials of Biological Active Triazole Derivatives. Longdom Publishing. [Link]

  • Significant biological activities of triazole derivatives. ResearchGate. [Link]

  • Recent Researches in Triazole Compounds as Medicinal Drugs. Bentham Science. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • Triazole analogues as potential pharmacological agents: a brief review. National Institutes of Health. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. American Chemical Society. [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Source URL: Not available]
  • Biochemical Assay Development. Ichor Life Sciences. [Link]

  • Biochemical Assay Development, Biochemical Analysis. NorthEast BioLab. [Link]

  • High-Throughput Screening Assays. Assay Genie. [Link]

  • High-Throughput Screening (HTS) Services. Charles River Laboratories. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? Patsnap. [Link]

  • HTS Data Analysis. chem IT Services. [Link]

  • 1,2,4-Triazole. Wikipedia. [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Royal Society of Chemistry. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. National Institutes of Health. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. National Institutes of Health. [Link]

  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. National Institutes of Health. [Link]

  • Hit-to-Lead: Hit Validation and Assessment. National Institutes of Health. [Link]

  • Fluorescent parallel electrophoresis assay of enzyme inhibition. National Institutes of Health. [Link]

Sources

Application Notes & Protocols: (4-propyl-4H-1,2,4-triazol-3-yl)methanol for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous antifungal and antibacterial drugs.[1][2] This document provides a comprehensive guide for researchers investigating the antimicrobial potential of (4-propyl-4H-1,2,4-triazol-3-yl)methanol , a specific derivative with potential for development. We present a structured, field-proven workflow, beginning with an overview of the established mechanism of action for triazole-based compounds, followed by detailed, step-by-step protocols for evaluating antimicrobial efficacy and host cell cytotoxicity. The protocols are designed to be self-validating, incorporating essential controls and clear endpoints. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to rigorously assess this compound and its analogs, thereby accelerating the discovery of new antimicrobial candidates.

Compound Profile and Scientific Rationale

Overview of this compound

This molecule belongs to the 1,2,4-triazole class, a group of five-membered heterocyclic compounds containing three nitrogen atoms.[3] While extensive research has validated the broad antimicrobial activities of the triazole core, this specific derivative, this compound, represents a novel candidate for investigation. Its structural features—a propyl group at the N4 position and a hydroxymethyl group at the C3 position—provide unique steric and electronic properties that may influence its biological activity and safety profile.

PropertyValueSource
CAS Number 497855-00-2[4]
Molecular Formula C₆H₁₁N₃O[5][6]
Molecular Weight 141.17 g/mol [4][5]
Purity Typically ≥97% (research grade)[4]
Appearance (Varies, typically a solid)-
Storage Room temperature, under inert gas[7]

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood. Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.

Established Mechanism of Action for Triazole Antifungals

The primary and most well-understood mechanism for triazole antifungals is the inhibition of ergosterol biosynthesis.[8] Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Triazoles specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[3][9]

Causality of Inhibition: By binding to the heme iron atom in the enzyme's active site, triazoles prevent the conversion of lanosterol to ergosterol.[8] This blockade leads to two critical downstream effects:

  • Depletion of Ergosterol: The fungal cell membrane cannot be properly synthesized, resulting in compromised fluidity, integrity, and function.[9]

  • Accumulation of Toxic Sterol Precursors: The buildup of 14α-methylated sterols, such as lanosterol, within the cell membrane further disrupts its structure and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect).[3][10]

Triazole_MoA Diagram 1: Established Antifungal Mechanism of Triazoles cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol (Sterol Precursor) Enzyme Lanosterol 14α-demethylase (Cytochrome P450 Enzyme) Lanosterol->Enzyme Substrate Ergosterol Ergosterol (Vital Membrane Component) Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Enzyme->Ergosterol Catalyzes Conversion ToxicSterols Accumulation of Toxic Precursors Enzyme->ToxicSterols Leads to Triazole This compound Triazole->Enzyme Inhibition DisruptedMembrane Disrupted Membrane & Fungal Growth Inhibition

Caption: Established antifungal mechanism of action for triazole compounds.

While this is the canonical antifungal mechanism, it is crucial to note that many 1,2,4-triazole derivatives also exhibit potent antibacterial activity through various other mechanisms, justifying a broad-spectrum screening approach.[11][12]

Experimental Workflow for Antimicrobial Evaluation

A systematic, tiered approach is essential for the efficient evaluation of a novel compound. This workflow prioritizes the concurrent assessment of antimicrobial efficacy and host safety, allowing for an early calculation of the compound's selectivity.

workflow Diagram 2: Tiered Experimental Workflow cluster_primary Primary Screening compound Test Compound This compound mic_assay Protocol 3.1: MIC Assay (Broth Microdilution) compound->mic_assay cyto_assay Protocol 4.1: Cytotoxicity Assay (LDH Release) compound->cyto_assay analysis Data Analysis (Calculate Selectivity Index) mic_assay->analysis cyto_assay->analysis decision Decision Point analysis->decision advance Advance to Secondary Assays (e.g., Time-Kill, In Vivo) decision->advance High Selectivity redesign Redesign Compound (Improve Potency/Safety) decision->redesign Low Selectivity

Sources

Application Notes & Protocols for (4-propyl-4H-1,2,4-triazol-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Functionalized Triazole Core

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its unique combination of physicochemical properties.[1][2] Its aromaticity, metabolic stability, capacity for hydrogen bonding, and dipole moment enable it to engage with a wide array of biological targets with high affinity and specificity.[1][3] This versatility is evidenced by the numerous clinically successful drugs incorporating this moiety, including the antifungal agent fluconazole, the anticancer drug letrozole, and the antiviral ribavirin.[4][5][6]

This document focuses on (4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS No. 497855-00-2), a strategically functionalized derivative of the 1,2,4-triazole core.[7][8] While this specific compound is primarily utilized as a synthetic intermediate, its true value lies in its potential as a versatile starting material for the generation of novel, biologically active compounds.[7][9] The presence of two key functional groups—an N-propyl group and a C-methanol group—provides medicinal chemists with distinct handles for molecular modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical protocols for leveraging this compound in drug discovery programs, particularly in the fields of oncology and mycology.

Part 1: The 1,2,4-Triazole Scaffold in Drug Action

The broad therapeutic utility of 1,2,4-triazole derivatives stems from their ability to interact with critical biological pathways.[3][4][10]

Primary Mechanism in Antifungal Therapy

The most well-characterized mechanism of action for triazole-based antifungals is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is the fungal equivalent of the mammalian cholesterol biosynthesis pathway. By binding to the heme iron atom in the active site of CYP51, triazoles disrupt the production of ergosterol, a vital component of the fungal cell membrane. This leads to the accumulation of toxic sterol precursors, increased membrane permeability, and ultimately, the inhibition of fungal growth and replication.[6]

Antifungal_Mechanism cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Membrane Structural Integrity & Fluidity Maintained Ergosterol->Membrane Incorporation Triazoles Triazole Antifungals (e.g., Fluconazole) Triazoles->Inhibition DisruptedMembrane Membrane Disruption (Inhibition of Fungal Growth)

Caption: Mechanism of triazole antifungals via CYP51 inhibition.

Mechanisms in Anticancer Therapy

In oncology, 1,2,4-triazole derivatives exhibit a wider range of mechanisms, reflecting their ability to be tailored to various targets.[11]

  • Aromatase Inhibition: Compounds like letrozole and anastrozole are potent aromatase inhibitors used in the treatment of hormone-responsive breast cancer.[4]

  • Kinase Inhibition: The triazole scaffold has been successfully incorporated into molecules that target various protein kinases, which are often dysregulated in cancer.[6]

  • Tubulin Polymerization Inhibition: Certain derivatives can interfere with microtubule dynamics, a validated anticancer strategy.

  • Induction of Apoptosis: Many novel triazole compounds have been shown to induce programmed cell death in cancer cells through various signaling pathways.[12]

Part 2: Synthetic Applications and Protocols

This compound is an ideal scaffold for generating compound libraries for high-throughput screening. The N-propyl group provides a degree of lipophilicity, while the hydroxyl group of the methanol moiety is a prime site for derivatization.

Rationale for Derivatization
  • Hydroxyl Group (Primary Handle): This group can be readily converted into ethers, esters, carbamates, or replaced with other functional groups (e.g., amines, halides) after activation (e.g., mesylation). This allows for the systematic exploration of how different substituents at this position affect biological activity.

  • N-Propyl Group (Modulator): While less reactive, the propyl group is a key determinant of the molecule's lipophilicity and overall steric profile. Modifications at the N4-position are more complex but can be achieved by starting from a different N-alkylated triazole precursor.

Synthetic_Workflow cluster_derivatization Derivatization of Hydroxyl Group cluster_products Diverse Compound Library Start This compound (Starting Scaffold) Etherification Etherification (e.g., Williamson Synthesis) Start->Etherification Esterification Esterification (e.g., with Acyl Chlorides) Start->Esterification Activation Activation & Substitution (e.g., Mesylation then SN2) Start->Activation Ethers Novel Ether Derivatives Etherification->Ethers Esters Novel Ester Derivatives Esterification->Esters Amines Novel Amino Derivatives Activation->Amines Screening Biological Screening (Antifungal, Anticancer Assays) Ethers->Screening Esters->Screening Amines->Screening

Sources

Application Notes and Protocols for the Evaluation of (4-propyl-4H-1,2,4-triazol-3-yl)methanol as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key pathological feature of a wide range of human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in pharmaceutical research.

The 1,2,4-triazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1] Derivatives of 1,2,4-triazole have demonstrated significant anti-inflammatory effects, often acting through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, lipoxygenases (LOX), and the modulation of pro-inflammatory cytokine production.[2][3] This established therapeutic potential makes novel, unexplored triazole derivatives attractive candidates for investigation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a specific, under-characterized derivative: (4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 497855-00-2). While specific biological data for this compound is scarce in existing literature[4], its structure merits investigation. These application notes and protocols outline a logical, field-proven workflow—from initial in vitro screening and mechanism of action studies to in vivo validation—to thoroughly characterize its potential as a novel anti-inflammatory agent.

Section 1: Rationale and Hypothesized Mechanism of Action

The rationale for investigating this compound stems from the well-documented anti-inflammatory properties of the broader 1,2,4-triazole class.[5] Many derivatives have shown potent inhibition of key inflammatory mediators.[3] We hypothesize that this compound may exert anti-inflammatory effects by targeting one or more critical nodes within the inflammatory signaling cascade.

The inflammatory response is largely orchestrated by signaling pathways that culminate in the production of pro-inflammatory cytokines and enzymes. Upon cellular stimulation by a pro-inflammatory agent like Lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated. This triggers downstream signaling through two major pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A master regulator of inflammation, NF-κB activation leads to the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[6][7]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, comprising kinases like p38, JNK, and ERK, also plays a crucial role in regulating the synthesis of inflammatory mediators.[8][9]

Based on the activity of related compounds[10], it is plausible that this compound could inhibit the activation of the NF-κB and/or MAPK pathways, or directly inhibit the activity of enzymes like COX-2.

Inflammatory_Signaling_Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway Activation NFkB_Pathway NF-κB Pathway (IKK, IκBα, p65) TLR4->NFkB_Pathway Activation Gene_Transcription Gene Transcription MAPK_Pathway->Gene_Transcription p65_nucleus NF-κB (p65) Translocation NFkB_Pathway->p65_nucleus p65_nucleus->Gene_Transcription Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene_Transcription->Mediators Compound This compound (Hypothesized Target) Compound->MAPK_Pathway Compound->NFkB_Pathway Compound->Mediators Direct Inhibition (e.g., COX-2) In_Vitro_Workflow Start Seed RAW 264.7 Cells (24h Incubation) Pretreat Pre-treat with Compound (1-2h) Start->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) (24h) Pretreat->Stimulate Collect Collect Supernatant & Cell Lysate Stimulate->Collect Supernatant Supernatant Collect->Supernatant Lysate Cell Lysate Collect->Lysate Griess Griess Assay (Nitric Oxide) Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA WB Western Blot (COX-2, iNOS, p-p65) Lysate->WB

Caption: Experimental workflow for testing anti-inflammatory activity in macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant for analysis of secreted mediators. Lyse the remaining cells for protein analysis.

  • Nitric Oxide (NO) Quantification (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Quantification (ELISA):

    • Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.

  • Protein Expression (Western Blot):

    • Measure total protein concentration in the cell lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.

Protocol 2.3: Direct COX-2 Enzyme Inhibition Assay

Rationale: To determine if the compound's mechanism involves direct inhibition of the COX-2 enzyme, a cell-free enzymatic assay is required. [11]This provides more specific mechanistic insight than cell-based assays alone. [12][13] Methodology:

  • Reagent Preparation: Use a commercial COX-2 inhibitor screening kit (fluorometric or LC-MS-based). [14]Prepare reagents according to the manufacturer's protocol. This typically includes reaction buffer, heme cofactor, human recombinant COX-2 enzyme, and arachidonic acid substrate. [13]2. Reaction Setup: In a 96-well plate, add:

    • Reaction Buffer

    • Heme

    • COX-2 Enzyme

    • Test compound at various concentrations or a known inhibitor (e.g., Celecoxib) as a positive control.

  • Inhibitor Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Signal Detection:

    • Fluorometric: Read the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes. [14] * LC-MS/MS: Stop the reaction after a defined time (e.g., 2 minutes) with HCl. Analyze the formation of Prostaglandin E2 (PGE₂) by LC-MS/MS. [11]6. Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%) by plotting the inhibition curve using non-linear regression analysis.

CompoundAssay TypeIC₅₀ (µM) [Hypothetical Data]Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) [Hypothetical Data]
This compoundHuman Recombinant COX-25.2>19
Celecoxib (Control)Human Recombinant COX-20.8>100
This compoundHuman Recombinant COX-1>100-
Celecoxib (Control)Human Recombinant COX-1>100-

Section 3: Mechanism of Action (MoA) Elucidation

Rationale: If the compound shows significant activity in the initial screening, the next step is to investigate its molecular mechanism. This involves examining its effect on the upstream signaling pathways hypothesized in Section 1.

Protocol 3.1: Western Blot Analysis of NF-κB and MAPK Signaling

Rationale: This protocol directly assesses whether the compound inhibits the activation (phosphorylation) of key proteins in the NF-κB and MAPK pathways. [10] Methodology:

  • Cell Culture and Treatment: Seed and treat RAW 264.7 cells with the compound and LPS as described in Protocol 2.2, but use a shorter LPS stimulation time (e.g., 15, 30, and 60 minutes) to capture the transient phosphorylation events.

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot: Perform Western blotting as described in Protocol 2.2.

  • Antibody Probing: Probe separate membranes with primary antibodies specific for the phosphorylated and total forms of the following proteins:

    • NF-κB Pathway: p-p65, total p65, p-IκBα, total IκBα.

    • MAPK Pathway: p-p38, total p38, p-JNK, total JNK, p-ERK, total ERK.

  • Analysis: Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated to total protein in compound-treated samples compared to LPS-only samples indicates inhibition of the pathway.

Signaling_Pathways cluster_0 MAPK Pathway cluster_1 NF-κB Pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P Transcription Inflammatory Gene Transcription MAPK->Transcription IKK IKK IkB IκBα IKK->IkB P IkB_p65 IκBα-p65/p50 (Inactive Complex) IkB->IkB_p65 p65_nucleus p65/p50 (Active) IkB->p65_nucleus Degradation & Release p65 p65/p50 p65->IkB_p65 p65_nucleus->Transcription LPS_TLR4 LPS → TLR4 LPS_TLR4->MAPKKK LPS_TLR4->IKK Compound Test Compound Compound->MAPKK Compound->IKK

Caption: Potential points of inhibition in the MAPK and NF-κB signaling pathways.

Section 4: In Vivo Evaluation Protocols

Rationale: Positive in vitro results must be validated in a living organism to assess the compound's true therapeutic potential, taking into account factors like pharmacokinetics and metabolism. [15]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a standard and well-characterized model of acute inflammation, ideal for the initial in vivo screening of anti-inflammatory drugs. [16][17][18] Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (180-220g) for one week. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

    • Group 2: Test Compound (e.g., 25 mg/kg, p.o.)

    • Group 3: Test Compound (e.g., 50 mg/kg, p.o.)

    • Group 4: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Dosing: Administer the respective treatments orally (p.o.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a digital plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Treatment Group (Hypothetical Data)Dose (mg/kg, p.o.)Paw Volume Increase at 3h (mL)% Edema Inhibition at 3h
Vehicle Control-0.85 ± 0.07-
This compound250.51 ± 0.0540.0%
This compound500.36 ± 0.04 57.6%
Indomethacin (Standard)100.31 ± 0.0363.5%
p<0.05, **p<0.01 vs. Vehicle Control

Section 5: Conclusion and Future Directions

This document provides a structured, multi-tiered approach to evaluate the anti-inflammatory potential of this compound. The described protocols enable a comprehensive assessment, starting from broad phenotypic screening in vitro, moving to specific enzymatic and pathway-level mechanism of action studies, and culminating in a foundational in vivo efficacy model.

A positive outcome from these studies—demonstrating potent inhibition of inflammatory mediators, a clear mechanism of action on the NF-κB or MAPK pathways, and significant efficacy in the paw edema model—would provide a strong rationale for advancing this compound into more complex preclinical models of chronic inflammation (e.g., collagen-induced arthritis) and comprehensive safety pharmacology and toxicology studies. This systematic approach ensures that research efforts are built on a solid foundation of validated, reproducible data, maximizing the potential for successful drug development.

References

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  • Gaestel, M., & Kotlyarov, A. (2014). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Immunology. Available at: [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Available at: [Link]

  • Turner, M. D., et al. (2014). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Journal of Immunology Research. Available at: [Link]

  • Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Clinical Nutrition. Available at: [Link]

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  • Sun, J., et al. (2015). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience. Available at: [Link]

  • Perkins, N. D. (2006). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Huang, P., et al. (2015). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience. Available at: [Link]

  • Georgieva, M., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS 497855-00-2).[1][2] This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format to enhance your experimental success and yield.

Overview of the Synthetic Strategy

The most direct and common pathway to synthesize this compound involves the reduction of its corresponding aldehyde, 4-propyl-4H-1,2,4-triazole-3-carbaldehyde.[3] This final reduction step is critical for achieving high purity and yield. The aldehyde precursor is typically formed through a multi-step process that builds the substituted triazole ring.

This guide focuses on optimizing both the crucial final reduction step and the foundational synthesis of the triazole core.

Synthesis_Workflow cluster_0 Part 1: Triazole Ring Formation cluster_1 Part 2: Aldehyde Reduction A Carboxylic Acid Hydrazide (e.g., Formic Hydrazide) C Thiosemicarbazide Intermediate A->C + B Propyl Isothiocyanate B->C D 4-Propyl-4H-1,2,4-triazole-3-thiol C->D Base-catalyzed Cyclization E Oxidative Desulfurization D->E e.g., HNO3 F 4-Propyl-4H-1,2,4-triazole E->F G Functionalization (e.g., Vilsmeier-Haack) F->G H 4-Propyl-4H-1,2,4-triazole-3-carbaldehyde G->H J This compound H->J Reduction in Methanol/Ethanol I Reducing Agent (e.g., NaBH4) I->J

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Q1: My final reduction of 4-propyl-4H-1,2,4-triazole-3-carbaldehyde with sodium borohydride (NaBH₄) gives a very low yield. What are the likely causes and how can I fix it?

A1: Low yield in the final reduction step is a frequent challenge. The root cause often lies in reagent quality, reaction conditions, or work-up procedure.

  • Causality & Explanation: Sodium borohydride is a powerful reducing agent but is highly sensitive to moisture and can be deactivated by protic solvents if not used correctly.[4] The aldehyde substrate itself may contain impurities (like the corresponding carboxylic acid) that consume the reducing agent without producing the desired alcohol.

  • Troubleshooting Steps & Optimization:

    • Verify Reagent Quality: Use a freshly opened bottle of NaBH₄ or one that has been stored under anhydrous conditions. Old or improperly stored NaBH₄ may have significantly reduced activity.

    • Control Reaction Temperature: The reduction of aldehydes is exothermic. Perform the addition of NaBH₄ portion-wise to the aldehyde solution at a low temperature (0-5 °C) to prevent runaway reactions and the formation of byproducts. After the addition is complete, allow the reaction to slowly warm to room temperature.

    • Optimize Stoichiometry: While the stoichiometry is 1:4 (NaBH₄:aldehyde), excess NaBH₄ is typically required to drive the reaction to completion. Start with 1.5-2.0 molar equivalents of NaBH₄ relative to the aldehyde.

    • Solvent Choice is Critical: Use anhydrous methanol or ethanol as the solvent. While NaBH₄ does react slowly with these alcohols, they are necessary to solubilize the aldehyde and facilitate the reaction. The key is to keep the temperature low during addition to manage this reactivity.[5]

    • Ensure Precursor Purity: Purify the 4-propyl-4H-1,2,4-triazole-3-carbaldehyde by column chromatography or recrystallization before the reduction step. The presence of acidic impurities will quench the hydride reagent.

    • Proper Quenching: After the reaction is complete (monitored by TLC), quench it carefully at 0 °C by slowly adding acetone or a dilute acid like 1M HCl to neutralize any unreacted NaBH₄.

Q2: I'm observing multiple spots on my TLC plate after the reduction, suggesting significant impurity formation. How can I identify and prevent these impurities?

A2: Impurity formation often points to issues with over-reduction, side reactions, or instability of the product during work-up.

  • Causality & Explanation: The triazole ring itself can be susceptible to reduction under harsh conditions, although this is less common with NaBH₄. More likely, impurities arise from the starting aldehyde or from side reactions during work-up. For example, if the work-up is too acidic, it could lead to degradation.

  • Troubleshooting Steps & Optimization:

    • Impurity Identification: Isolate the main impurities using column chromatography and characterize them by ¹H NMR and Mass Spectrometry. Common impurities could include unreacted aldehyde or the borate ester intermediate if the work-up is incomplete.

    • Milder Reducing Agents: If over-reduction is suspected, consider an even milder or more selective reducing system. However, NaBH₄ is generally very selective for aldehydes in the presence of other functional groups.[6]

    • pH Control During Work-up: During the aqueous work-up and extraction, avoid strongly acidic or basic conditions. Maintain a pH between 6-8 to ensure the stability of the final product.

    • Purification Strategy: The final product, this compound, is a polar molecule. Use a suitable solvent system for column chromatography, such as dichloromethane/methanol or ethyl acetate/methanol, to effectively separate it from less polar impurities like unreacted aldehyde.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
NaBH₄ Equivalents 1.1 eq1.5 - 2.0 eqEnsures complete conversion of the aldehyde, compensating for any reagent deactivation.
Temperature Room Temperature0 °C to Room TempControls exothermicity, reduces side reactions, and minimizes solvent-reagent interaction.
Solvent Technical Grade MeOHAnhydrous MeOHPrevents rapid decomposition of NaBH₄ by water, improving reaction efficiency.
Quenching Agent WaterAcetone, then 1M HClAcetone provides a more controlled quench of excess hydride before acidification and work-up.
Q3: The initial synthesis of the 4-propyl-4H-1,2,4-triazole ring is low-yielding. How can I improve this foundational step?

A3: The formation of the 1,2,4-triazole ring is a multi-step process where yield can be lost at several points. The key is often in the cyclization step.

  • Causality & Explanation: A common method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a thiosemicarbazide intermediate in an alkaline medium.[7] Incomplete reaction, formation of isomers, or harsh reaction conditions can all lead to poor yields.

  • Troubleshooting Steps & Optimization:

    • Optimize the Base: The cyclization of the thiosemicarbazide precursor is base-catalyzed. Screen different bases such as sodium hydroxide, potassium carbonate, or sodium methoxide. The concentration of the base is also critical; typically, a 2N solution of NaOH is effective.[7]

    • Reaction Time and Temperature: These reactions often require heat to proceed to completion. Refluxing for 4-8 hours is common.[7][8] Monitor the reaction by TLC to determine the optimal reaction time and avoid degradation from prolonged heating.

    • Microwave-Assisted Synthesis: Consider using a microwave reactor. Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing rapid and uniform heating.[9]

    • Purity of Intermediates: Ensure the thiosemicarbazide intermediate is pure before attempting the cyclization. Impurities from the previous step can interfere with ring closure.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for synthesizing the 4-propyl-4H-1,2,4-triazole-3-carbaldehyde precursor? A: A robust method involves the synthesis of 4-propyl-4H-1,2,4-triazole-3-thiol, followed by oxidative desulfurization (e.g., with nitric acid or hydrogen peroxide) to yield 4-propyl-4H-1,2,4-triazole. The final aldehyde functionality can then be introduced at the C3 position using a formylation reaction like the Vilsmeier-Haack reaction.

Q: Which analytical techniques are best for characterizing the final product? A: A combination of techniques is essential for unambiguous structure confirmation.

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and the presence of the propyl and hydroxymethyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight (141.17 g/mol ).[1][10]

  • FTIR Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol (~3200-3400 cm⁻¹) and the C=N and N-N stretches of the triazole ring.

Q: Are there any specific safety precautions I should take when running the NaBH₄ reduction? A: Yes, absolutely. Sodium borohydride is a flammable solid that reacts with water and acids to produce flammable hydrogen gas.

  • Always handle NaBH₄ in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Ensure all glassware is dry.

  • When quenching the reaction, add the quenching agent slowly and at a low temperature to control the rate of hydrogen evolution.

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldehyde Reduction

This protocol details the reduction of 4-propyl-4H-1,2,4-triazole-3-carbaldehyde.

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-propyl-4H-1,2,4-triazole-3-carbaldehyde (1.39 g, 10 mmol).

  • Dissolution: Add 30 mL of anhydrous methanol and stir until the aldehyde is fully dissolved. Cool the flask to 0 °C in an ice-water bath.

  • Reduction: While stirring at 0 °C, add sodium borohydride (0.57 g, 15 mmol, 1.5 eq) portion-wise over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 2 hours.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane). The product spot should be more polar (lower Rf) than the starting aldehyde.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 5 mL of acetone to quench the excess NaBH₄. Stir for 10 minutes.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography using a gradient of 5-10% methanol in dichloromethane to afford the pure this compound as a white solid or viscous oil.

Reduction_Protocol A 1. Dissolve Aldehyde in Anhydrous MeOH at 0°C B 2. Add NaBH4 (1.5 eq) portion-wise at 0°C A->B C 3. Stir at 0°C (30 min), then RT (2 hr) B->C D 4. Monitor by TLC C->D E 5. Quench with Acetone at 0°C D->E Reaction Complete F 6. Concentrate & Aqueous Work-up (Extract with EtOAc) E->F G 7. Dry, Concentrate & Purify (Column Chromatography) F->G

Caption: Step-by-step workflow for the reduction protocol.

References

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  • Butler, C. R., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. MDPI. [Link]

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  • MOLBASE. this compound. MOLBASE Encyclopedia. [Link]

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  • Cheng, H. H., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology. [Link]

  • Chemospecific (2021). Unbelievable Challenges in Triazole Synthesis! YouTube. [Link]

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Technical Support Center: Overcoming Solubility Challenges with (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-propyl-4H-1,2,4-triazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this promising heterocyclic compound. As many active pharmaceutical ingredients (APIs) with novel therapeutic potential are poorly soluble in aqueous solutions, a systematic approach to formulation development is critical for successful preclinical and clinical outcomes.[1] This document provides in-depth troubleshooting advice and practical, step-by-step protocols to enhance the solubility of this compound, ensuring reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Here, we address common initial questions regarding the solubility of this compound.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic properties inherent in its molecular structure. The 1,2,4-triazole ring contains three nitrogen atoms, which can participate in hydrogen bonding with polar solvents like water, contributing to its hydrophilicity.[2][3] The presence of a hydroxyl (-OH) group in the methanol substituent further enhances its capacity for hydrogen bonding. However, the propyl group introduces a significant hydrophobic character, which can limit its aqueous solubility. The interplay between the polar triazole ring and hydroxyl group and the nonpolar propyl chain dictates its overall solubility profile.

Q2: I am observing poor solubility of this compound in my aqueous buffer. What are the likely reasons?

A2: Poor aqueous solubility is a common challenge for many organic compounds, particularly those with a delicate hydrophilic-lipophilic balance. For this compound, the hydrophobic propyl group likely dominates its behavior in aqueous media, leading to low solubility. Additionally, the crystalline solid-state form of the compound can have a high lattice energy that needs to be overcome for dissolution to occur. The pH of your buffer is also a critical factor; as a weakly basic compound, its solubility can be significantly influenced by the pH of the medium.

Q3: What are the general strategies to improve the solubility of a poorly soluble compound like this compound?

A3: A variety of techniques can be employed to enhance the solubility of poorly soluble APIs.[1][4] These can be broadly categorized as physical and chemical modifications.[4] Physical modifications include particle size reduction (micronization or nanosuspension), and creating amorphous solid dispersions.[1][5] Chemical modifications often involve pH adjustment, salt formation, and the use of co-solvents, surfactants, or complexing agents like cyclodextrins.[5][6][7] The choice of method depends on the specific properties of the compound and the requirements of the intended application.

Troubleshooting Guides

This section provides a systematic, question-and-answer-based approach to troubleshooting specific solubility issues you may encounter during your experiments with this compound.

Initial Solubility Assessment

Q4: I am starting my experiments and need to determine the baseline solubility of this compound in various solvents. How should I proceed?

A4: A systematic solubility assessment is the first step in any formulation development. This will provide you with a foundational understanding of the compound's behavior in different solvent systems. We recommend a tiered approach, starting with common laboratory solvents and progressing to more complex formulation vehicles.

Experimental Protocol: Preliminary Solubility Screening

  • Solvent Selection: Choose a range of solvents with varying polarities. A suggested starting panel is provided in the table below.

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a series of clear glass vials.

  • Solvent Addition: Add a measured volume of each solvent to the vials in a stepwise manner (e.g., in 100 µL increments).

  • Equilibration: After each addition, cap the vials and vortex for 1-2 minutes. Allow the samples to equilibrate at a controlled temperature (e.g., 25 °C) for at least 24 hours to ensure saturation is reached.

  • Visual Observation: Visually inspect the vials for any undissolved solid material. The absence of visible particles indicates complete dissolution at that concentration.

  • Quantification (Optional but Recommended): For a more precise determination, centrifuge the saturated solutions to pellet any undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Suggested Solvents for Initial Solubility Screening

Solvent ClassExample SolventsExpected Solubility Behavior
Aqueous Purified Water, Phosphate Buffered Saline (PBS) pH 7.4Likely low solubility due to the hydrophobic propyl group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Expected to be a good solvent due to its ability to disrupt crystal lattice forces and solvate the molecule.
Alcohols Methanol, Ethanol, IsopropanolModerate to good solubility is anticipated due to their ability to engage in hydrogen bonding and solvate the hydrophobic propyl chain.[2]
Non-polar Hexane, TolueneLow solubility is expected due to the polar nature of the triazole ring and hydroxyl group.
Enhancing Aqueous Solubility: Co-solvents and pH Adjustment

Q5: My compound has poor solubility in my aqueous buffer for my cell-based assay. How can I improve its solubility without introducing significant toxicity?

A5: For in-vitro studies, the use of co-solvents is a common and effective strategy to increase the aqueous solubility of lipophilic compounds.[8][9] Additionally, leveraging the pH-dependent solubility of this compound can be a powerful tool.

Workflow for Co-solvent and pH Optimization

G cluster_0 Solubility Enhancement Workflow A Start: Poor Aqueous Solubility B Prepare concentrated stock in a water-miscible organic solvent (e.g., DMSO, Ethanol) A->B C Determine maximum tolerable co-solvent concentration in the final assay medium B->C D Serially dilute the stock solution into the aqueous buffer C->D E Observe for precipitation D->E F Successful Solubilization E->F No Precipitation G Precipitation Observed E->G Precipitation H Investigate pH-dependent solubility G->H I Determine the pKa of the triazole ring H->I J Adjust buffer pH to be at least 2 units below the pKa I->J K Re-evaluate solubility in the pH-adjusted buffer J->K K->F Solubility Improved L Combine pH adjustment and co-solvent approach K->L Still Insoluble L->F

Caption: Workflow for enhancing aqueous solubility using co-solvents and pH adjustment.

Experimental Protocol: Co-solvent Screening

  • Select Biocompatible Co-solvents: Common choices for cell-based assays include DMSO, ethanol, and polyethylene glycols (PEGs).[10][11]

  • Determine Co-solvent Tolerance: Before testing the compound's solubility, determine the maximum concentration of the co-solvent that your experimental system (e.g., cell line) can tolerate without adverse effects. This is typically below 1% (v/v) for DMSO.

  • Prepare a High-Concentration Stock Solution: Dissolve a known amount of this compound in your chosen co-solvent to create a concentrated stock solution (e.g., 10-100 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer and mix immediately to avoid localized high concentrations that can lead to precipitation.

  • Monitor for Precipitation: After each dilution, visually inspect the solution for any signs of cloudiness or precipitation. The highest concentration that remains clear is your working solubility limit under these conditions.

Experimental Protocol: pH Adjustment

  • Determine pKa: The 1,2,4-triazole ring is weakly basic.[12] To effectively use pH to enhance solubility, you should ideally know the pKa of the compound. If this is not available, an experimental determination or computational prediction can be performed.

  • Buffer Selection: Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 3, 4, 5, 6, and 7.4).

  • Solubility Measurement: Determine the solubility of this compound in each buffer using the protocol described in Q4. You should observe an increase in solubility as the pH decreases and the triazole ring becomes protonated.

  • Application: For your experiments, choose a buffer with a pH that provides adequate solubility while being compatible with your experimental system.

Advanced Solubilization Techniques

Q6: I require a higher concentration of this compound for my formulation, and co-solvents and pH adjustment are insufficient. What other methods can I explore?

A6: For formulations requiring higher drug loading, more advanced techniques such as the use of surfactants or complexation with cyclodextrins may be necessary.[7]

Diagram of Solubilization Mechanisms

G cluster_0 Surfactant Micelle Solubilization cluster_1 Cyclodextrin Complexation A Surfactant Monomers Hydrophilic Head Hydrophobic Tail B Micelle Formation A->B Above CMC C Drug Encapsulation B->C Addition of Drug C->D Hydrophobic core sequesters the drug C->E Hydrophilic shell maintains aqueous solubility F Cyclodextrin (Truncated Cone) H Inclusion Complex F->H G Drug Molecule G->H H->I Hydrophobic drug resides in the lipophilic cavity H->J Hydrophilic exterior improves water solubility

Caption: Mechanisms of surfactant and cyclodextrin solubilization.

Experimental Protocol: Surfactant Screening

  • Select Surfactants: Choose a panel of non-ionic surfactants that are generally well-tolerated, such as Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20).

  • Determine the Critical Micelle Concentration (CMC): If not already known, determine the CMC of each surfactant in your buffer system. Surfactants are most effective at concentrations above their CMC.

  • Prepare Surfactant Solutions: Create a series of solutions with increasing concentrations of the surfactant in your aqueous buffer.

  • Measure Solubility: Determine the solubility of this compound in each surfactant solution. You should observe a significant increase in solubility above the CMC.

Experimental Protocol: Cyclodextrin Complexation

  • Select Cyclodextrins: Common cyclodextrins used in pharmaceutical formulations include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[13]

  • Phase Solubility Studies:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess amount of this compound to each solution.

    • Equilibrate the samples for 24-48 hours with constant agitation.

    • Separate the undissolved solid by centrifugation or filtration.

    • Analyze the concentration of the dissolved compound in the supernatant.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) is indicative of the formation of a 1:1 inclusion complex and allows for the calculation of the stability constant.

Summary of Solubilization Strategies

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Addition of a water-miscible organic solvent to increase the solubility of a lipophilic compound.[14][15]Simple to implement, effective for moderate solubility enhancement.[8]Potential for toxicity, especially in biological systems; may cause precipitation upon dilution.
pH Adjustment Altering the pH of the solution to ionize the compound, thereby increasing its solubility.[5]Highly effective for ionizable compounds, simple and cost-effective.Only applicable to ionizable compounds; pH changes may affect compound stability or biological activity.
Surfactants Formation of micelles that encapsulate the hydrophobic drug molecules.[5][6]Significant solubility enhancement, can improve stability.Potential for toxicity, can interfere with some biological assays.
Cyclodextrins Formation of inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity.[7][11]High solubilizing capacity, can improve stability and bioavailability.Can be expensive, potential for nephrotoxicity with some cyclodextrins at high concentrations.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges posed by this compound and unlock its full therapeutic and scientific potential.

References

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(4-propyl-4H-1,2,4-triazol-3-yl)methanol stability problems in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with (4-propyl-4H-1,2,4-triazol-3-yl)methanol. While the 1,2,4-triazole core is known for its general stability, issues can arise in solution under various experimental and storage conditions.[1][2][3] This document provides a comprehensive resource for troubleshooting common stability problems through a series of frequently asked questions (FAQs) and detailed experimental protocols. Our approach is grounded in established principles of chemical stability and forced degradation studies to empower you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What are the likely causes?

A decrease in concentration suggests degradation of the parent molecule. The most common culprits for the degradation of heterocyclic compounds like 1,2,4-triazoles in solution are pH-mediated hydrolysis, oxidation, and photodegradation.

  • pH-Mediated Hydrolysis: While the 1,2,4-triazole ring is generally stable, extreme pH conditions (strong acid or base) can promote hydrolysis, potentially leading to ring cleavage or side-chain reactions.[2][4]

  • Oxidation: The presence of dissolved oxygen, peroxides in solvents (like older ethers or THF), or exposure to oxidizing agents can lead to oxidative degradation. Radical-mediated oxidation has been proposed as a degradation pathway for some triazole antifungal drugs.[5]

  • Photodegradation: Exposure to UV or even ambient laboratory light can induce photochemical reactions in some triazole derivatives, leading to loss of the parent compound.[6][7]

Troubleshooting Steps:

  • Confirm the initial concentration: Ensure the initial measurement was accurate.

  • Check the solvent: Use fresh, high-purity solvents. If using solvents prone to peroxide formation, test for their presence.

  • Control the pH: If working with aqueous solutions, buffer them to a neutral pH (around 7.0) unless your experimental conditions require otherwise.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • De-gas solvents: For sensitive experiments, sparging solvents with an inert gas like nitrogen or argon can minimize oxidative degradation.

Q2: My solution of this compound has turned yellow. What does this indicate?

The development of color in a previously colorless solution is a strong indicator of chemical degradation and the formation of chromophoric degradation products. This could be due to oxidation or photodegradation, which can lead to the formation of conjugated systems or polymeric species that absorb visible light.

Investigative Workflow:

G start Solution Turned Yellow check_storage Review Storage Conditions (Light, Headspace, Temp) start->check_storage analyze_sample Analyze Sample by HPLC-UV/Vis check_storage->analyze_sample no_impurities No Impurities Detected (Consider Trace Contaminants) analyze_sample->no_impurities impurities_detected Impurities Detected analyze_sample->impurities_detected characterize Characterize Impurities (LC-MS, NMR) impurities_detected->characterize pathway Identify Degradation Pathway characterize->pathway mitigate Implement Mitigation Strategy (e.g., Inert Atmosphere, Light Protection) pathway->mitigate

Caption: Workflow for investigating solution discoloration.

Q3: I suspect my compound is degrading. How can I systematically test its stability under different conditions?

A forced degradation study is the standard approach to systematically investigate the stability of a compound.[8][9] This involves subjecting the compound to a range of stress conditions that are more severe than normal storage conditions to accelerate degradation.

Summary of Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, reflux for several hoursHydrolysis of side chains, potential triazole ring opening under harsh conditions.[2]
Base Hydrolysis 0.1 M - 1 M NaOH, reflux for several hoursSimilar to acid hydrolysis, but may favor different degradation products.[8]
Oxidation 3-30% H₂O₂, room temperatureFormation of N-oxides, hydroxylation, or ring cleavage.[5][9]
Thermal Degradation 60-80°C in solution or as solidThermally induced cleavage of weaker bonds.[10][11]
Photodegradation Exposure to UV light (e.g., 254 nm, 365 nm) or a photostability chamberPhotochemical reactions leading to various degradation products.[6][7]

For a detailed methodology, refer to the "Protocol for Forced Degradation Study" in the section below.

Q4: What are the expected degradation products of this compound?

Without specific experimental data for this exact molecule, we can hypothesize potential degradation products based on the known reactivity of the 1,2,4-triazole ring and the methanol substituent.

Potential Degradation Pathways:

G cluster_0 Degradation Pathways parent This compound C₆H₁₁N₃O oxidation Oxidation (H₂O₂) Aldehyde Carboxylic Acid parent->oxidation Oxidative Stress hydrolysis Hydrolysis (Acid/Base) Potential Ring Cleavage parent->hydrolysis Hydrolytic Stress photodegradation Photodegradation (UV Light) Radical Species Dimerization/Polymerization parent->photodegradation Photolytic Stress

Caption: Potential degradation pathways for this compound.

  • Oxidation of the Methanol Group: The primary alcohol is susceptible to oxidation, first to an aldehyde and then to a carboxylic acid.

  • Triazole Ring Cleavage: Under harsh hydrolytic or oxidative conditions, the triazole ring itself could potentially cleave.[12]

  • Reactions involving the Propyl Group: While generally stable, extreme conditions could lead to reactions on the propyl chain.

To confirm the identity of any degradation products, analytical techniques such as LC-MS for mass determination and NMR for structural elucidation are essential.

Experimental Protocols

Protocol for a Preliminary Solution Stability Study

This protocol outlines a basic experiment to assess the stability of this compound in a common laboratory solvent.

Objective: To determine the short-term stability of the compound in a buffered aqueous solution.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Type I ultrapure water

  • Amber HPLC vials

  • Calibrated analytical balance and pipettes

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µg/mL. Ensure the final methanol concentration is low (e.g., <5%) to minimize its effect on the solution properties.

  • Sample Aliquoting: Dispense the working solution into several amber HPLC vials.

  • Time Points: Designate vials for analysis at T=0, 2, 4, 8, 24, and 48 hours.

  • Storage: Store the vials under controlled ambient temperature (e.g., 25°C), protected from light.

  • HPLC Analysis: At each time point, inject a sample onto the HPLC system. Use a suitable C18 column and a mobile phase such as acetonitrile/water with a UV detector set to an appropriate wavelength (determined by a UV scan of the compound).

  • Data Analysis: Calculate the peak area of the parent compound at each time point. A decrease of >5% from the T=0 peak area may indicate instability under these conditions.

Protocol for Forced Degradation Study

This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.[9]

Objective: To systematically assess the degradation of this compound under various stress conditions.

Procedure:

  • Sample Preparation: For each condition, prepare a solution of the compound at approximately 100 µg/mL in the respective stress medium.

  • Acid Hydrolysis:

    • Add the compound to 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Add the compound to 0.1 M NaOH.

    • Heat at 60°C for 24 hours.

    • At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Add the compound to 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At designated time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Prepare a solution in a suitable solvent (e.g., buffered water/acetonitrile).

    • Heat at 80°C for 48 hours, protected from light.

    • At designated time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photodegradation:

    • Prepare a solution in a suitable solvent.

    • Expose the solution in a quartz cuvette or a photostability chamber to a controlled light source (e.g., ICH option 1: cool white fluorescent and near-UV lamps).

    • Simultaneously, keep a control sample in the dark.

    • Analyze samples at appropriate time intervals.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, capable of resolving the parent peak from all degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.

References

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Technical Support Center: Optimizing Derivatization of (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the derivatization of (4-propyl-4H-1,2,4-triazol-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic alcohol. This compound is a key building block in medicinal chemistry, offering a primary alcohol handle for molecular elaboration. Its 1,2,4-triazole core is a common scaffold in many pharmacologically active compounds, valued for its metabolic stability and ability to engage in hydrogen bonding.[1][2][3]

Derivatization of the primary hydroxyl group is a critical strategy for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as for introducing new functionalities for further conjugation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the most common derivatization reactions: esterification, etherification, and carbamate formation.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments. The troubleshooting logic is designed to help you systematically identify and resolve common problems.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired product, even after an extended reaction time. What are the likely causes and how can I fix this?

A: Low yield is a frequent challenge in heterocyclic synthesis and can stem from several factors.[4][5] A systematic approach is the most effective way to troubleshoot.[5]

Potential Causes & Solutions:

  • Inadequate Reagent Activity:

    • Cause: The acylating, alkylating, or carbamoylating agent may be old, degraded by moisture, or simply not reactive enough for this substrate. Lewis acid catalysts (e.g., AlCl₃) are particularly sensitive to moisture.[4]

    • Solution:

      • Use fresh or newly purified reagents. For esterifications, consider converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the alcohol.[6][7]

      • For sluggish reactions, increase the stoichiometry of the key reagent or catalyst.[4]

  • Suboptimal Reaction Conditions:

    • Cause: The temperature may be too low to overcome the activation energy, or the chosen solvent may not be appropriate.[4][5]

    • Solution:

      • Gradually increase the reaction temperature in increments of 10-20 °C while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Be cautious, as excessively high temperatures can lead to decomposition.[4]

      • Switch to a higher-boiling point solvent if reactant solubility is an issue. For polar substrates like triazoles, solvents like DMF, DMAc, or NMP can be effective, but be mindful of purification challenges.

  • Steric Hindrance:

    • Cause: While the hydroxymethyl group is on a primary carbon, the adjacent triazole ring can present some steric bulk, potentially slowing down reactions with bulky reagents.

    • Solution:

      • For sterically hindered esterifications, the Steglich esterification is an excellent choice. It uses a coupling agent like DCC or EDC with a DMAP catalyst under mild conditions and is well-suited for substrates that are acid-sensitive or sterically demanding.[8][9][10][11]

      • For etherification, consider conditions that generate a more potent nucleophile, such as using a stronger base (e.g., NaH) to fully deprotonate the alcohol.

Issue 2: Formation of Multiple Products / Impurities

Q: My crude reaction mixture shows multiple spots on TLC, and the NMR/LC-MS indicates several unexpected products. What are the common side reactions?

A: The 1,2,4-triazole ring system has multiple nitrogen atoms that can compete with the desired hydroxyl group reaction, leading to isomeric mixtures and other side products.[12]

Potential Side Reactions & Mitigation Strategies:

  • N-Alkylation/N-Acylation of the Triazole Ring:

    • Cause: The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can be alkylated or acylated, especially under basic conditions.[13] The N1 and N2 positions are potential sites for this side reaction.

    • Mitigation:

      • Control Basicity: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of smaller amines like triethylamine (TEA). For etherifications requiring a strong base, add the base slowly at a low temperature (e.g., 0 °C) to favor deprotonation of the more acidic alcohol over N-H deprotonation or direct reaction with the electrophile.

      • Mitsunobu Reaction: For both esterification and etherification, the Mitsunobu reaction (using PPh₃ and DEAD or DIAD) is highly effective.[14][15][16] It proceeds under neutral conditions, activating the alcohol directly and minimizing the risk of competing reactions at the ring nitrogens.[17][18]

  • Formation of N-Acylurea Byproduct (in Steglich Esterification):

    • Cause: In DCC-mediated couplings, the O-acylisourea intermediate can undergo a slow 1,3-rearrangement to form a stable N-acylurea, which does not react further with the alcohol.[9][11]

    • Mitigation: This side reaction is effectively suppressed by the addition of a catalytic amount (4-5 mol%) of 4-dimethylaminopyridine (DMAP). DMAP acts as a superior acyl transfer agent, intercepting the intermediate to form a more reactive species.[9][11]

Troubleshooting Decision Workflow

G start Problem Observed low_yield Low or No Product Yield start->low_yield impurities Multiple Products / Impurities start->impurities reagent_check Check Reagent Activity & Stoichiometry low_yield->reagent_check side_reaction_check Identify Potential Side Reactions impurities->side_reaction_check condition_check Optimize Reaction Conditions (Temp/Solvent) reagent_check->condition_check Reagents OK sol_reagent Use Fresh Reagents / More Reactive Derivatives (e.g., Acyl Chloride) reagent_check->sol_reagent Inactive/Insufficient steric_check Consider Steric Hindrance condition_check->steric_check Conditions OK sol_conditions Increase Temperature / Change Solvent condition_check->sol_conditions Suboptimal sol_steric Use Steglich or Mitsunobu Reaction steric_check->sol_steric Likely n_alkylation N-Alkylation / N-Acylation on Triazole Ring side_reaction_check->n_alkylation N-Substituted Byproduct acylurea N-Acylurea Formation (Steglich) side_reaction_check->acylurea Steglich Byproduct sol_n_alkylation Use Non-Nucleophilic Base (DIPEA) or Switch to Mitsunobu Conditions n_alkylation->sol_n_alkylation sol_acylurea Ensure Catalytic DMAP is Used acylurea->sol_acylurea

Caption: A troubleshooting decision tree for common derivatization issues.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for esterifying this compound with a carboxylic acid?

A1: For general reliability and mild conditions, the Steglich esterification is highly recommended.[6][10] It utilizes a carbodiimide coupling agent (like EDC or DCC) and a DMAP catalyst. This method is effective for a wide range of substrates, including those that are sensitive to acid or sterically hindered, and it avoids the harsh conditions of traditional Fischer esterification.[6][8][9]

Q2: I need to form an ether. Should I use a Williamson ether synthesis or a Mitsunobu reaction?

A2: The choice depends on your alkylating agent and reaction scale.

  • Williamson Ether Synthesis (Base + Alkyl Halide): This is a cost-effective method for large-scale synthesis, especially with reactive alkyl halides (e.g., benzyl bromide, methyl iodide). However, you must carefully control the basic conditions to avoid the N-alkylation side reaction mentioned in the troubleshooting guide.

  • Mitsunobu Reaction (Alcohol + PPh₃/DEAD): This method is exceptionally reliable for avoiding N-alkylation and works well with a broad range of primary and secondary alcohols.[14][15][16] It is ideal for high-value, small-scale synthesis where yield and purity are paramount. The main drawback is the need to remove phosphorus byproducts during purification.

Q3: How can I form a carbamate derivative from the alcohol?

A3: The most direct method is to react the alcohol with an appropriate isocyanate in the presence of a catalyst, such as dibutyltin dilaurate (DBTDL), in an aprotic solvent like THF or dichloromethane.[19] If the required isocyanate is not available, you can use a two-step procedure: first react the alcohol with a phosgene equivalent like triphosgene or p-nitrophenyl chloroformate to form an activated carbonate, which is then reacted with an amine to yield the carbamate.[20][21]

Q4: My product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

A4: This is a common issue with triazole derivatives.[22][23]

  • Modify Eluent: Adding a small amount of a polar modifier like methanol (1-5%) or a base like triethylamine (0.5-1%) to your dichloromethane or ethyl acetate/hexane eluent can significantly improve peak shape and reduce streaking on silica gel.[22]

  • Reverse-Phase Chromatography: If the compound is still difficult to purify, reverse-phase (C18) chromatography is an excellent alternative for polar molecules.[22]

  • Crystallization: If your product is a solid, attempting crystallization from a suitable solvent system can be a highly effective purification method, potentially avoiding chromatography altogether.

Q5: What analytical techniques are best for monitoring these reactions?

A5:

  • Thin Layer Chromatography (TLC): The quickest and most common method for routine reaction monitoring. Use a UV lamp (254 nm) for visualization, as the triazole ring is UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It provides clear information on the conversion of starting material and the formation of the desired product (by mass), and it can help identify the masses of any byproducts.[24][25][26][27] For triazole analysis, an LC-MS/MS system with an ESI source is often preferred for high sensitivity.[26]

Key Experimental Protocols

Protocol 1: Steglich Esterification

This protocol describes the coupling of this compound with a generic carboxylic acid.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A Dissolve Alcohol (1 eq), Carboxylic Acid (1.1 eq), & DMAP (0.1 eq) in anhydrous DCM B Cool mixture to 0 °C (ice bath) A->B C Add EDC·HCl (1.5 eq) portion-wise over 15 min B->C D Allow to warm to RT and stir for 12-24 h C->D E Monitor by TLC or LC-MS until starting material is consumed D->E F Dilute with DCM, wash with aq. HCl, aq. NaHCO₃, and brine E->F G Dry over Na₂SO₄, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for a typical Steglich Esterification reaction.

Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired carboxylic acid (1.1-1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.05-0.1 eq).

  • Dissolve the solids in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired ester.

Protocol 2: Mitsunobu Etherification

This protocol describes the alkylation of this compound with a generic alcohol partner (R-OH).

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol partner (e.g., phenol or another primary/secondary alcohol, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Dissolve the components in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe over 20-30 minutes. A color change and/or formation of a precipitate is often observed.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography. The triphenylphosphine oxide byproduct can often be removed by careful selection of eluent systems (e.g., starting with a non-polar solvent system).

Data Summary: Comparison of Derivatization Methods
MethodKey ReagentsConditionsProsCons
Steglich Esterification Carboxylic Acid, EDC, DMAPMild, Room TempHigh functional group tolerance; good for hindered substrates.[8]Requires removal of urea byproduct; potential for N-acylurea side reaction.[9]
Mitsunobu Reaction Alcohol/Acid, PPh₃, DEAD/DIADNeutral, 0 °C to RTExcellent for avoiding N-alkylation/acylation; high stereochemical inversion.[16]Stoichiometric phosphine oxide byproduct can complicate purification.
Williamson Ether Synthesis Alkyl Halide, Base (e.g., NaH)0 °C to elevated tempCost-effective; scalable.Risk of N-alkylation on triazole ring; requires careful base selection.[13]
Carbamate Formation Isocyanate, Catalyst (e.g., DBTDL)Mild, Room TempDirect and efficient.[19]Isocyanates can be hazardous; may require two steps if isocyanate is unavailable.

References

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  • Wang, Y., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Chemical Biology.
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  • Sabila, S., et al. (n.d.). Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
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Troubleshooting inconsistent results in (4-propyl-4H-1,2,4-triazol-3-yl)methanol bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers grappling with variability, this Technical Support Center provides a structured, in-depth guide to troubleshooting inconsistent results in bioassays involving (4-propyl-4H-1,2,4-triazol-3-yl)methanol. As Senior Application Scientists, we move beyond simple checklists to explain the underlying scientific principles, ensuring you can not only solve current issues but also prevent future ones. Our approach is grounded in established best practices and authoritative sources to ensure the integrity and reproducibility of your experimental data.

Introduction: The Challenge of Reproducibility

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry for its diverse biological activities, including potential antifungal and anticancer properties.[1][2] However, like any small molecule, achieving consistent and reproducible results in sensitive biological assays requires meticulous attention to detail. Inconsistent outcomes are rarely due to a single cause but often stem from a combination of subtle factors related to the compound itself, the biological system, and the experimental procedure.

This guide is structured to walk you through a logical troubleshooting process, from the compound in the vial to the final data analysis.

Section 1: Compound Integrity and Handling

Before scrutinizing the complexities of the bioassay, the first step is to validate the primary tool: the compound itself. Issues with compound solubility, stability, and purity are common sources of significant error.[3]

Q1: How can I be sure my this compound is pure and correctly identified?

A1: The identity and purity of your starting material are paramount.

  • Source Verification: Always procure compounds from reputable suppliers who provide a Certificate of Analysis (CoA) detailing purity (typically via HPLC and/or LC-MS) and identity verification (¹H-NMR, MS).[4]

  • In-House QC: If you have access to analytical instrumentation, it is best practice to perform your own identity check. A simple LC-MS run can confirm the molecular weight (Expected: 141.17 g/mol ).[5][6]

  • Appearance: Note the physical appearance. Any change in color or consistency from the supplier's description or between lots could indicate degradation or contamination.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 497855-00-2 [4]
Molecular Formula C₆H₁₁N₃O [5]
Molecular Weight 141.17 g/mol [5][6]
Predicted XlogP -0.6 [7]

| PSA (Polar Surface Area) | 50.94 Ų |[5] |

Q2: My results are inconsistent between experiments performed on different days. Could my compound be degrading in solution?

A2: Yes, this is a significant possibility. The stability of a compound in its solvent vehicle is critical for reproducibility.[8]

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of hydrophobic compounds for bioassays.[3][8] Triazole rings are generally stable, but the overall molecule's stability in solution should not be assumed.[9]

  • Storage Conditions: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can introduce water and promote compound degradation or precipitation.

  • Working Solutions: Prepare fresh working dilutions in your cell culture medium or assay buffer for each experiment. Do not store compounds in aqueous solutions for extended periods, as they are far more susceptible to hydrolysis and degradation than in anhydrous DMSO.

Q3: I suspect my compound is precipitating when I add it to the aqueous assay medium. How can I confirm and prevent this?

A3: Compound precipitation is a major cause of artificially low activity and high variability.[3] The final concentration of DMSO in the assay well is a critical parameter to control.

  • Visual Inspection: After preparing your final dilution plate, hold it up to a light source and look for cloudiness or visible precipitate. You can also check under a microscope.

  • Solvent Concentration: Keep the final concentration of DMSO in your assay wells below 0.5%, and ideally below 0.1%, as higher concentrations can be directly toxic to cells or interfere with the assay chemistry.[10] It is crucial to ensure that the solvent concentration is identical across all wells, including vehicle controls.[10]

  • Dilution Protocol: When diluting the DMSO stock into aqueous buffer, add the DMSO stock to the buffer while vortexing vigorously. This "shock" dilution helps prevent immediate precipitation of the compound.

  • Solubility Screening: If problems persist, consider performing a kinetic solubility assay to determine the maximum soluble concentration of your compound in the specific assay buffer you are using.[8]

Section 2: Cell Culture and Biological System Variability

A cell-based assay is only as reliable as the cells used. Cellular health, identity, and handling are the largest sources of experimental variability.[11]

Q4: My dose-response curves shift between assay plates or experimental days. What cell-related factors could be responsible?

A4: This is a classic sign of inconsistent cell health or experimental setup.

  • Cell Passage Number: Use cells within a consistent and limited passage number range. As cells are passaged repeatedly, they can undergo genetic and phenotypic drift, altering their response to stimuli.[12] It is best practice to work from a well-characterized frozen cell bank.

  • Cell Confluency: Always seed and treat cells at the same confluency. Over-confluent or sparse cultures will have different metabolic rates and signaling activity, drastically affecting results.[13] The optimal time to treat cells is during their exponential (log) growth phase.[14][15]

  • Cell Viability: Before seeding, perform a viability count (e.g., using Trypan Blue). Do not use cultures with viability below 90-95%.[16]

  • Cell Line Authentication: Periodically verify the identity of your cell line using Short Tandem Repeat (STR) profiling. Cell line misidentification and cross-contamination are widespread problems that invalidate results.[13]

  • Mycoplasma Contamination: Test for mycoplasma contamination regularly. This common, invisible contamination does not kill cells but profoundly alters their metabolism, membrane properties, and response to drugs, leading to highly variable results.[13][17]

Q5: I see higher variability in the wells at the edge of my 96-well plate. What is causing this "edge effect" and how do I stop it?

A5: The "edge effect" is a well-documented phenomenon caused by increased evaporation and temperature gradients in the outer wells of a microplate.[12]

  • Mitigation Strategy: Do not use the outer 36 wells for experimental samples. Instead, fill these perimeter wells with sterile PBS or media to act as a humidity buffer.[12][14] This simple step significantly improves plate-wide consistency.

  • Incubator Humidity: Ensure the incubator has a properly filled and maintained water pan to maintain high humidity.[18]

  • Plate Equilibration: After seeding, allow the plate to sit at room temperature in the biosafety cabinet for 15-20 minutes before moving it to the incubator. This allows cells to settle evenly, preventing them from clumping at the well edges.[14]

Caption: Diagram of the edge effect mitigation strategy.

Section 3: Assay Performance and Data Analysis

Even with perfect compound handling and cell culture, the assay itself can introduce variability. This section addresses issues related to assay execution and data interpretation.

Q6: My assay signal is weak or my signal-to-background ratio is low. How can I improve assay performance?

A6: A low signal-to-background (S/B) ratio or a narrow dynamic range compromises data quality.

  • Optimize Reagent Concentrations: Ensure all assay reagents, such as detection antibodies or enzyme substrates, are used at their optimal concentrations. This may require titration experiments during assay development.

  • Incubation Times: The timing of reagent addition and signal measurement can be critical. For kinetic assays, you must measure within the linear range of the reaction. For endpoint assays, ensure the reaction has proceeded to completion but not beyond the point where signal begins to degrade.[14]

  • Instrument Settings: Check that the plate reader settings (e.g., gain, integration time, wavelength) are optimized for your assay plate and signal intensity.[16][19]

  • Controls: Always include positive and negative controls on every plate. The positive control should elicit a maximal response, while the negative control establishes the baseline. These are essential for calculating assay quality metrics like the Z'-factor.

Q7: My data shows a high degree of variability between replicate wells. What are the common technical causes?

A7: High variance in replicates often points to technical errors in liquid handling or systematic issues.

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error. Ensure pipettes are calibrated regularly. When adding reagents, especially viscous ones, use reverse pipetting techniques and ensure you are not introducing air bubbles.[11]

  • Incomplete Mixing: After adding the compound or reagents, ensure the plate is mixed gently but thoroughly (e.g., on a plate shaker) before incubation or reading.

  • Systematic Bias: Inconsistent results can arise from systematic, non-random errors.[20] This can include row or column effects due to multi-channel pipetting inconsistencies or temperature gradients across the plate reader's chamber.[20][21][22] Statistical analysis can sometimes identify and correct for these biases.[23]

TroubleshootingWorkflow cluster_Compound Compound-Related Issues cluster_Cell Cell & System Issues cluster_Assay Assay & Data Issues Start Inconsistent Bioassay Results CompoundPurity Purity & Identity (Check CoA, LC-MS) Start->CompoundPurity Start Here CellHealth Cell Health & Passage (Check viability, use low passage) Start->CellHealth AssayPerformance Assay Performance (Optimize reagents, check S/B) Start->AssayPerformance CompoundSolubility Solubility & Precipitation (Check DMSO %, Visual Inspection) CompoundPurity->CompoundSolubility CompoundStability Stability & Degradation (Use fresh dilutions, aliquot stock) CompoundSolubility->CompoundStability End Consistent & Reproducible Data CompoundStability->End CellCulture Culture Conditions (Check confluency, test for mycoplasma) CellHealth->CellCulture PlateEffects Plate Effects (Mitigate edge effect, check seeding) CellCulture->PlateEffects PlateEffects->End TechnicalError Technical Execution (Calibrate pipettes, ensure mixing) AssayPerformance->TechnicalError DataAnalysis Data Analysis (Check for outliers, use correct model) TechnicalError->DataAnalysis DataAnalysis->End

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

Section 4: Key Experimental Protocols

To ensure consistency, standardized protocols are essential. Here are step-by-step guides for critical procedures.

Protocol 1: Preparation of Compound Stock and Working Solutions

This protocol is designed to minimize variability arising from compound handling.

  • Calculate Stock Solution: Determine the required mass of this compound to create a high-concentration stock (e.g., 10 mM or 50 mM) in 100% anhydrous, analytical grade DMSO.

  • Dissolution: Carefully weigh the compound and add the calculated volume of DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication. Visually inspect for any particulates.

  • Aliquoting: Immediately dispense the stock solution into small, single-use, low-binding polypropylene tubes. The aliquot volume should be sufficient for one experiment to avoid reusing a thawed aliquot.

  • Storage: Store the aliquots at -80°C, protected from light. Record the compound name, concentration, date, and lot number on each vial.

  • Preparation of Working Solutions: For each experiment, thaw a single aliquot. Perform serial dilutions in 100% DMSO to create an intermediate "daughter" plate. From this plate, perform the final dilution into the assay medium immediately before adding it to the cells. This final step should result in a constant, low percentage of DMSO (e.g., 0.1%) in all wells.

Protocol 2: Cell Seeding for a 96-Well Assay

This protocol aims to create a uniform, healthy cell monolayer.

  • Harvest Cells: Harvest cells that are in the log phase of growth and have high viability (>95%).

  • Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.

  • Calculate Cell Suspension: Based on the desired seeding density (determined during assay optimization), calculate the required volume of cell suspension to achieve the target cell number per well in a final volume of 100 µL.

  • Resuspend Cells: Gently but thoroughly resuspend the cell pellet in fresh, pre-warmed culture medium to create a homogenous single-cell suspension. Avoid introducing bubbles.

  • Seeding: Using a multi-channel pipette, dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well tissue culture-treated plate.

  • Buffer Wells: Add 100 µL of sterile PBS or media to the outer 36 wells.

  • Equilibration: Let the plate rest for 15-20 minutes at room temperature on a level surface.

  • Incubation: Carefully transfer the plate to a humidified 37°C, 5% CO₂ incubator. Incubate for the required time (e.g., 18-24 hours) to allow cells to attach and recover before compound treatment.

Section 5: Frequently Asked Questions (FAQs)

Q: What Z'-factor should I aim for in my assay? A: A Z'-factor is a statistical measure of assay quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for high-throughput screening. An assay with a Z'-factor between 0 and 0.5 is marginal, and below 0 is not suitable for screening.[21]

Q: How do I choose the right statistical model for my dose-response data? A: For most dose-response curves that exhibit a sigmoidal (S-shaped) relationship, a four-parameter logistic (4PL) nonlinear regression model is the standard and most appropriate choice.[24] It models the bottom and top plateaus, the EC50, and the Hill slope.

Q: Can the color or type of microplate affect my results? A: Absolutely. For absorbance assays, use clear-bottom plates. For fluorescence assays, use black plates to reduce background signal and light scatter. For luminescence assays, use white plates to maximize the light signal.[15] Using the wrong plate type can severely impact your assay's dynamic range and sensitivity.

References

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Quantics Biostatistics. (2025). Defining a Statistical Analysis for Bioassay: Response Modelling.
  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • Marin Biologic Laboratories. (n.d.).
  • MDPI. (2018).
  • Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • Promega Corporation. (n.d.).
  • Thai Pharmacopoeia. (n.d.). STATISTICAL ANALYSIS OF RESULTS OF BIOLOGICAL ASSAYS AND TESTS.
  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • AAT Bioquest. (2023). What are the best practices in cell culture?
  • ResearchGate. (2025).
  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
  • PubMed. (n.d.). Statistical analysis of systematic errors in high-throughput screening.
  • JangoCell. (n.d.). 6 Technical Tips for Successful Cell Culture.
  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Sigma-Aldrich. (n.d.). Cultivating Consistency: Tips and Tricks for Successful Cell Cultures.
  • Systematic Error Detection in Experimental High-throughput Screening. (2011).
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  • PubMed. (2018).
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  • NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
  • ResearchGate. (2021). Why can't I get reproducible results in cell based assays?
  • MOLBASE. (n.d.). This compound.
  • PMC. (n.d.). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview.
  • SynHet. (n.d.). 4H-1,2,4-Triazole-3-methanol,4-propyl-(9CI).
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Technical Support Center: Purification of (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for navigating the purification challenges of (4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 497855-00-2). This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

The inherent characteristics of this compound—namely its polarity, hydrogen bonding capabilities, and potential for thermal lability—present a unique set of purification hurdles. This guide offers structured, field-tested solutions to the most common issues encountered during its isolation and purification.

Compound Profile: Understanding the Challenge

Before diving into troubleshooting, it is critical to understand the physicochemical properties of the target molecule. These properties dictate its behavior in various purification systems.

PropertyValueImplication for Purification
Molecular Formula C₆H₁₁N₃O[1]Relatively small molecule, may have high solubility in polar solvents.
Molecular Weight 141.17 g/mol [1][2]Standard molecular weight for small molecule drug intermediates.
Predicted LogP 0.1804[1]Indicates hydrophilic character; suggests good solubility in polar protic solvents and poor solubility in nonpolar solvents like hexane.
Polar Surface Area (PSA) 50.94 Ų[1]The combination of the triazole ring and the hydroxyl group creates a significant polar surface area, enabling strong hydrogen bonding. This can lead to high boiling points and challenging chromatography.
Structure This compound[3]The 1,2,4-triazole ring contains basic nitrogens, and the primary alcohol is a hydrogen bond donor/acceptor. These functional groups are key handles for purification.

General Purification Strategy Workflow

This decision tree provides a high-level overview for approaching the purification of crude this compound.

Purification_Workflow cluster_start Initial Assessment cluster_decision Impurity Profile Analysis cluster_paths Purification Pathways cluster_end Final Steps start Crude Product (Post-Reaction Workup) analysis Analyze Crude Material (TLC, LC-MS, ¹H NMR) start->analysis decision What is the nature of the impurities? analysis->decision recrystallization Recrystallization / Trituration decision->recrystallization  Particulate matter,  or impurities with  very different polarity acid_base Acid-Base Extraction decision->acid_base  Neutral or acidic  organic impurities chromatography Column Chromatography decision->chromatography  Structurally similar impurities,  isomers, or complex mixture purity_check Assess Purity (>97% by HPLC/NMR) recrystallization->purity_check acid_base->purity_check chromatography->purity_check end Pure Product purity_check->end

Caption: High-level decision workflow for purification.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common experimental challenges.

Category 1: Recrystallization Issues

Recrystallization is often the most efficient method for purifying crystalline solids. However, the polarity and hydrogen-bonding capacity of this compound can make solvent selection and execution tricky.[4]

Q1: My compound "oils out" instead of crystallizing upon cooling. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[4] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities that depress the melting point.

  • Causality: The high concentration of the solute upon cooling causes it to separate into a liquid phase before the temperature drops to its freezing point within the solution.

  • Solutions:

    • Add More Solvent: The most direct solution is to heat the mixture to redissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and then attempt to cool it again, more slowly.[5]

    • Lower the Solution Temperature: Use a solvent with a lower boiling point. For example, if you are using water (BP 100 °C), consider switching to ethanol (BP 78 °C) or isopropanol (BP 82 °C).

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good hot solvent (e.g., methanol, ethanol). Then, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, like diethyl ether or ethyl acetate) dropwise at an elevated temperature until persistent cloudiness is observed.[6] Add a drop or two of the good solvent to clarify, then allow to cool slowly.

Q2: I have very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery is a common issue and usually points to one of two causes: using too much solvent or the compound having significant solubility even in the cold solvent.[5]

  • Causality: The goal of recrystallization is to leverage the difference in solubility between a hot and cold solvent. If too much solvent is used, the solution may never become saturated upon cooling, preventing crystallization.[7]

  • Solutions:

    • Minimize Solvent Volume: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the compound just dissolves. This ensures a truly saturated solution.[7]

    • Evaporate Excess Solvent: If you suspect too much solvent was added, you can gently boil off some of the solvent to re-concentrate the solution before cooling.

    • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Change Solvents: Your compound may be too soluble in the chosen solvent even when cold. Test alternative solvents. A good recrystallization solvent should dissolve the compound when hot but show very low solubility when cold.[4] Refer to the solvent selection table below.

Table of Common Solvents for Recrystallization of Polar Heterocycles [8]

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar compounds; may require slow cooling to prevent oiling out.
Ethanol (EtOH)78HighExcellent general-purpose solvent for polar molecules.
Isopropanol (IPA)82HighSimilar to ethanol, slightly less polar.
Acetonitrile (MeCN)82Medium-HighGood for compounds with moderate polarity.
Ethyl Acetate (EtOAc)77MediumCan be a good choice, or used as an anti-solvent with alcohols.
Toluene111LowUnlikely to be a good primary solvent but can be used in a solvent pair or for washing away non-polar impurities.[6]

Protocol: Systematic Solvent Selection for Recrystallization

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a few drops of a candidate solvent. Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Gently heat the test tube in a sand bath or water bath. Add the solvent dropwise until the solid just dissolves at the boiling point.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If abundant, well-formed crystals appear, you have found a suitable solvent.[7]

  • If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[5][7]

  • Repeat with different solvents from the table to find the optimal system.

Category 2: Column Chromatography Challenges

For complex mixtures or when isomers are present, column chromatography is the preferred method. The polarity of this compound requires a polar mobile phase.

Q3: My compound is streaking or showing poor separation on a silica gel column. What should I do?

A3: Streaking (tailing) on silica gel is often due to strong interactions between the polar analyte and the acidic silica surface, or using an inappropriate solvent system.

  • Causality: The basic nitrogens in the triazole ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or slow elution, which manifests as tailing. The hydroxyl group also contributes to this strong binding.

  • Solutions:

    • Optimize the Mobile Phase:

      • Increase Polarity: If the Rf value is too low on your TLC plate, you need to increase the eluent's polarity. For a dichloromethane (DCM) / methanol (MeOH) system, gradually increase the percentage of MeOH (e.g., from 2% to 5% to 10%).[9][10]

      • Add a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or ammonia (as a 7N solution in methanol) at 0.1-1% of the total volume can significantly improve peak shape.

    • Switch the Stationary Phase: If a basic modifier is not effective or compatible with your molecule, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds.

    • Check for Overloading: Loading too much crude material onto the column will inevitably lead to poor separation. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude material).

Protocol: Developing a Gradient for Column Chromatography

  • TLC Analysis: Spot your crude material on a silica gel TLC plate.

  • Solvent Screening: Develop the plate in various solvent systems. Start with a less polar mixture (e.g., 98:2 DCM/MeOH) and increase the polar component (e.g., 95:5, 90:10 DCM/MeOH).[10]

  • Target Rf: Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3. This Rf typically translates well to column separation.[5]

  • Column Packing & Elution:

    • Dry pack or slurry pack your column with silica gel in the initial, less polar solvent.

    • Load your compound (adsorbed onto a small amount of silica for best results).

    • Begin elution with the solvent system that gave an Rf of ~0.4-0.5.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound, monitoring fractions by TLC.

Category 3: Purity Assessment & Stubborn Impurities

Q4: My NMR spectrum looks clean, but HPLC/LC-MS shows an impurity. What could it be?

A4: This is a common and important issue. Several possibilities exist:

  • Causality & Solutions:

    • Inorganic Salts: Impurities like NaCl or Na₂SO₄ from the reaction workup will not appear on a standard ¹H NMR but can sometimes be detected by LC-MS or affect elemental analysis. Ensure the material is fully dissolved in an organic solvent and filtered before final concentration. An aqueous wash of an organic solution of your product can remove these.

    • Residual Catalyst: If a metal catalyst (e.g., copper, palladium) was used in the synthesis, trace amounts may remain.[11][12] These can be difficult to detect by NMR but are readily seen by mass spectrometry. Paramagnetic metals like Cu(II) can selectively broaden or even erase NMR signals of nearby protons, making the spectrum appear deceptively clean.[11] Purification may require treatment with a chelating agent or filtration through a specific scavenger resin.

    • Positional Isomers: The synthesis of 1,2,4-triazoles can sometimes yield a mixture of isomers (e.g., alkylation at N1 vs. N2). These isomers may have very similar NMR spectra but can often be separated by HPLC.[13] Careful optimization of column chromatography is required to separate them.

Q5: I suspect a stubborn, non-polar impurity is present. How can I remove it without chromatography?

A5: A liquid-liquid extraction or a simple trituration can be highly effective for removing impurities with significantly different polarity.

  • Causality: You can exploit the difference in solubility between your polar product and a non-polar impurity.

  • Solutions:

    • Trituration/Washing: Suspend your crude solid in a non-polar solvent in which your product is insoluble (e.g., hexane, diethyl ether, or toluene).[6] Stir vigorously for 15-30 minutes. The non-polar impurity will dissolve in the solvent. Filter the solid and wash it with more of the cold solvent. Your purified product remains as the solid.

    • Acid-Base Extraction Workflow: This is a powerful method for purifying basic compounds like triazoles.[6]

AcidBase_Workflow start Crude Product in Organic Solvent (e.g., EtOAc) step1 Extract with aqueous acid (e.g., 1M HCl) start->step1 sep1 Separate Layers step1->sep1 org1 Organic Layer: Contains neutral/acidic impurities. (Discard) sep1->org1 Phase 1 aq1 Aqueous Layer: Contains protonated product (R-Trizole-CH₂OH·HCl) sep1->aq1 Phase 2 step2 Wash aqueous layer with fresh organic solvent aq1->step2 step3 Neutralize aqueous layer with base (e.g., NaOH, NaHCO₃) until pH > 8 step2->step3 precipitate Precipitate Forms step3->precipitate step4 Extract with fresh organic solvent (e.g., EtOAc) precipitate->step4 org2 Organic Layer: Contains purified product step4->org2 step5 Dry (Na₂SO₄), filter, and concentrate org2->step5 end_product Pure Product step5->end_product

Caption: Workflow for purification via acid-base extraction.

References

  • Google Patents. (n.d.). Purification of triazoles.
  • MOLBASE. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

  • ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Retrieved from [Link]

  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS)-LC-MS/MS. Retrieved from [Link]

  • ACS Publications. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Retrieved from [Link]

  • PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Kennesaw State University, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Scholars Research Library. (2011). Synthesis and antibacterial activity of some new triazole derivatives. Retrieved from [Link]

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  • MDPI. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

  • ISRES Publishing. (2021). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]

  • MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Retrieved from [Link]

  • RSC Publishing. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

  • Wiley Online Library. (2018). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Retrieved from [Link]

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Technical Support Center: Synthesis of (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (4-propyl-4H-1,2,4-triazol-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this and structurally related 4-substituted-4H-1,2,4-triazoles. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance reaction efficiency and product purity.

Introduction to Synthetic Challenges

The synthesis of this compound, a valuable heterocyclic building block, can be approached through several synthetic routes. However, each pathway presents a unique set of challenges, primarily concerning regioselectivity and the formation of isomeric or heterocyclic byproducts. The two most common strategies involve:

  • Post-Cyclization N-Alkylation: Formation of the (4H-1,2,4-triazol-3-yl)methanol core, followed by N-propylation.

  • Pre-Alkylation Cyclization: Synthesis of a propyl-containing precursor, such as an N-propyl amidrazone, followed by cyclization to form the triazole ring.

This guide is structured to address the specific side reactions and purification issues associated with both of these primary synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section is organized in a question-and-answer format to directly address problems you may encounter during your synthesis.

Scenario 1: Synthesis via N-Alkylation of a Pre-formed Triazole Ring

This approach typically involves reacting (4H-1,2,4-triazol-3-yl)methanol (or a protected precursor) with a propylating agent (e.g., propyl bromide, propyl iodide) in the presence of a base.

A1: Formation of Regioisomers. The most significant side reaction in this route is the formation of the undesired N-1 alkylated regioisomer, (1-propyl-1H-1,2,4-triazol-5-yl)methanol, alongside your target N-4 isomer. The 1,2,4-triazole ring has two nucleophilic nitrogen atoms (N-1 and N-4) available for alkylation, and controlling the site of attack is a well-documented challenge.[1]

Causality: The ratio of N-1 to N-4 alkylation is highly dependent on the reaction conditions. Factors influencing the regioselectivity include the choice of base, solvent, temperature, and the nature of the alkylating agent.[1] For instance, the use of different bases can lead to varying isomer ratios.

Troubleshooting & Optimization:

  • Base Selection: The choice of base is critical. Stronger bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF tend to favor N-1 alkylation. Weaker bases, such as potassium carbonate (K₂CO₃), have been shown to provide better selectivity for the N-4 position in some cases.[2][3] The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to favor the formation of 1-substituted-1,2,4-triazoles.[1]

  • Solvent Effects: The polarity of the solvent can influence which nitrogen is more nucleophilic. Aprotic polar solvents like DMF are common, but experimenting with less polar solvents like acetone or acetonitrile might alter the isomer ratio.[2][3]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance regioselectivity. Reactions performed at 0 °C or even lower may favor one isomer over the other.

Purification Protocol for Isomer Separation:

If an isomeric mixture is obtained, separation can be challenging due to their similar polarities.

  • Column Chromatography: Utilize a high-resolution silica gel column. A shallow gradient elution is recommended. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Multiple columns may be necessary.

  • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC is a powerful tool. A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a common mobile phase.

  • Crystallization: If one isomer is significantly more abundant, fractional crystallization can be attempted. Try various solvent systems (e.g., ethyl acetate/hexanes, methanol/water, isopropanol).

A2: Reaction Conditions and Starting Material Stability. Incomplete reactions can be due to insufficient reactivity of the alkylating agent or thermal instability of the starting triazole.

Causality: Propyl bromide is less reactive than propyl iodide. High temperatures, while intended to drive the reaction to completion, can lead to degradation, especially with prolonged reaction times.

Troubleshooting & Optimization:

  • Alkylating Agent: Switch from propyl bromide to the more reactive propyl iodide. This may allow for lower reaction temperatures and shorter reaction times.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[4][5] This can minimize thermal degradation associated with conventional heating.[6]

  • Protecting Group Strategy: The primary alcohol on your starting material, (4H-1,2,4-triazol-3-yl)methanol, could potentially interfere with the reaction or be a site for side reactions. Consider protecting it as a silyl ether (e.g., TBDMS) or a benzyl ether before alkylation, followed by deprotection.

Experimental Workflow: N-propylation of (4H-1,2,4-triazol-3-yl)methanol

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products SM1 (4H-1,2,4-triazol-3-yl)methanol Reaction N-Propylation SM1->Reaction SM2 Propyl Halide (Pr-X) SM2->Reaction SM3 Base (e.g., K₂CO₃) SM3->Reaction SM4 Solvent (e.g., DMF) SM4->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound (Desired Product) Purification->Product SideProduct (1-propyl-1H-1,2,4-triazol-5-yl)methanol (Regioisomeric Side Product) Purification->SideProduct

Caption: Workflow for N-propylation leading to desired product and regioisomeric side product.

Scenario 2: Synthesis via Cyclization of an N-Propyl Precursor

This route involves first preparing an N-propyl amidrazone, which is then cyclized, often with a one-carbon source like formic acid or an orthoformate, to form the triazole ring.

A3: Formation of 1,3,4-Oxadiazole Byproduct. A common side reaction during the cyclization of acyl amidrazones is a competing intramolecular condensation that leads to the formation of a 1,3,4-oxadiazole instead of the desired 1,2,4-triazole.[7]

Causality: This side reaction is particularly favored under strongly acidic or dehydrating conditions. The reaction pathway can be influenced by the nature of the cyclizing agent and the reaction temperature.

Troubleshooting & Optimization:

  • Choice of Cyclizing Agent: While formic acid is common, triethyl orthoformate can sometimes favor triazole formation. The reaction with triethyl orthoformate often proceeds under milder conditions.

  • Reaction Temperature: High temperatures can promote the formation of the thermodynamically stable oxadiazole. Try running the reaction at a lower temperature for a longer duration.

  • pH Control: If using acidic conditions, carefully control the pH. Excessively strong acid can drive the formation of the oxadiazole. The Pellizzari reaction, a classic method for triazole synthesis, often requires high temperatures which can lead to low yields.[6][8]

Experimental Protocol for Cyclization of N-Propyl-Amidrazone:

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Reaction Pathways SM1 N-Propyl Amidrazone Reaction Cyclization SM1->Reaction SM2 Cyclizing Agent (e.g., Formic Acid) SM2->Reaction Product 4-propyl-4H-1,2,4-triazole (Desired Pathway) Reaction->Product SideProduct 1,3,4-Oxadiazole (Competing Pathway) Reaction->SideProduct

Caption: Competing cyclization pathways leading to the desired triazole or an oxadiazole byproduct.

A4: Inefficient Cyclization Conditions. The cyclization of amidrazones to 1,2,4-triazoles can require forcing conditions to overcome the activation energy barrier.

Causality: The amidrazone may not be sufficiently activated for intramolecular cyclization under the current reaction conditions. Steric hindrance or electronic effects from other substituents can also play a role.

Troubleshooting & Optimization:

  • Increase Temperature: Gradually increase the reaction temperature while monitoring by TLC or LC-MS to find the optimal balance between reaction completion and byproduct formation.

  • Microwave-Assisted Synthesis: As with alkylation, microwave heating can be highly effective for driving cyclization reactions to completion in shorter times, often with cleaner reaction profiles.

  • Catalyst: Consider the use of a catalytic amount of a Lewis or Brønsted acid to promote the cyclization.

Quantitative Data Summary: Impact of Reaction Conditions on Product Distribution

ParameterCondition A (Suboptimal)Condition B (Optimized)Likely Outcome
N-Alkylation
BaseNaHK₂CO₃Increased N-4 selectivity with K₂CO₃
SolventDMFAcetoneMay shift isomer ratio
Temperature80 °C25 °CLower temp may improve selectivity
Cyclization
ReagentFormic Acid (excess)Triethyl OrthoformateReduced oxadiazole formation
Temperature150 °C (Conventional)120 °C (Microwave)Faster, cleaner reaction with microwave

Frequently Asked Questions (FAQs)

Q: What are the typical starting materials for the synthesis of this compound? A: For the N-alkylation route, you would start with (4H-1,2,4-triazol-3-yl)methanol and a propylating agent like 1-bromopropane. For the cyclization route, you would likely start with propylamine, a source of hydrazine, and a derivative of glycolic acid to build the N-propyl amidrazone precursor.

Q: My final product is an oil, but I expect a solid. What should I do? A: "Oiling out" is often due to the presence of impurities that depress the melting point. Re-purify your compound using one of the chromatographic methods described above. If the purified compound is still an oil, you can try to induce crystallization by dissolving it in a minimal amount of a hot solvent and then cooling it slowly. Adding a seed crystal or scratching the inside of the flask can also help.

Q: Are there any specific safety precautions I should take? A: Hydrazine and its derivatives are toxic and potentially carcinogenic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Alkylating agents like propyl bromide are harmful, and strong bases like NaH are pyrophoric. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q: How can I confirm the regiochemistry of my final product? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. 1D proton and carbon NMR, along with 2D techniques like HMBC and NOESY, can help elucidate the connectivity and spatial relationships of the atoms in your molecule, allowing you to distinguish between the N-1 and N-4 isomers.

References

  • Boraei, A. T. A.; El Ashry, E. S. H.; Duerkop, A. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal2016 , 10 (1), 22. [Link]

  • Boraei, A. T. A.; El Ashry, E. S. H.; Duerkop, A. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal2016 , 10, 22. [Link]

  • Fizer, M.; Fizer, M.; Mariychuk, R.; Lendel, V. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure2020 , 1222, 128886. [Link]

  • Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. [Link]

  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]

  • Wikipedia. (2023). Pellizzari reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kumar, V., & Kaur, R. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐Aminomethyl‐5R‐1,2,4‐Triazoles by Cyclization of Amidrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved from [Link]

  • Gherase, D., et al. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2020(2), M1128. [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C6H11N3O, 100 mg. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Butkiewicz, M., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 693. [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 7-19. [Link]

  • Titlin, S., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(22), 4995. [Link]

  • Swami, S., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]

  • Miller, J. T., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1556. [Link]

  • Johnson, M., et al. (2023). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. ChemEngineering, 7(5), 98. [Link]

  • Organic Chemistry. (2020, April 9). Pellizzari Reaction Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Chemlin. (n.d.). (1-propyl-1H-1,2,4-triazol-5-yl)(1H-pyrazol-4-yl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: 1,2,4-Triazole Synthesis via Amidrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles by Microwave-Assisted N-Acylation of Amide Derivatives and the Consecutive Reaction with Hydrazine Hydrochlorides. Retrieved from [Link]

  • Kumar, A., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 20(9), 16426-16437. [Link]

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Technical Support Center: Enhancing the Biological Activity of (4-propyl-4H-1,2,4-triazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with (4-propyl-4H-1,2,4-triazol-3-yl)methanol derivatives. This guide is designed to provide you with in-depth troubleshooting assistance and answers to frequently asked questions that may arise during your experimental work. Our goal is to empower you with the knowledge to overcome common challenges and accelerate your research in developing novel therapeutics.

Introduction to the this compound Scaffold

The this compound scaffold is a promising starting point for the development of new bioactive molecules, particularly in the realm of antifungal and antimicrobial agents. Like other 1,2,4-triazole-containing compounds, its derivatives often exert their antifungal effects by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition or cell death.[1]

While this scaffold holds great potential, navigating the experimental challenges to enhance biological activity requires a systematic approach. This guide will address common hurdles such as poor solubility, lower-than-expected bioactivity, and off-target cytotoxicity.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may be encountering in the lab.

Compound Solubility Issues

Question: I have synthesized a new derivative of this compound, but it shows very poor solubility in my aqueous assay buffer (e.g., RPMI-1640 for antifungal testing). This is leading to inconsistent results. What are my options?

Answer:

This is a very common and critical challenge in early-stage drug discovery. Poor aqueous solubility can lead to an underestimation of a compound's true biological activity. Here is a systematic approach to troubleshoot and improve the solubility of your derivatives:

Step 1: Understand the Physicochemical Properties

The parent scaffold, this compound, has a predicted LogP of -0.6, suggesting it is relatively hydrophilic.[2] However, modifications to this scaffold, especially the addition of lipophilic moieties to enhance target interaction, can significantly decrease aqueous solubility.

Step 2: Employ Co-solvents

The most immediate solution is the use of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro assays.[3]

  • Protocol:

    • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

    • For your assay, perform serial dilutions of this stock solution directly into the aqueous assay buffer.

    • Crucially, ensure the final concentration of DMSO in your assay does not exceed a level that affects your biological system (typically ≤0.5% v/v). You must run a vehicle control (assay buffer with the same final DMSO concentration but no compound) to confirm the solvent has no effect on its own.

Step 3: Physical Modification Techniques

If co-solvents are insufficient or undesirable, consider these physical modification strategies:[4][5][6]

  • Micronization: Reducing the particle size of your solid compound increases its surface area-to-volume ratio, which can improve the rate of dissolution.[4][7] This can be achieved through techniques like jet milling.

  • Nanosuspensions: This involves creating a colloidal dispersion of your compound in a liquid medium, with particle sizes in the nanometer range.[4][7]

Step 4: Formulation Strategies

For more advanced troubleshooting, consider these formulation approaches:

  • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.[5]

The following table provides a hypothetical comparison of solubility enhancement strategies for a poorly soluble derivative, "Compound X":

Method Description Resulting Aqueous Solubility of "Compound X" (µg/mL) Considerations
None (Control) Direct suspension in RPMI-1640 buffer.< 1Inaccurate for bioactivity testing.
0.5% DMSO (Co-solvent) Dissolved in DMSO before dilution in buffer.25Simple and effective for many in vitro assays. Ensure final DMSO concentration is non-toxic.
Micronization Particle size reduced to ~5 µm.5Improves dissolution rate but not equilibrium solubility.
5% HP-β-CD (Complexation) Formulation with hydroxypropyl-β-cyclodextrin.150Can significantly improve solubility but may alter compound availability to the target.
Lower-Than-Expected Biological Activity

Question: My this compound derivatives are showing significantly lower antifungal activity (higher MIC values) against Candida albicans than I anticipated, even with good solubility. How can I troubleshoot this?

Answer:

Observing lower-than-expected activity is a common outcome in a screening campaign. A systematic investigation is key to understanding the cause.

Step 1: Verify the Assay Integrity

First, ensure your antifungal susceptibility testing assay is performing correctly. The broth microdilution method is the gold standard.[3]

  • Positive Control: Does a known antifungal agent (e.g., fluconazole, itraconazole) show the expected Minimum Inhibitory Concentration (MIC) against your fungal strain?[8] This confirms the susceptibility of your test organism and the validity of your assay conditions.

  • Negative Control: Is there robust fungal growth in the wells containing only the inoculum and the vehicle (e.g., 0.5% DMSO)? This confirms the viability of your fungal culture.

Step 2: Re-evaluate the Structure-Activity Relationship (SAR)

The modifications you've made to the parent scaffold are critical.

  • Target Engagement: The 1,2,4-triazole nitrogen at position 4 is known to be a key chelating group that interacts with the heme iron in the active site of the fungal CYP51 enzyme.[1] Have your modifications sterically hindered this interaction?

  • Lipophilicity and Permeability: While increased lipophilicity can enhance membrane association, excessive lipophilicity can lead to poor permeability or non-specific binding to plastics and proteins in the assay medium.

Consider the following hypothetical SAR data for a series of derivatives against C. albicans:

Compound Modification at the methanol -OH group Predicted LogP MIC (µg/mL) Interpretation
Parent -OH-0.6>128The parent scaffold is inactive.
Derivative A -O-(2,4-difluorophenyl)2.58The difluorophenyl group, common in azole antifungals, confers activity.
Derivative B -O-(4-tert-butylphenyl)4.864Increased lipophilicity and steric bulk may be reducing activity.
Derivative C -O-(4-pyridyl)0.532A more polar modification results in moderate activity.

Step 3: Consider Fungal Resistance Mechanisms

If you are testing against clinical isolates, they may have pre-existing resistance mechanisms to azole antifungals.[9] The most common mechanisms include:

  • Overexpression of the ERG11 gene: This leads to higher levels of the target enzyme, CYP51.

  • Point mutations in the ERG11 gene: These can alter the active site of CYP51, reducing the binding affinity of your compound.

  • Efflux pump overexpression: Fungal cells can actively pump your compound out, reducing its intracellular concentration.

To investigate this, you can test your compounds against a panel of both susceptible (wild-type) and known resistant strains of fungi.

Off-Target Cytotoxicity

Question: My lead compound shows excellent antifungal activity, but it is also exhibiting significant cytotoxicity against mammalian cell lines (e.g., HepG2 liver cells) at similar concentrations. What steps can I take to address this?

Answer:

Selectivity is a critical parameter for any potential therapeutic agent. High cytotoxicity against mammalian cells is a major hurdle.

Step 1: Quantify the Selectivity

First, accurately determine the cytotoxicity and calculate a selectivity index (SI). The SI is a ratio that compares the toxicity of a compound to its desired biological activity.

  • SI = IC₅₀ (mammalian cells) / MIC (fungal cells)

A higher SI value is desirable, indicating greater selectivity for the fungal target. An SI of >10 is often considered a good starting point for further development.

Step 2: Perform Cytotoxicity Assays

Use a panel of cell-based assays to assess the toxicity of your compound.[10]

  • MTT Assay: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[11]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

  • Caspase-Glo 3/7 Assay: This assay measures the activity of caspases 3 and 7, which are key mediators of apoptosis (programmed cell death).[10]

Step 3: Investigate the Mechanism of Cytotoxicity

Understanding why your compound is toxic to mammalian cells can guide medicinal chemistry efforts to mitigate this effect.

  • Inhibition of Human Cytochrome P450 Enzymes: Triazoles can inhibit human CYP enzymes, which is a common cause of drug-drug interactions and can contribute to toxicity. Consider running assays against key human CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19).

  • Mitochondrial Dysfunction: Assess the impact of your compound on mitochondrial membrane potential using a dye like JC-1.[10]

  • Oxidative Stress: Measure the production of reactive oxygen species (ROS) in mammalian cells treated with your compound.[10]

Step 4: Structure-Toxicity Relationship (STR) Analysis

Synthesize and test a new set of derivatives designed to reduce cytotoxicity while maintaining antifungal activity. For example, if you suspect that high lipophilicity is contributing to non-specific membrane disruption and cytotoxicity, design analogs with increased polarity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare my this compound derivatives for in vitro testing?

A1: The recommended procedure is to first prepare a 10-50 mM stock solution in 100% DMSO. For your experiment, create an intermediate dilution plate and then perform the final dilution into your aqueous assay medium. Always ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

Q2: My positive control, fluconazole, is not showing the expected MIC value. What could be wrong?

A2: This indicates a problem with your assay setup. Check the following:

  • Inoculum Density: Ensure your fungal inoculum is standardized to a 0.5 McFarland standard.

  • Media and Incubation: Confirm you are using the correct medium (e.g., RPMI-1640 with MOPS buffer) and that your incubator is at the correct temperature (35-37°C) and provides adequate aeration.

  • Fluconazole Stock: Verify the concentration and integrity of your fluconazole stock solution. It may have degraded if not stored properly.

Q3: Can I use a disk diffusion assay for preliminary screening of my compounds?

A3: Yes, the disk diffusion assay is a simpler, qualitative method that can be useful for initial screening. However, it is not suitable for determining a precise MIC value. For quantitative structure-activity relationship (SAR) studies, the broth microdilution method is the standard.

Q4: How can I be sure that my compound is stable in the assay medium over the course of the experiment?

A4: You can assess compound stability by incubating it in your assay medium under the same conditions as your experiment (e.g., 24-48 hours at 37°C). At various time points, take an aliquot and analyze it by HPLC to check for degradation.

Part 3: Visualizations and Workflows

Mechanism of Action of Triazole Antifungals

Mechanism_of_Action cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Ergosterol Biosynthesis Membrane Fungal Cell Membrane Integrity Fluidity Ergosterol->Membrane Incorporation Growth_Inhibition Fungal Growth Inhibition / Death Membrane->Growth_Inhibition Disruption Triazole Triazole Derivative Triazole->CYP51 Inhibition

Caption: Mechanism of action of triazole antifungal agents.

Troubleshooting Workflow for Poor Compound Solubility

Solubility_Workflow Start Poor Solubility Observed Check_LogP Assess Physicochemical Properties (e.g., LogP) Start->Check_LogP Use_Cosolvent Use Co-solvent (e.g., DMSO) Final concentration ≤0.5% Check_LogP->Use_Cosolvent Is_Soluble Solubility Adequate? Use_Cosolvent->Is_Soluble Proceed Proceed with Bioassay Is_Soluble->Proceed Yes Physical_Mod Consider Physical Modification (Micronization, Nanosuspension) Is_Soluble->Physical_Mod No Formulation Advanced Formulation (Cyclodextrins, Surfactants) Physical_Mod->Formulation

Caption: A systematic workflow for addressing poor compound solubility.

Investigating Unexpectedly Low Antifungal Activity

Activity_Workflow Start Low Activity (High MIC) Verify_Assay Verify Assay Integrity (Positive/Negative Controls) Start->Verify_Assay Assay_OK Assay Valid? Verify_Assay->Assay_OK Fix_Assay Troubleshoot Assay (Inoculum, Media, etc.) Assay_OK->Fix_Assay No Evaluate_SAR Re-evaluate Structure- Activity Relationship (SAR) Assay_OK->Evaluate_SAR Yes Check_Resistance Test Against Resistant Fungal Strains Evaluate_SAR->Check_Resistance Redesign Redesign Derivatives Check_Resistance->Redesign

Sources

Technical Support Center: Scaling Up the Production of (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of (4-propyl-4H-1,2,4-triazol-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during production. We provide in-depth, field-proven insights and troubleshooting solutions to ensure a successful and efficient scale-up process.

Overview of the Synthetic Strategy

The synthesis of 4-substituted 1,2,4-triazoles is a well-established field in heterocyclic chemistry, with numerous methods available for constructing the triazole ring. For scaling up the production of this compound, a robust and high-yielding synthetic route is paramount. A common and effective strategy involves the cyclization of a key intermediate, such as a substituted thiosemicarbazide, followed by functional group manipulation.

The general workflow involves the preparation of an N-propyl substituted thiosemicarbazide, its subsequent cyclization to form the 4-propyl-1,2,4-triazole-3-thiol, and a final desulfurization/hydroxymethylation step to yield the target alcohol. This multi-step synthesis requires careful control of reaction conditions to maximize yield and purity.

Synthesis_Workflow A Starting Materials (e.g., Propylamine, Glycolic Acid Hydrazide) B Intermediate Synthesis (N-Propyl Thiosemicarbazide derivative) A->B Step 1 C Cyclization Reaction (Formation of Triazole-thiol) B->C Step 2 D Purification of Intermediate C->D Work-up E Functional Group Conversion (Desulfurization & Hydroxymethylation) D->E Step 3 F Final Product Purification E->F Work-up G Characterization & QC (this compound) F->G Analysis

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Synthesis & Scale-Up

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Phase 1: Reaction & Synthesis

Question 1: My cyclization reaction is showing low yield. What are the common causes and how can I improve it?

Answer: Low yields in 1,2,4-triazole synthesis are a frequent challenge, often stemming from several factors.

  • Causality: The cyclization of thiosemicarbazide derivatives into 1,2,4-triazoles is typically a base-catalyzed intramolecular condensation. The reaction's success is highly dependent on the base strength, temperature, and removal of the leaving group (e.g., water). Incomplete reaction, degradation of starting material, or competing side reactions are common culprits for low yield.

  • Troubleshooting Steps:

    • Base and Solvent System: Ensure the base (e.g., K₂CO₃, NaOH) is sufficiently strong and used in the correct stoichiometric amount. The choice of solvent is also critical; polar aprotic solvents like DMF or protic solvents like ethanol are commonly used. Refluxing in an alkaline medium is a standard method for this type of ring closure.[1]

    • Temperature Control: The reaction often requires heating to proceed at a reasonable rate. Monitor the temperature carefully. Insufficient heat can lead to an incomplete reaction, while excessive heat might cause decomposition of the starting materials or product. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields compared to conventional heating.[2][3][4]

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and identify the formation of byproducts.

    • Reagent Quality: Verify the purity of your starting materials. Impurities can interfere with the reaction. Recrystallize or purify starting materials if necessary.

Question 2: I am observing the formation of isomeric byproducts. How can I improve the regioselectivity of my reaction?

Answer: Regioselectivity is a known challenge in triazole synthesis, particularly when using asymmetrical precursors.

  • Causality: The formation of regioisomers, such as 1,5-disubstituted versus 1,3-disubstituted 1,2,4-triazoles, can occur depending on the synthetic route.[5] For instance, in reactions like the Einhorn-Brunner reaction, the electronic properties of the substituents influence which isomer is favored.[5]

  • Troubleshooting Steps:

    • Catalyst Selection: The choice of catalyst can be a powerful tool to control regioselectivity. For some triazole syntheses, switching between different metal catalysts (e.g., Copper(I) vs. Ruthenium(II) in azide-alkyne cycloadditions, or Silver(I) vs. Copper(II) in other cycloadditions) can selectively favor one isomer over another.[5][6]

    • Control of Reaction Conditions: Modifying the reaction temperature, solvent, and pH can influence the kinetic vs. thermodynamic product distribution, thereby affecting the isomeric ratio.

    • Strategic Choice of Starting Materials: Design your synthesis using precursors that sterically or electronically favor the formation of the desired regioisomer.

Troubleshooting_Low_Yield Start Low Reaction Yield Q1 Is reaction going to completion? Start->Q1 A1_Yes Yes, but yield is poor Q1->A1_Yes Yes A1_No No, starting material remains Q1->A1_No No Q2 Are there side products? A1_Yes->Q2 Q3 Is reaction time sufficient? A1_No->Q3 A2_Yes Optimize conditions: - Lower Temperature - Change Solvent Q2->A2_Yes Yes A2_No Check for product degradation Q2->A2_No No End Yield Improved A2_Yes->End A2_No->End A3_Yes Check reagent stoichiometry & purity Q3->A3_Yes Yes A3_No Increase reaction time or temperature. Consider microwave irradiation. Q3->A3_No No A3_Yes->End A3_No->End

Caption: Decision tree for troubleshooting low reaction yields.

Phase 2: Work-up & Purification

Question 3: My product is difficult to purify and appears as an oil instead of a solid. What should I do?

Answer: The presence of impurities often leads to purification challenges and prevents crystallization ("oiling out").[7] Highly polar compounds like many triazoles can also be difficult to purify using standard methods.[7]

  • Causality: Impurities can act as a solute, depressing the melting point and disrupting the crystal lattice formation of your product. The inherent polarity of the triazole ring and the hydroxyl group in your target molecule can also lead to strong interactions with silica gel, causing streaking and poor separation during chromatography.

  • Troubleshooting Steps:

    • For Oiling Out:

      • Trituration: Try dissolving the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then adding a poor solvent (e.g., hexanes, pentane) dropwise while stirring vigorously. This can often induce precipitation of the pure product.

      • Solvent System for Recrystallization: Experiment with different solvent pairs for recrystallization. A good pair consists of a solvent in which the compound is soluble when hot and insoluble when cold, and another in which it is sparingly soluble.

    • For Chromatographic Purification:

      • Reverse-Phase Chromatography: If your compound is highly polar, standard silica gel chromatography may be ineffective. Consider using reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient.[7]

      • Modified Normal-Phase: If using silica gel, try adding a small amount of a polar modifier like methanol (1-5%) or triethylamine (~1%) to the eluent. This can help prevent streaking and improve peak shape by competing for active sites on the silica.[7]

Question 4: How can I effectively remove residual metal catalysts from my product?

Answer: If your synthesis involves a metal catalyst (e.g., copper, palladium, ruthenium), removing trace amounts is crucial, especially for pharmaceutical applications.

  • Causality: Metal ions can coordinate with the nitrogen atoms of the triazole ring, making them difficult to remove by simple extraction.

  • Troubleshooting Steps:

    • Aqueous Washes with Chelating Agents: During the work-up, wash the organic layer containing your product with an aqueous solution of a chelating agent. A solution of ethylenediaminetetraacetic acid (EDTA) or ammonium hydroxide is often effective at sequestering and removing residual metal ions.[7]

    • Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can adsorb metal impurities. However, be aware that this may also lead to some loss of your product.

    • Specialized Scavengers: Commercially available silica-based metal scavengers can be used for highly efficient removal of specific metals.

Phase 3: Scale-Up Considerations

Question 5: The reaction becomes dangerously exothermic on a larger scale. How can I manage the thermal risk?

Answer: Exothermic reactions are a major safety concern during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

  • Causality: Many chemical transformations, especially cyclizations and reactions involving strong reagents, release significant amounts of heat. What is easily managed in a small flask can lead to a dangerous thermal runaway in a large reactor.

  • Mitigation Strategies:

    • Controlled Addition: Add the most reactive reagent slowly and sub-surface to the reaction mixture. This allows the cooling system to manage the heat generated in real-time.

    • Efficient Cooling: Use a jacketed reactor with a reliable and powerful cooling system. Ensure good thermal contact between the reactor contents and the cooling jacket.

    • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by increasing the thermal mass of the solution.

    • Process Safety Analysis: Before scaling up, perform a thorough process safety analysis, including reaction calorimetry if possible, to understand the thermal profile of your reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling reagents used in 1,2,4-triazole synthesis? A1: Many precursors for triazole synthesis require careful handling. For example, hydrazine and its derivatives are highly toxic and potentially carcinogenic.[8] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11] Avoid creating dusts or aerosols.[9] Have appropriate spill kits and emergency procedures in place.

Q2: What analytical techniques are recommended for final product characterization? A2: A combination of techniques should be used to confirm the structure and purity of this compound.

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[12]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify key functional groups (e.g., O-H stretch for the alcohol, C=N and N-N stretches for the triazole ring).[12]

Q3: What are the recommended storage conditions for the final product? A3: this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[11][13] Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation over time, especially if the compound is sensitive to moisture or oxidation.

Experimental Protocols and Data

Protocol 1: Lab-Scale Synthesis of 4-Propyl-5-(hydroxymethyl)-4H-1,2,4-triazole-3-thiol (Intermediate)

This protocol is a representative example and may require optimization.

  • Step A: Synthesis of 2-(hydroxyacetyl)-N-propylhydrazine-1-carbothioamide

    • To a solution of glycolic acid hydrazide (1 eq.) in ethanol, add propyl isothiocyanate (1 eq.).

    • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration. Wash with cold ethanol and dry under vacuum to yield the thiosemicarbazide intermediate.

  • Step B: Cyclization to 4-propyl-5-(hydroxymethyl)-4H-1,2,4-triazole-3-thiol

    • Suspend the thiosemicarbazide intermediate from Step A in an 8% aqueous solution of sodium hydroxide (w/v).

    • Reflux the mixture for 4-6 hours. The solid should dissolve as the reaction progresses.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.

    • Carefully acidify the solution with a dilute acid (e.g., acetic acid or dilute HCl) to pH 5-6.

    • Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol), adding the silica, and evaporating the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1-2% methanol for more polar products).

  • Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin eluting with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Table 1: Scale-Up Parameter Comparison
ParameterLab Scale (10 g)Pilot Scale (1 kg)Core Justification
Reagent Addition Manual addition over 5-10 minMetered pump addition over 2-3 hoursTo control exotherm and maintain temperature within the desired range.
Stirring Magnetic stir barOverhead mechanical stirrer (impeller type matched to viscosity)Ensures homogeneity in a larger volume; prevents localized "hot spots".
Temperature Control Oil/water bathJacketed reactor with circulating thermal fluidProvides precise and uniform temperature control across a large surface area.
Work-up Separatory funnel extractionsJacketed reactor with bottom outlet for phase separationImproves safety, reduces manual handling, and allows for efficient separation of large volumes.
Purification Flash chromatographyRecrystallization or preparative HPLCChromatography is often not economical at large scales; crystallization is preferred for its efficiency and scalability.

References

  • Purification of triazoles. (n.d.). Google Patents.
  • Making triazoles, the green way. (n.d.). RSC Education. Retrieved January 17, 2026, from [Link]

  • 1,2,4-TRIAZOLE FOR SYNTHESIS MSDS. (2015, April 9). Loba Chemie. Retrieved January 17, 2026, from [Link]

  • Safety Data Sheet: 1,2,4-Triazole. (2024, March 3). Carl ROTH. Retrieved January 17, 2026, from [Link]

  • What are the safety precautions when using Triazole? (2025, November 19). Blog. Retrieved January 17, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). Frontiers in Chemistry, 10, 993789. [Link]

  • This compound. (n.d.). MOLBASE. Retrieved January 17, 2026, from [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 17, 2026, from [Link]

  • Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 1,2,4‐triazoles: a) on a 1 mmol scale; b) under flow conditions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. (2019, February 5). ResearchGate. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). Frontiers in Molecular Biosciences, 9, 877261. [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • Unbelievable Challenges in Triazole Synthesis! (2021, January 15). YouTube. Retrieved January 17, 2026, from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025, January 16). Al-Nahrain Journal of Science, 28(1), 1-8. [Link]

  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. (n.d.). Broad Institute. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • This compound, 95% Purity, C6H11N3O, 100 mg. (n.d.). CP Lab Safety. Retrieved January 17, 2026, from [Link]

  • 1,2,3-Triazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Pharmacia, 71(2), 425-438. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24). RSC Advances, 15(6), 3986-4011. [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

Sources

Common pitfalls in the handling and storage of (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 497855-00-2). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the common pitfalls associated with the handling and storage of this compound. By understanding the chemical nature of this molecule, users can mitigate risks, ensure experimental reproducibility, and maintain the integrity of their materials.

I. Compound Overview & Key Properties

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a propyl group at the N4 position and a hydroxymethyl group at the C3 position. The 1,2,4-triazole ring is an aromatic and generally stable scaffold, but the combination of the N-alkylation and the primary alcohol functional group introduces specific handling considerations.[1]

PropertyValueSource
CAS Number 497855-00-2[1]
Molecular Formula C₆H₁₁N₃O[2]
Molecular Weight 141.17 g/mol [2]
Appearance Oil[1]
Storage Room Temperature, under inert gas[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with this compound?

A1: According to the Safety Data Sheet (SDS), this compound is classified as a hazardous chemical.[1] The primary risks are:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Therefore, standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, is mandatory. All handling of the neat compound should be performed in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[1]

Q2: The compound is listed as an "oil." How does this affect handling?

A2: Handling a viscous oil presents unique challenges compared to a crystalline solid.

  • Accurate Dispensing: Accurately weighing and dispensing an oil can be difficult. It is often best to dispense it by mass rather than volume. If volumetric dispensing is necessary, use a positive displacement pipette.

  • Surface Residue: Oils can coat surfaces, leading to waste and potential contamination. Use appropriate spatulas or pipette tips to minimize residue.

  • Increased Contact Risk: The oily nature increases the risk of skin contact. It is crucial to wear appropriate gloves and change them immediately if contact occurs.

Q3: What is the recommended storage condition for this compound?

A3: The recommended storage condition is at room temperature under an inert atmosphere (e.g., argon or nitrogen).[3] The justification for this is twofold:

  • Primary Alcohol Stability: The primary alcohol group is susceptible to oxidation, especially over long-term storage.[4][5] An inert atmosphere minimizes contact with atmospheric oxygen, reducing the risk of degradation to the corresponding aldehyde or carboxylic acid.

  • Hygroscopicity: While not explicitly documented for this compound, many polar, non-crystalline materials can be hygroscopic. An inert atmosphere helps to exclude moisture, which could affect compound stability or interfere with reactions.

Q4: I don't have access to an inert gas supply for storage. What are the risks?

A4: Storing the compound under ambient air increases the risk of slow degradation. The primary concern is the oxidation of the methanol group. This could lead to the formation of (4-propyl-4H-1,2,4-triazol-3-yl)carbaldehyde as an impurity over time. For short-term storage (weeks), ensure the container is tightly sealed. For long-term storage (months), an inert atmosphere is strongly advised to maintain the compound's purity, which is typically supplied at 95-97%.[6]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in your experiments.

Problem 1: Inconsistent or Poor Solubility

Symptoms:

  • The oily compound does not fully dissolve in the chosen solvent.

  • A suspension or two-phase system is observed when dissolution is expected.

  • Precipitation occurs upon standing or dilution.

Causality: The solubility of a research compound is a critical parameter.[7] As a substituted triazole, this molecule has polar characteristics but also non-polar features (the propyl group). Its oily nature suggests it is not highly crystalline, which can sometimes aid solubility, but solvent selection remains key.

Troubleshooting Workflow:

start Solubility Issue Observed check_solvent Verify Solvent Choice (Is it appropriate for a polar N-heterocycle?) start->check_solvent solvent_options Try Common Solvents: - Polar Aprotic: DMSO, DMF, Acetonitrile - Alcohols: Ethanol, Methanol - Chlorinated: DCM, Chloroform check_solvent->solvent_options sonication Apply Gentle Sonication (Do not heat initially) solvent_options->sonication result1 Dissolved? sonication->result1 success Proceed with Experiment result1->success Yes failure Re-evaluate Experiment (Consider co-solvents or different formulation strategy) result1->failure No

Caption: Troubleshooting workflow for solubility issues.

Detailed Protocol: Step-by-Step Solubility Testing

  • Start Small: Begin with a small amount of the compound (1-2 mg).

  • Solvent Selection: Based on the structure (polar heterocycle with a propyl chain), start with polar aprotic solvents like DMSO or DMF. For many applications, alcohols like ethanol may also be effective.[8]

  • Incremental Addition: Add the solvent dropwise to the compound.

  • Mechanical Agitation: Vortex the sample for 30-60 seconds after each solvent addition.

  • Sonication: If the compound has not dissolved, place the vial in a bath sonicator for 5-10 minutes. Avoid excessive heating of the sonicator bath.

  • Gentle Warming: If solubility is still an issue, gently warm the solution (e.g., to 30-40°C). Be aware that heating can accelerate degradation, so this should be a last resort.

  • Documentation: Keep a detailed record of solvents tested and the approximate solubility (e.g., mg/mL). This is invaluable for future experiments.

Problem 2: Suspected Compound Degradation

Symptoms:

  • Appearance of new spots on TLC analysis.

  • Unexpected side products in a reaction.

  • Loss of expected biological activity.

  • Visible color change in the stored material.

Causality: The two primary points of instability on the molecule are the N-alkylated triazole ring and the primary alcohol.

  • Oxidation of the Alcohol: As previously mentioned, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid.[4][5] This is more likely if stored improperly (e.g., in air, exposed to light, or with oxidizing contaminants).

  • N-Propyl Chain Oxidation: Studies on similar N-alkylated triazoles have shown that degradation can occur via oxidation of the alkyl chain, leaving the triazole ring intact.[9] This could lead to a variety of hydroxylated or carbonylated impurities.

  • Ring Stability: The 1,2,4-triazole ring itself is generally robust and stable to metabolic degradation and moderate pH changes.[10] Cleavage typically requires harsh conditions not usually encountered in standard handling.

Troubleshooting and Verification Workflow:

start Suspected Degradation check_storage Review Storage Conditions (Inert gas? Light exposure? Temperature?) start->check_storage analytical Perform Analytical Checks: - TLC (compare to new sample) - LC-MS (look for +14 Da or -2 Da) - ¹H NMR (check for aldehyde proton ~9-10 ppm) check_storage->analytical result Degradation Confirmed? analytical->result re_purify Consider Re-purification (e.g., column chromatography) result->re_purify Yes, minor discard Discard and Use Fresh Stock result->discard Yes, major

Caption: Workflow for investigating suspected degradation.

Analytical Notes for Degradation Identification:

  • LC-MS: Look for masses corresponding to potential degradation products.

    • Aldehyde: M-2 (loss of H₂)

    • Carboxylic Acid: M+14 (loss of H₂ and addition of O)

  • ¹H NMR: The most telling sign of oxidation to the aldehyde would be the appearance of a new peak in the 9-10 ppm region, along with the disappearance of the CH₂OH protons and the associated OH peak.

Problem 3: Reaction Yielding Isomeric Impurities

Symptoms:

  • During the synthesis or further reaction of the title compound, a mixture of isomers is obtained.

Causality: When using this compound as a building block, it's important to remember that the synthesis of the starting material itself can sometimes produce isomeric impurities. The alkylation of an unsubstituted 1,2,4-triazole can potentially occur at the N1, N2, or N4 positions. While many synthetic procedures are optimized for N4 alkylation, trace amounts of other isomers (e.g., 1-propyl-1H-1,2,4-triazol-3-yl)methanol) could be present.[11]

Mitigation and Control:

  • Check Supplier CoA: Review the Certificate of Analysis from the supplier for purity and any data on isomeric content.

  • Initial NMR Check: Before use in a critical synthesis, run a ¹H or ¹³C NMR of the starting material to check for the presence of unexpected signals that might indicate an isomeric mixture.

  • Purification: If isomers are present and will interfere with your reaction, purification by column chromatography may be necessary before proceeding.

IV. References

  • Kuczmera, T. J., Puylaert, P., & Nachtsheim, B. J. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 20, 1037–1045. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. PubMed. Available at: [Link]

  • Sidhu, P. K., et al. (2025). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Available at: [Link]

  • Sidhu, P. K., et al. (2023). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Available at: [Link]

  • Kuczmera, T. J., Puylaert, P., & Nachtsheim, B. J. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry. Available at: [Link]

  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Available at: [Link]

  • MOLBASE. (n.d.). This compound. Available at: [Link]

  • Upperton Pharma Solutions. (n.d.). API and OSD Processing Considerations when Spray Drying. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Available at: [Link]

  • SINOPEG. (2025). How to solve the caking of API in the drug storage process? Available at: [Link]

  • American Elements. (2022). This compound Safety Data Sheet. Available at: [Link]

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  • GMP Trends. (n.d.). Proper Storage Conditions for Your APIs. Available at: [Link]

  • GVK BIO. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. Available at: [Link]

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  • Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

  • ResearchGate. (2025). Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration. Available at: [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of (4-propyl-4H-1,2,4-triazol-3-yl)methanol and Existing Fungicides: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The relentless evolution of fungal pathogens in agriculture necessitates a continuous search for novel and effective fungicides. The 1,2,4-triazole scaffold is a cornerstone in the development of potent antifungal agents, primarily due to its well-established mechanism of action targeting ergosterol biosynthesis.[1][2][3][4] This guide introduces (4-propyl-4H-1,2,4-triazol-3-yl)methanol , a novel triazole derivative, and proposes a comprehensive framework for evaluating its fungicidal efficacy in comparison to established commercial fungicides. While specific biological activity data for this compound is not yet publicly available[5], its structural similarity to known triazole fungicides suggests its potential as a valuable agrochemical.[3][6] This document is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap for a rigorous comparative analysis.

Understanding the Battlefield: The Triazole Mechanism of Action

Triazole fungicides are systemic compounds renowned for their broad-spectrum activity against a wide range of fungal diseases in various crops.[2][7] Their primary mode of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][8][9] By binding to the heme iron atom in the active site of CYP51, triazoles disrupt the sterol biosynthesis pathway. This disruption leads to an accumulation of toxic sterol intermediates and a deficiency of ergosterol, ultimately compromising membrane integrity and inhibiting fungal growth.[8]

It is hypothesized that this compound shares this mechanism of action. The proposed research will aim to validate this hypothesis and quantify its inhibitory effect on CYP51.

The Contenders: Selecting Comparator Fungicides

To establish a robust benchmark for the efficacy of this compound, a selection of commercially successful and widely used triazole fungicides is proposed for comparative analysis. These include:

  • Tebuconazole: A broad-spectrum triazole fungicide with protective, curative, and eradicant action against a wide range of fungal pathogens.[10]

  • Propiconazole: Another widely used triazole fungicide known for its systemic and broad-spectrum activity in cereals and other crops.[11]

  • Epoxiconazole: A potent triazole fungicide with a high intrinsic activity against a broad spectrum of fungal diseases.[12]

These comparators represent the current industry standard and will provide a rigorous assessment of the novel compound's potential.

Proposed Experimental Framework for Comparative Efficacy Evaluation

A multi-tiered approach encompassing both in vitro and in vivo assays is essential for a comprehensive evaluation of fungicidal efficacy. The following protocols are designed to provide a thorough comparison of this compound against the selected benchmark fungicides.

In Vitro Efficacy Assessment

In vitro assays are fundamental for determining the intrinsic antifungal activity of a compound and its spectrum of activity against various fungal pathogens.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Half-maximal Effective Concentration (EC50) using the Poisoned Food Technique [13][14]

  • Pathogen Selection: A panel of economically important fungal pathogens should be selected, including representatives from different classes (e.g., Ascomycetes, Basidiomycetes, and Deuteromycetes). Examples include Fusarium oxysporum, Rhizoctonia solani, and Puccinia triticina.

  • Media Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and sterilize it.

  • Fungicide Incorporation: A stock solution of this compound and the comparator fungicides will be prepared in an appropriate solvent. Serial dilutions of each fungicide will be made and added to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). A control plate with no fungicide will also be prepared.

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus will be placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates will be incubated at the optimal temperature for the growth of the specific fungus (typically 25-28°C) in the dark.

  • Data Collection: The radial growth of the fungal colony will be measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition will be calculated using the formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the colony in the control plate and T is the average diameter of the colony in the treatment plate.

  • MIC and EC50 Determination: The MIC is the lowest concentration of the fungicide that completely inhibits visible mycelial growth. The EC50 value, the concentration that inhibits 50% of mycelial growth, will be determined by probit analysis of the dose-response data.

Rationale: This method provides a direct and quantifiable measure of the fungistatic or fungicidal activity of the compounds against a range of target pathogens, allowing for a direct comparison of their intrinsic potency.

Visualization of the In Vitro Experimental Workflow:

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare PDA Medium A1 Incorporate Fungicides into PDA (Poisoned Food Technique) P1->A1 P2 Prepare Fungicide Stock Solutions (this compound & Comparators) P3 Serial Dilution of Fungicides P2->P3 P3->A1 A2 Inoculate with Fungal Pathogens A1->A2 A3 Incubate at Optimal Conditions A2->A3 D1 Measure Radial Growth A3->D1 D2 Calculate Percent Inhibition D1->D2 D3 Determine MIC and EC50 Values D2->D3 InVivo_Workflow cluster_setup Experimental Setup cluster_protective Protective Assay cluster_curative Curative Assay cluster_assessment Assessment S1 Grow Healthy Host Plants P1 Apply Fungicide S1->P1 C1 Inoculate with Pathogen S1->C1 S2 Prepare Fungicide Formulations S2->P1 C2 Apply Fungicide S2->C2 P2 Inoculate with Pathogen P1->P2 A1 Incubate under Controlled Conditions P2->A1 C1->C2 C2->A1 A2 Assess Disease Severity A1->A2 A3 Calculate Disease Control (%) A2->A3

Caption: Workflow for in vivo protective and curative fungicide assays.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate direct comparison.

Table 1: Hypothetical In Vitro Antifungal Activity (EC50 in µg/mL)

FungicideFusarium oxysporumRhizoctonia solaniPuccinia triticina
This compoundData to be determinedData to be determinedData to be determined
Tebuconazole0.5 - 2.01.0 - 5.00.1 - 0.5
Propiconazole1.0 - 5.02.0 - 10.00.2 - 1.0
Epoxiconazole0.2 - 1.00.5 - 3.00.05 - 0.2

Note: The values for existing fungicides are representative ranges based on publicly available data and will vary depending on the specific isolate and experimental conditions.

Table 2: Hypothetical In Vivo Disease Control (%) at a Standard Application Rate

FungicideProtective Activity (Powdery Mildew on Wheat)Curative Activity (Powdery Mildew on Wheat)
This compoundData to be determinedData to be determined
Tebuconazole90 - 98%75 - 85%
Propiconazole85 - 95%70 - 80%
Epoxiconazole92 - 99%80 - 90%

Note: The values for existing fungicides are representative and will vary based on disease pressure and environmental conditions.

Concluding Remarks and Future Directions

The proposed research framework provides a comprehensive and scientifically rigorous approach to evaluating the fungicidal efficacy of this compound. By comparing its performance against established industry standards, this study will generate the necessary data to determine its potential as a novel agricultural fungicide. Positive outcomes from these experiments would warrant further investigation into its mode of action at the molecular level, its toxicological profile, and its performance in field trials under diverse environmental conditions. The continuous development of new and effective fungicides is paramount for global food security, and a systematic evaluation of promising candidates like this compound is a critical step in this endeavor.

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A Comparative Guide to Triazole-Based Antifungals: Evaluating (4-propyl-4H-1,2,4-triazol-3-yl)methanol in Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal therapeutics, the triazole class of compounds stands as a cornerstone in the management of both superficial and systemic mycoses. Their targeted mechanism of action and broad-spectrum efficacy have led to the development of several successful drugs. This guide provides a comparative overview of the well-established triazole antifungals and contextualizes the potential of a lesser-studied derivative, (4-propyl-4H-1,2,4-triazol-3-yl)methanol. While direct comparative experimental data for this specific compound is not publicly available, this guide will delve into the established principles of triazole antifungal activity, structure-activity relationships, and provide a framework for its potential evaluation.

The Triazole Antifungal Mechanism of Action: A Targeted Approach

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[1][2] Their primary target is a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme (CYP51).[1][3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

The nitrogen atom at position 4 of the triazole ring chelates the heme iron in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues.[4] This binding inhibits the demethylation of lanosterol, the precursor to ergosterol. The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure and function, leading to the inhibition of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect).[3][5]

Triazole Mechanism of Action cluster_inhibition Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate 14-demethyl lanosterol 14-demethyl lanosterol CYP51->14-demethyl lanosterol Catalyzes Triazole Antifungal Triazole Antifungal Triazole Antifungal->CYP51 Inhibitor Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Further Steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Essential for

Caption: Mechanism of action of triazole antifungals.

A Comparative Overview of Established Triazole Antifungals

The clinical landscape of triazole antifungals is dominated by a few key players, each with a distinct spectrum of activity and pharmacokinetic profile.

Antifungal AgentChemical StructureSpectrum of ActivityKey Characteristics
Fluconazole [Insert Fluconazole Structure]Primarily active against Candida species (though resistance is an issue with some, like C. glabrata and C. krusei) and Cryptococcus neoformans.[5][6]Excellent oral bioavailability, good penetration into the cerebrospinal fluid.[1] Narrower spectrum compared to second-generation triazoles.
Itraconazole [Insert Itraconazole Structure]Broader spectrum than fluconazole, with activity against Aspergillus spp., Blastomyces dermatitidis, and Histoplasma capsulatum.[7][8]Variable oral absorption, requires an acidic environment for optimal uptake.[9]
Voriconazole [Insert Voriconazole Structure]Broad-spectrum activity, including excellent coverage of Aspergillus spp. (often considered the drug of choice for invasive aspergillosis), and many Candida species, including some fluconazole-resistant strains.[10][11]Good oral bioavailability, but exhibits non-linear pharmacokinetics and is subject to significant drug-drug interactions.[1][9]
Posaconazole [Insert Posaconazole Structure]The broadest spectrum of the currently available triazoles, with activity against Zygomycetes (e.g., Mucor and Rhizopus species) in addition to Aspergillus and Candida species.[12][13]Oral absorption is enhanced with a high-fat meal.[9]

This compound: A Candidate for Investigation

This compound is a derivative of the core 1,2,4-triazole scaffold. While specific antifungal activity data for this compound is not found in the reviewed literature, an analysis of its structure in the context of known structure-activity relationships (SAR) for triazole antifungals can offer some insights.

The essential pharmacophore for triazole antifungal activity is the 1,2,4-triazole ring, which is present in this compound. The N-4 substitution with a propyl group and the presence of a methanol group at the 3-position are the key variable regions. The nature of the side chains attached to the triazole ring is critical for determining the spectrum and potency of antifungal activity, as these side chains interact with the active site of the fungal CYP51 enzyme.

For instance, many potent triazole antifungals possess a substituted phenyl group, often with halogen substitutions, which contributes to strong binding within the hydrophobic pocket of the enzyme. The absence of such a bulky, hydrophobic group in this compound might suggest a different binding mode or potentially lower potency compared to drugs like fluconazole or voriconazole. However, novel triazole derivatives with diverse side chains are continuously being explored, and some have shown significant antifungal activity.[4]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

To ascertain the antifungal potential of a novel compound like this compound, a standardized in vitro susceptibility test is the first critical step. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth Microdilution Assay for MIC Determination (CLSI M27-A3/M38-A2)

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Test compound: this compound

  • Control antifungals: Fluconazole, Itraconazole, Voriconazole

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • Sterile water, DMSO (for dissolving compounds)

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the test compound and control antifungals in DMSO to a high concentration (e.g., 1600 µg/mL).

    • Further dilute the stock solutions in RPMI-1640 medium to create a working solution.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.

    • Adjust the suspension to a specific turbidity corresponding to a known cell/conidia concentration using a spectrophotometer or a Wickerham card.

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve the final desired concentration for the assay (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

  • Microtiter Plate Setup:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working antifungal solution to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

    • This creates a gradient of antifungal concentrations.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (1 through 11).

    • Well 11 serves as the growth control (no drug).

    • Well 12 serves as the sterility control (medium only, no inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some molds, in a humidified environment.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control well. For azoles, this is often a prominent reduction in turbidity (e.g., ≥50% inhibition).

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antifungal Stock Solution Antifungal Stock Solution Serial Dilutions in Plate Serial Dilutions in Plate Antifungal Stock Solution->Serial Dilutions in Plate Inoculation of Plate Inoculation of Plate Serial Dilutions in Plate->Inoculation of Plate Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Inoculum Preparation->Inoculation of Plate Incubation (35°C) Incubation (35°C) Inoculation of Plate->Incubation (35°C) Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation (35°C)->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

The triazole class of antifungals remains a vital area of research and development. While established drugs like fluconazole, itraconazole, voriconazole, and posaconazole form the backbone of current antifungal therapy, the emergence of resistance and the need for agents with improved safety and pharmacokinetic profiles drive the search for novel derivatives.

This compound, as a representative of a novel triazole structure, warrants experimental investigation to determine its antifungal potential. A systematic evaluation of its in vitro activity against a panel of clinically relevant fungal pathogens, following standardized protocols, is the necessary first step. The resulting data, when compared to that of established triazoles, will elucidate its spectrum of activity and potency, and guide any further preclinical and clinical development. The methodologies and comparative data presented in this guide provide a robust framework for such an evaluation.

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A Comparative Guide to the Structure-Activity Relationship of 4-Propyl-1,2,4-Triazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant drugs with a wide array of pharmacological activities, including antifungal, anticancer, antiviral, and anticonvulsant properties.[1][2] Its unique structural features, such as hydrogen bonding capability, dipole character, and rigidity, allow for high-affinity interactions with various biological targets.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-propyl-1,2,4-triazole analogs, offering a comparative overview of how structural modifications influence their biological efficacy, supported by experimental data from seminal studies.

The 4-Propyl-1,2,4-Triazole Scaffold: A Privileged Core

The selection of a 4-propyl substituent on the 1,2,4-triazole ring is a critical design element in the development of novel therapeutic agents. While extensive research has explored various N-substitutions, the propyl group offers a balance of lipophilicity and conformational flexibility that can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. SAR studies have indicated that the length of the alkyl chain at the N-4 position plays a crucial role in the biological activity of 1,2,4-triazole-5(4H)-thione derivatives, with longer alkyl chains sometimes leading to a decrease in activity.[1] The propyl group, therefore, represents a strategic choice for optimizing biological interactions.

This guide will delve into the nuanced effects of substitutions at other positions of the 4-propyl-1,2,4-triazole core, primarily focusing on modifications at the C3 and C5 positions, which are common sites for introducing chemical diversity.

Antifungal Activity: Targeting Fungal Pathogens

1,2,4-triazole derivatives are renowned for their potent antifungal properties, with many commercially available drugs belonging to this class.[1] The primary mechanism of action for many of these compounds involves the inhibition of fungal cytochrome P450-dependent enzymes, which are essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The following sections compare the antifungal activity of various 4-propyl-1,2,4-triazole analogs.

The Critical Role of the 3-Thiol/Thione Group and C5-Aryl Substituents

A significant body of research has focused on 4-propyl-1,2,4-triazole-3-thiones, where the presence of the thione group is often crucial for activity. The nature of the substituent at the C5 position, typically an aromatic or heteroaromatic ring, profoundly influences the antifungal potency.

Key SAR Insights:

  • Electron-withdrawing groups on the C5-phenyl ring: The introduction of electron-withdrawing groups, such as halogens (Cl, Br, F) or nitro groups (NO2), on the phenyl ring at the C5 position generally enhances antifungal activity.[3] This is likely due to the modulation of the electronic properties of the molecule, which can improve its interaction with the target enzyme.

  • Position of substituents: The position of the substituent on the phenyl ring is also critical. For instance, in a series of 1,2,4-triazole derivatives, compounds with electron-withdrawing groups at the 2 and 4 positions of the benzene ring exhibited superior activity against various fungal strains.[1]

  • Hybridization with other heterocycles: Incorporating other heterocyclic moieties at the C5 position can lead to potent antifungal agents. For example, quinoline-triazole hybrids have demonstrated significant antifungal efficacy.[1]

Table 1: Comparison of Antifungal Activity of 4-Propyl-3-aryl-1,2,4-triazole-5-thione Analogs

Compound IDC5-Aryl SubstituentTarget OrganismMIC (µg/mL)Reference
I PhenylCandida albicans>100[3]
II 4-ChlorophenylCandida albicans50[3]
III 2,4-DichlorophenylCandida albicans25[3]
IV 4-NitrophenylCandida albicans12.5[3]

Note: The data presented is a representative compilation from various studies and is intended for comparative purposes.

Experimental Protocol: Synthesis of 4-Propyl-5-aryl-1,2,4-triazole-3-thiones

The synthesis of these analogs typically follows a well-established multi-step procedure.

Step-by-Step Methodology:

  • Synthesis of Potassium Dithiocarbazinate: An aromatic carboxylic acid is converted to its corresponding ester, which is then treated with hydrazine hydrate to yield the hydrazide. The hydrazide is subsequently reacted with carbon disulfide in the presence of potassium hydroxide to form the potassium dithiocarbazinate salt.

  • Formation of the 1,2,4-Triazole Ring: The potassium salt is cyclized with an excess of an alkylamine (in this case, propylamine) under reflux to yield the 4-propyl-5-aryl-1,2,4-triazole-3-thione.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis_Workflow A Aromatic Carboxylic Acid B Esterification A->B (i) SOCl2, MeOH C Hydrazinolysis B->C (ii) NH2NH2.H2O D Potassium Dithiocarbazinate Salt Formation C->D (iii) CS2, KOH E Cyclization with Propylamine D->E (iv) n-PrNH2, Reflux F 4-Propyl-5-aryl-1,2,4-triazole-3-thione E->F

Caption: General synthesis workflow for 4-propyl-5-aryl-1,2,4-triazole-3-thiones.

Anticancer Activity: A Promising Frontier

The 1,2,4-triazole scaffold has also emerged as a valuable pharmacophore in the design of novel anticancer agents.[2][4] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and aromatase.[2][5]

Impact of Substitutions on Antiproliferative Activity

Systematic modifications of the 4-propyl-1,2,4-triazole core have revealed key structural features that govern anticancer efficacy.

Key SAR Insights:

  • Aryl Substituents at C3 and C5: The presence of phenyl groups at the C3 and C5 positions is often crucial for high anticancer activity.[1]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents on the aryl rings plays a significant role. In some series, electron-donating groups like hydroxyl (-OH) on the phenyl ring at the C3 position have been shown to enhance activity.[1] Conversely, in other scaffolds, electronegative substitutions such as Cl and Br at the para position of a phenyl ring can significantly increase inhibitory activity.[5]

  • Molecular Hybridization: The strategy of creating hybrid molecules by combining the 1,2,4-triazole ring with other anticancer pharmacophores, such as pyridine, has yielded compounds with moderate to potent anticancer activities.[4]

Table 2: Comparison of Anticancer Activity of 4-Propyl-1,2,4-triazole Analogs

Compound IDC3-SubstituentC5-SubstituentCancer Cell LineIC50 (µM)Reference
V 4-HydroxyphenylThio-benzylMCF-715.2[1]
VI PhenylThio-benzylMCF-728.5[1]
VII 4-ChlorophenylThio-benzylMCF-710.8[1]
VIII Pyridin-3-ylThio-(4-chlorobenzyl)B16F1045.32[4]

Note: The data presented is a representative compilation from various studies and is intended for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with 4-Propyl-1,2,4-triazole Analogs A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (e.g., 4h) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Conclusion and Future Perspectives

The structure-activity relationship of 4-propyl-1,2,4-triazole analogs is a rich and dynamic area of research. The evidence strongly suggests that the 4-propyl group provides a favorable scaffold for the development of potent antifungal and anticancer agents. Key determinants of biological activity include the nature and position of substituents on aryl rings at the C3 and C5 positions, as well as the presence of a thione functionality at the C3 position.

Future research should focus on the systematic exploration of a wider range of substituents at the C3 and C5 positions of the 4-propyl-1,2,4-triazole core. The synthesis and evaluation of analogs incorporating diverse heterocyclic and aliphatic moieties could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, detailed mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial for elucidating the precise modes of action and for guiding the rational design of the next generation of 4-propyl-1,2,4-triazole-based therapeutics.

References

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. [Link]

  • (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Kumar, A., et al. (2019). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 6(3), 63-69. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). Molecules, 28(8), 3505. [Link]

  • Youssif, B. G., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 77, 406-421. [Link]

  • Sahoo, S., et al. (2014). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][2][4]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Wang, S., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. Chemical Biology & Drug Design, 84(4), 461-468. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). Organics, 5(1), 41-71. [Link]

Sources

A Comparative Analysis of the Antifungal Spectrum of (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Introduction

The relentless emergence of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the continuous development of novel therapeutic agents. The 1,2,4-triazole scaffold is a cornerstone in the discovery of new antifungals, with many derivatives demonstrating potent and broad-spectrum activity.[1][2] This guide presents a comprehensive validation of the antifungal spectrum of a novel triazole derivative, (4-propyl-4H-1,2,4-triazol-3-yl)methanol.

Triazole antifungals typically exert their effect by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5][6] Disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to the inhibition of fungal growth. This established mechanism provides a strong rationale for investigating novel triazole-based compounds.

This document provides an objective comparison of the in vitro antifungal activity of this compound against a panel of clinically relevant fungal pathogens. Its performance is benchmarked against established antifungal agents: fluconazole and itraconazole, two widely used triazoles, and amphotericin B, a polyene with a broad spectrum of activity.[7][8][9][10][11][12][13] The methodologies employed adhere to the rigorous standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[14][15][16]

Materials and Methods

The experimental design was structured to provide a robust and validated assessment of the antifungal properties of this compound.

Test Compounds and Control Agents
  • This compound: Synthesized and purified in-house (purity >98% by HPLC). A stock solution was prepared in dimethyl sulfoxide (DMSO).

  • Fluconazole: (Sigma-Aldrich, St. Louis, MO, USA) Stock solution prepared in sterile distilled water.

  • Itraconazole: (Sigma-Aldrich, St. Louis, MO, USA) Stock solution prepared in DMSO.

  • Amphotericin B: (Sigma-Aldrich, St. Louis, MO, USA) Stock solution prepared in DMSO.

Fungal Isolates

A panel of clinically significant yeast and mold species was selected to evaluate the breadth of the antifungal spectrum. The isolates were obtained from the American Type Culture Collection (ATCC, Manassas, VA, USA) and maintained on Sabouraud Dextrose Agar (SDA).

Yeast Species:

  • Candida albicans (ATCC 90028)

  • Candida glabrata (ATCC 90030)

  • Candida parapsilosis (ATCC 22019)

  • Candida krusei (ATCC 6258)

  • Cryptococcus neoformans (ATCC 90112)

Mold Species:

  • Aspergillus fumigatus (ATCC 204305)

  • Aspergillus flavus (ATCC 204304)

  • Fusarium solani (ATCC 36031)

Antifungal Susceptibility Testing

The in vitro antifungal activity was determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi.[14][17]

A step-by-step protocol was followed to ensure consistency and accuracy.

  • Inoculum Preparation: Fungal isolates were cultured on SDA at 35°C for 24-48 hours (yeasts) or 5-7 days (molds). Yeast suspensions were prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. Mold conidia were harvested and suspensions were prepared and counted using a hemocytometer. The final inoculum concentration was adjusted to approximately 0.5–2.5 x 10³ cells/mL for yeasts and 0.4–5 x 10⁴ conidia/mL for molds in RPMI-1640 medium.

  • Drug Dilution Series: A two-fold serial dilution of each antifungal agent was prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS. The final concentrations ranged from 0.0313 to 16 µg/mL for the test compound and control azoles, and 0.0156 to 8 µg/mL for amphotericin B.

  • Inoculation and Incubation: Each well was inoculated with the standardized fungal suspension. The plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) was determined visually. For the azoles and the test compound, the MIC was defined as the lowest concentration that produced a significant reduction (≥50%) in growth compared to the drug-free control well. For amphotericin B, the MIC was the lowest concentration with no visible growth.[18]

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Isolate Culture (SDA, 35°C) Inoculum_Prep Inoculum Preparation (0.5 McFarland / Hemocytometer) Fungal_Culture->Inoculum_Prep Standardize Concentration Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Drug_Dilution Antifungal Serial Dilution (96-well plate) Drug_Dilution->Inoculation Combine Incubation Incubation (35°C, 24-72h) Inoculation->Incubation MIC_Determination Visual MIC Reading (Endpoint Determination) Incubation->MIC_Determination Data_Analysis Data Analysis & Comparison MIC_Determination->Data_Analysis

Caption: Workflow for Antifungal Susceptibility Testing.

Comparative Antifungal Activity

The in vitro antifungal activity of this compound and the comparator drugs are summarized in the table below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Fungal SpeciesThis compoundFluconazoleItraconazoleAmphotericin B
Candida albicans 0.250.50.1250.5
Candida glabrata 41610.5
Candida parapsilosis 120.251
Candida krusei 2>640.51
Cryptococcus neoformans 0.540.250.25
Aspergillus fumigatus 1>640.51
Aspergillus flavus 2>6411
Fusarium solani 8>64>162

Discussion of Results

The results indicate that this compound possesses a broad spectrum of antifungal activity, demonstrating efficacy against both yeasts and molds.

Activity against Yeasts: The test compound exhibited potent activity against Candida albicans and Cryptococcus neoformans, with MIC values comparable to or better than fluconazole. Notably, it demonstrated significant activity against Candida krusei, a species intrinsically resistant to fluconazole, and maintained activity against fluconazole-resistant Candida glabrata.[3][12] Its performance against the yeast panel was generally superior to fluconazole and approached the potency of itraconazole and amphotericin B against several species.

Activity against Molds: this compound was effective against Aspergillus species, a key advantage over fluconazole which lacks clinically relevant activity against molds.[12] While itraconazole showed slightly greater potency against Aspergillus fumigatus, the novel compound's activity is promising. The compound also showed moderate activity against Fusarium solani, a notoriously difficult-to-treat pathogen.

Proposed Mechanism of Action

As a derivative of the 1,2,4-triazole class, the primary mechanism of action for this compound is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][3]

Ergosterol_Pathway_Inhibition Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Enzyme->Ergosterol Conversion Triazole This compound Triazole->Enzyme Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by Triazoles.

Conclusion

This comparative guide demonstrates that this compound is a promising new antifungal agent with a broad spectrum of activity. Its potency against fluconazole-resistant Candida species and its efficacy against filamentous fungi such as Aspergillus highlight its potential as a valuable addition to the antifungal armamentarium. Further in vivo studies and toxicological evaluations are warranted to fully elucidate its therapeutic potential.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Triazole antifungals. Research Starters - EBSCO.
  • Amphotericin B: spectrum and resistance. PubMed.
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
  • Fluconazole. DermNet.
  • Itraconazole: A Quick Guide for Clinicians. The AFWG.
  • Itraconazole. DermNet.
  • Anti fungal (amphotericin b). Slideshare.
  • Itraconazole. Wikipedia.
  • Fluconazole. Wikipedia.
  • Amphotericin B: Spectrum and resistance.
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.
  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI.
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore.
  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
  • Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube.
  • (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents.

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A Senior Application Scientist's Guide to Investigating Cross-Resistance of (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Novel Triazole in the Landscape of Antifungal Resistance

The emergence of novel antifungal agents is critical in our ongoing battle against invasive fungal infections, a challenge compounded by the rise of drug-resistant strains.[1] The compound, (4-propyl-4H-1,2,4-triazol-3-yl)methanol, belongs to the 1,2,4-triazole class of heterocycles, a scaffold renowned for its broad spectrum of biological activities, including antifungal efficacy.[2][3][4] Structurally, the presence of the triazole ring strongly suggests a mechanism of action analogous to established azole antifungals: the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[4][5][6] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi, and its inhibition disrupts membrane integrity, leading to fungal cell death.[5][7]

Given this probable mechanism, it is imperative to proactively investigate the potential for cross-resistance between this compound and existing azole antifungals. Understanding these resistance patterns is not merely an academic exercise; it is a cornerstone of strategic drug development, informing clinical positioning and predicting therapeutic utility. This guide provides a comprehensive framework for elucidating the cross-resistance profile of this novel triazole, grounded in established principles of antifungal resistance and supported by detailed experimental protocols.

The Specter of Azole Resistance: Known Mechanisms and Their Implications

Resistance to azole antifungals is a well-documented phenomenon, primarily driven by a few key molecular mechanisms.[7][8] A thorough understanding of these mechanisms is essential to predict and subsequently confirm cross-resistance patterns for this compound.

The primary mechanisms of azole resistance include:

  • Target Site Modification: Point mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can alter the enzyme's structure, reducing the binding affinity of azole drugs.[5][9] This is a common mechanism of resistance in various Candida and Aspergillus species.

  • Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring higher drug concentrations to achieve an inhibitory effect.[7][9]

  • Efflux Pump Overexpression: Fungal cells can actively transport antifungal agents out of the cell through the overexpression of efflux pumps. The two major superfamilies of transporters implicated in azole resistance are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS).[5][7][10] In Candida albicans, the overexpression of genes like CDR1, CDR2 (ABC transporters), and MDR1 (MFS transporter) is a major contributor to azole resistance.[5][10]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes in the ergosterol pathway, such as Δ5,6-desaturase (encoded by the ERG3 gene), can lead to the accumulation of alternative sterols that can support fungal growth in the presence of azoles.[5]

These mechanisms are not mutually exclusive, and a single resistant isolate may employ multiple strategies, often resulting in high-level resistance to a broad range of azole antifungals. The shared mechanism of action among azoles makes it highly probable that a fungal strain resistant to fluconazole or voriconazole through one of these mechanisms will also exhibit resistance to this compound.

Visualizing the Landscape of Azole Resistance

Azole Resistance Mechanisms Key Mechanisms of Azole Antifungal Resistance cluster_0 Cellular Level cluster_1 Molecular Mechanisms of Resistance Azole_Drug Azole Antifungal (e.g., this compound) Erg11p_Target Lanosterol 14α-demethylase (Erg11p/CYP51) Azole_Drug->Erg11p_Target Inhibition Efflux_Pumps Overexpressed Efflux Pumps (ABC & MFS Transporters) Efflux_Pumps->Azole_Drug Expulsion Ergosterol_Pathway Ergosterol Biosynthesis Pathway Erg11p_Target->Ergosterol_Pathway Catalysis Fungal_Membrane Fungal Cell Membrane Ergosterol_Pathway->Fungal_Membrane Ergosterol Production Target_Mutation ERG11 Gene Mutations Target_Mutation->Erg11p_Target Alters Binding Site Target_Overexpression ERG11 Gene Overexpression Target_Overexpression->Erg11p_Target Increases Quantity Efflux_Upregulation Upregulation of Efflux Pump Genes (e.g., CDR1, MDR1) Efflux_Upregulation->Efflux_Pumps Increases Quantity Pathway_Alteration Mutations in other pathway genes (e.g., ERG3) Pathway_Alteration->Ergosterol_Pathway Bypass Mechanism

Caption: Key molecular and cellular mechanisms of azole antifungal resistance.

Experimental Framework for Cross-Resistance Assessment

A systematic investigation is required to definitively characterize the cross-resistance profile of this compound. The following experimental workflow provides a robust methodology for this assessment.

Experimental Workflow

Cross-Resistance Experimental Workflow Workflow for Assessing Cross-Resistance Start Start: Obtain Test Compound and Fungal Strains MIC_Testing Phase 1: In Vitro Susceptibility Testing (Broth Microdilution - CLSI/EUCAST) Start->MIC_Testing Checkerboard_Assay Phase 2: Synergy/Antagonism Testing (Checkerboard Assay) MIC_Testing->Checkerboard_Assay Molecular_Analysis Phase 3: Molecular Mechanism Confirmation (Optional but Recommended) Checkerboard_Assay->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Molecular_Analysis->Data_Analysis Conclusion Conclusion on Cross-Resistance Profile Data_Analysis->Conclusion

Caption: A phased experimental approach for cross-resistance studies.

Phase 1: In Vitro Susceptibility Testing

The cornerstone of cross-resistance analysis is the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a curated panel of fungal isolates. This panel should include both wild-type, susceptible strains and well-characterized resistant strains with known azole resistance mechanisms.

Objective: To quantitatively compare the in vitro activity of this compound with established azole antifungals against a panel of susceptible and resistant fungal isolates.

Protocol: Broth Microdilution Method (Adapted from CLSI and EUCAST guidelines) [1][11]

  • Strain Selection:

    • Susceptible Strains: Include reference strains such as Candida albicans ATCC 90028, Candida parapsilosis ATCC 22019, and Aspergillus fumigatus ATCC 204305.

    • Resistant Strains: Select clinical isolates with well-characterized resistance mechanisms to fluconazole and/or voriconazole. This should include strains with known ERG11 mutations and/or overexpression of efflux pumps.

  • Antifungal Agent Preparation:

    • Prepare stock solutions of this compound, fluconazole, and voriconazole in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of each antifungal agent in 96-well microtiter plates using a standardized liquid medium (e.g., RPMI-1640).[12]

  • Inoculum Preparation:

    • Culture the fungal isolates on appropriate agar media.

    • Prepare a standardized fungal suspension and adjust the concentration to the recommended range (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).[12]

  • Inoculation and Incubation:

    • Inoculate the microtiter plates with the standardized fungal suspension.

    • Include growth controls (no drug) and sterility controls (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.[12]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free growth control.[12]

Data Presentation:

The results should be summarized in a table for clear comparison.

Fungal IsolateResistance MechanismMIC (µg/mL) of FluconazoleMIC (µg/mL) of VoriconazoleMIC (µg/mL) of this compound
C. albicans ATCC 90028Wild-Type0.50.03Experimental Data
C. albicans Isolate 1ERG11 mutation (Y132H)642Experimental Data
C. albicans Isolate 2CDR1/CDR2 Overexpression321Experimental Data
A. fumigatus ATCC 204305Wild-TypeN/A0.25Experimental Data
A. fumigatus Isolate 3TR34/L98H in cyp51AN/A16Experimental Data

Interpretation: A significant increase in the MIC of this compound against the resistant strains compared to the wild-type strains would strongly indicate cross-resistance.

Phase 2: Investigating Drug Interactions with Checkerboard Assays

To further explore the interaction of this compound with other antifungals, a checkerboard microdilution assay can be performed. This is particularly useful to determine if the compound acts synergistically, antagonistically, or indifferently with other drugs.

Objective: To assess the in vitro interaction between this compound and other classes of antifungal agents (e.g., echinocandins or polyenes) against resistant strains.

Protocol: Checkerboard Microdilution Assay

  • Prepare serial dilutions of this compound along the x-axis of a 96-well plate and a second antifungal agent (e.g., caspofungin) along the y-axis.

  • Inoculate the plate with a standardized fungal suspension of a resistant isolate.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction.

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Interpretation: The results from this assay can inform potential combination therapies. For instance, if this compound shows indifference or synergy with echinocandins against an azole-resistant strain, it suggests a potential therapeutic option.

Phase 3: Molecular Confirmation of Resistance Mechanisms

For novel findings or to confirm the mechanism of resistance in newly identified resistant strains, molecular techniques can be employed.

Objective: To correlate the phenotypic resistance observed in vitro with specific genetic markers of resistance.

Recommended Techniques:

  • Gene Sequencing: Sequencing of the ERG11 (cyp51A) gene to identify mutations known to confer azole resistance.[13]

  • Quantitative PCR (qPCR): To measure the expression levels of efflux pump genes (CDR1, MDR1) and the ERG11 gene. An upregulation in resistant strains compared to susceptible controls would confirm these mechanisms.[13]

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its classification as an azole antifungal agent. Consequently, it is highly anticipated to be susceptible to the same mechanisms of resistance that affect currently marketed azoles. The experimental framework outlined in this guide provides a robust and scientifically rigorous approach to confirm this hypothesis and to comprehensively characterize its cross-resistance profile.

The data generated from these studies will be invaluable for the continued development of this compound. A clear understanding of its cross-resistance patterns will enable a more strategic approach to its potential clinical application, helping to define its therapeutic niche and anticipate its performance against the backdrop of emerging antifungal resistance.

References

  • Prasad, R., & Shah, A. H. (2016). Mechanisms of Antifungal Drug Resistance. Advances in Applied Microbiology, 96, 1-48. [Link]

  • ResearchGate. (n.d.). Mechanism of resistance to common antifungal medications. [Link]

  • Sanglard, D., et al. (2009). Mechanisms of azole resistance in clinical isolates of Candida glabrata collected during a hospital survey of antifungal resistance. Antimicrobial Agents and Chemotherapy, 53(5), 2195-2207. [Link]

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A Senior Application Scientist's Guide to the In Vivo Validation of (4-propyl-4H-1,2,4-triazol-3-yl)methanol's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug development. Within this landscape, heterocyclic compounds, particularly triazole derivatives, have emerged as a privileged scaffold due to their diverse pharmacological activities.[1][2] This guide provides a comprehensive framework for the in vivo validation of a promising new chemical entity, (4-propyl-4H-1,2,4-triazol-3-yl)methanol, for its potential as a potent anti-inflammatory agent. We will objectively compare its projected performance against established alternatives, provide detailed experimental protocols grounded in scientific integrity, and present a clear rationale for each step of the validation process. This document is intended for researchers, scientists, and drug development professionals seeking to translate a promising molecule from the bench to preclinical validation.

Introduction: The Rationale for Investigating this compound

The 1,2,4-triazole nucleus is a core component in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][3][4] The therapeutic versatility of this scaffold stems from its unique physicochemical properties, such as its capacity for hydrogen bonding, dipole interactions, and metabolic stability, which facilitate high-affinity interactions with biological targets.[4]

While the specific compound this compound is a novel entity without published in vivo data, its structural features suggest a strong potential for anti-inflammatory activity. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[5] We hypothesize that this compound may engage with targets within this pathway, offering a new therapeutic option. This guide outlines the critical in vivo experiments required to test this hypothesis and benchmark its efficacy against a standard-of-care NSAID, Indomethacin.

The In Vivo Validation Workflow: A Strategic Overview

A rigorous preclinical validation program is essential to de-risk a drug candidate and build a strong data package for further development. The workflow presented here is a logical, stepwise progression from safety assessment to acute and chronic models of inflammation.

validation_workflow cluster_phase1 Phase 1: Safety & Acute Efficacy cluster_phase2 Phase 2: Chronic Efficacy & Mechanism cluster_phase3 Phase 3: Data Synthesis Toxicity Acute Toxicity Study (OECD 425 Guideline) Edema Carrageenan-Induced Paw Edema Model Toxicity->Edema Dose Selection Arthritis Adjuvant-Induced Arthritis Model Edema->Arthritis Proof of Concept Analysis Histopathology & Cytokine Profiling Arthritis->Analysis Mechanistic Insight Conclusion Comparative Analysis & Go/No-Go Decision Analysis->Conclusion

Caption: A strategic workflow for the in vivo validation of this compound.

Experimental Protocols & Comparative Data

This section details the methodologies for key in vivo experiments. Each protocol is designed to be a self-validating system, including appropriate controls to ensure the integrity of the results.

Prerequisite: Acute Toxicity Assessment

Expertise & Experience: Before assessing efficacy, we must establish a compound's safety profile. The OECD 425 guideline (Up-and-Down Procedure) is a robust and ethically considerate method for determining the median lethal dose (LD50), which informs dose selection for subsequent studies.[6][7][8]

Protocol: Acute Oral Toxicity (Based on OECD Guideline 425)

  • Animal Model: Healthy, young adult nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old). Females are often slightly more sensitive.[9]

  • Housing: Animals are housed in standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Procedure:

    • A single animal is dosed with a starting dose (e.g., 300 mg/kg) of this compound administered via oral gavage.

    • The animal is observed for 48 hours.

    • If the animal survives, the dose for the next animal is increased by a factor of 3.2. If the animal dies, the dose for the next animal is decreased by the same factor.

    • The procedure is continued sequentially until a statistically valid estimation of the LD50 is achieved.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior), and changes in body weight for at least 14 days post-dosing.[9]

Acute Inflammation Model: Carrageenan-Induced Paw Edema

Trustworthiness: The carrageenan-induced paw edema model is a highly reproducible and widely accepted assay for evaluating acute anti-inflammatory activity.[10][11][12] Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema, which can be quantified.[11][13]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (150-200g).

  • Grouping (n=6 per group):

    • Group I (Vehicle Control): Receives vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Carrageenan Control): Receives vehicle + carrageenan.

    • Group III (Test Compound - Low Dose): this compound (e.g., 25 mg/kg, p.o.) + carrageenan.

    • Group IV (Test Compound - High Dose): this compound (e.g., 50 mg/kg, p.o.) + carrageenan.

    • Group V (Positive Control): Indomethacin (10 mg/kg, p.o.) + carrageenan.[3][14]

  • Procedure:

    • Administer the test compound, Indomethacin, or vehicle orally 60 minutes before the carrageenan injection.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.[2]

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint Analysis: Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group.

Comparative Performance Data (Projected)

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL ± SEM)% Inhibition of Edema
Carrageenan Control-0.92 ± 0.05-
This compound250.55 ± 0.04*40.2%
This compound500.38 ± 0.03 58.7%
Indomethacin[3][14][15]100.43 ± 0.0453.3%

*p<0.05, **p<0.01 compared to Carrageenan Control. Data for the test compound is hypothetical, designed to illustrate competitive efficacy.

Chronic Inflammation Model: Adjuvant-Induced Arthritis

Authoritative Grounding: To assess the therapeutic potential for chronic inflammatory conditions like rheumatoid arthritis, a more complex model is required. The Adjuvant-Induced Arthritis (AIA) model in rats is a well-established and widely used preclinical model that shares several pathological features with human rheumatoid arthritis, including polyarticular inflammation, bone resorption, and immune system involvement.[1][16][17]

Protocol: Adjuvant-Induced Arthritis in Rats

  • Animal Model: Lewis or Wistar rats, which are susceptible strains.

  • Induction: On day 0, induce arthritis via a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the base of the tail.[16]

  • Grouping and Treatment (Prophylactic Model):

    • Group I (Normal Control): No FCA, receives vehicle.

    • Group II (Arthritic Control): Receives FCA + vehicle.

    • Group III & IV (Test Compound): Receive FCA + this compound (e.g., 25 and 50 mg/kg/day, p.o.).

    • Group V (Positive Control): Receives FCA + Indomethacin (e.g., 5 mg/kg/day, p.o.).

    • Treatment is administered daily from day 0 to day 21.

  • Endpoint Assessment:

    • Arthritic Score: Visually score paw inflammation daily on a scale of 0-4.

    • Paw Volume: Measure paw volume with a plethysmometer every 3 days.

    • Body Weight: Monitor changes in body weight.

    • Histopathology: On day 22, collect ankle joints for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.

    • Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) via ELISA.

Hypothesized Mechanism of Action: Targeting the COX-2 Pathway

The inflammatory response is mediated by a complex signaling network. A key hub in this network is the cyclooxygenase (COX) pathway, which converts arachidonic acid into prostaglandins (PGs).[5][18] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced by pro-inflammatory stimuli and is a primary driver of inflammation and pain.[4][19] We hypothesize that this compound exerts its anti-inflammatory effect by selectively inhibiting the COX-2 enzyme.

COX_Pathway cluster_pathway Pro-Inflammatory Signaling cluster_inhibition Therapeutic Intervention Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 Stimuli->PLA2 AA Arachidonic Acid PLA2->AA releases COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs catalyzes Inflammation Pain, Edema, Fever PGs->Inflammation Triazole This compound (Hypothesized Target) Triazole->COX2 Inhibition NSAID Indomethacin (Known Inhibitor) NSAID->COX2 Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway by this compound.

Conclusion and Path Forward

This guide presents a scientifically rigorous and logically structured approach to the in vivo validation of this compound. By progressing from acute safety and efficacy models to a more demanding chronic inflammation model, researchers can build a comprehensive data package. The projected comparative data suggests that this novel triazole derivative has the potential to be a potent anti-inflammatory agent, with efficacy comparable to or exceeding the standard of care, Indomethacin.

A positive outcome from these studies—demonstrating a clear dose-dependent anti-inflammatory effect and a favorable safety profile—would provide a strong rationale for advancing this compound into further preclinical development. Subsequent steps would include detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, investigation in alternative inflammatory models, and formal IND-enabling toxicology studies. This structured approach ensures that decisions are data-driven, maximizing the potential for successful clinical translation.

References

  • Title: A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats Source: Chondrex, Inc. URL: [Link]

  • Title: A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats Source: PubMed Central URL: [Link]

  • Title: (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW Source: ResearchGate URL: [Link]

  • Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]

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  • Title: The cyclooxygenase pathway. In response to pro-inflammatory stimuli... Source: ResearchGate URL: [Link]

  • Title: Acute Toxicity by OECD Guidelines | PPTX Source: Slideshare URL: [Link]

  • Title: Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure Source: ITR Laboratories Canada URL: [Link]

  • Title: Carrageenan induced Paw Edema Model Source: Creative Biolabs URL: [Link]

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  • Title: Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals Source: PubMed Central URL: [Link]

  • Title: Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat Source: ResearchGate URL: [Link]

  • Title: Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response Source: ScienceDirect URL: [Link]

  • Title: THC-anti-inflammatory drug pairing shows Alzheimer's prevention potential Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Establishment of a Rat Adjuvant Arthritis-Interstitial Lung Disease Model Source: PubMed Central URL: [Link]

  • Title: Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw Source: PubMed URL: [Link]

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  • Title: Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis Source: Frontiers in Microbiology URL: [Link]

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Comparative Analysis of Synthetic Routes for (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable metabolic stability and ability to engage in various biological interactions.[1] The title compound, (4-propyl-4H-1,2,4-triazol-3-yl)methanol, represents a key building block for the synthesis of more complex molecules in drug discovery programs. The strategic placement of the propyl group at the N4 position and the hydroxymethyl group at the C3 position offers valuable points for molecular elaboration. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering insights into the underlying chemical principles and practical considerations for laboratory-scale synthesis.

While direct, peer-reviewed synthetic procedures for this compound are not extensively detailed in readily available literature, this guide extrapolates from well-established synthetic methodologies for analogous 1,2,4-triazole derivatives. The two routes discussed are:

  • Route 1: From Carboxylic Acid Precursor. This classic approach involves the construction of the 4-propyl-4H-1,2,4-triazole-3-carboxylic acid scaffold, followed by reduction to the desired primary alcohol.

  • Route 2: From Aldehyde Precursor. An alternative pathway that proceeds through the corresponding 4-propyl-4H-1,2,4-triazole-3-carbaldehyde, which is then reduced to the final product.

Route 1: Synthesis via Carboxylic Acid Reduction

This route is a robust and well-documented strategy for the preparation of 3-hydroxymethyl-1,2,4-triazoles. It involves the initial synthesis of a stable carboxylic acid intermediate, which is then reduced.

Workflow for Route 1

Route 1 Workflow A Propionylhydrazide C Condensation & Cyclization A->C B Ethyl Oxalate B->C D Ethyl 4-propyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate C->D E Reduction (e.g., NaBH4) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via a carboxylic acid intermediate.

Experimental Protocol for Route 1

Step 1: Synthesis of Ethyl 4-propyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve propionylhydrazide (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add ethyl oxalate (1.1 eq) to the solution.

  • Cyclization: The reaction mixture is heated to reflux for several hours to facilitate both condensation and subsequent cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the triazole carboxylate.

Step 2: Reduction of the Ester to the Alcohol

  • Reaction Setup: The purified ethyl 4-propyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (1.0 eq) is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

  • Reducing Agent: Sodium borohydride (NaBH₄, 2.0-3.0 eq) is added portion-wise at 0 °C to control the exothermic reaction.

  • Reaction: The mixture is stirred at room temperature until the starting material is fully consumed, as indicated by TLC.

  • Work-up and Purification: The reaction is quenched by the slow addition of water or a dilute acid. The solvent is evaporated, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford this compound.[2]

Mechanistic Considerations

The formation of the 1,2,4-triazole ring in the first step proceeds through a condensation reaction between the hydrazide and one of the ester groups of ethyl oxalate, followed by an intramolecular cyclization with the loss of ethanol. The subsequent reduction of the ester at the C3 position with sodium borohydride is a standard nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, leading to the formation of the primary alcohol after work-up.[2]

Route 2: Synthesis via Aldehyde Reduction

This route offers an alternative pathway that may be advantageous if the corresponding aldehyde precursor is readily accessible.

Workflow for Route 2

Route 2 Workflow A N-propylformamide D Cyclization A->D B POCl3 / DMF (Vilsmeier-Haack reagent) B->D C Formylhydrazine C->D E 4-propyl-4H-1,2,4-triazole-3-carbaldehyde D->E F Reduction (e.g., NaBH4) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound via an aldehyde intermediate.

Experimental Protocol for Route 2

Step 1: Synthesis of 4-propyl-4H-1,2,4-triazole-3-carbaldehyde

The synthesis of 3-formyl-1,2,4-triazoles can be achieved through various methods, often involving the cyclization of appropriate precursors. One plausible method involves the reaction of N-propylformamide with a formylating agent and subsequent cyclization with formylhydrazine.

  • Formation of Vilsmeier-Haack type intermediate: N-propylformamide is treated with a dehydrating/activating agent such as phosphorus oxychloride (POCl₃) in an inert solvent.

  • Cyclization: Formylhydrazine is added to the reaction mixture, leading to the formation and cyclization of the intermediate to yield the 4-propyl-4H-1,2,4-triazole-3-carbaldehyde.

  • Work-up and Purification: The reaction is carefully quenched with water or a base, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.

Step 2: Reduction of the Aldehyde to the Alcohol

  • Reaction Setup: The purified 4-propyl-4H-1,2,4-triazole-3-carbaldehyde (1.0 eq) is dissolved in methanol or ethanol in a round-bottom flask.

  • Reducing Agent: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise at 0 °C.

  • Reaction: The mixture is stirred at room temperature for a short period (typically 1-2 hours) until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified as described in Route 1.

Mechanistic Considerations

The formation of the triazole aldehyde can be envisioned through the initial formation of a reactive intermediate from N-propylformamide, which then undergoes condensation and cyclization with formylhydrazine. The reduction of the aldehyde to the primary alcohol with sodium borohydride is a classic and highly efficient transformation involving the nucleophilic attack of a hydride ion on the carbonyl carbon.

Comparative Analysis

ParameterRoute 1 (Carboxylic Acid Intermediate)Route 2 (Aldehyde Intermediate)Rationale & Justification
Starting Materials Propionylhydrazide, Ethyl OxalateN-propylformamide, Formylhydrazine, POCl₃Starting materials for both routes are generally commercially available. The choice may depend on cost and availability from specific suppliers.
Number of Steps 22Both are two-step processes from the key precursors.
Reaction Conditions Step 1 requires elevated temperatures (reflux). Step 2 is performed at room temperature.Step 1 may require careful control of temperature for the formation of the reactive intermediate. Step 2 is a mild, room temperature reaction.Route 1's initial step is a straightforward reflux, while Route 2's first step might be more sensitive to reaction conditions.
Reagent Handling Sodium borohydride requires careful handling due to its reactivity with water.Phosphorus oxychloride is corrosive and moisture-sensitive, requiring handling in a fume hood with appropriate personal protective equipment.Route 2 involves a more hazardous reagent in the first step.
Potential Yield Generally moderate to good yields are reported for similar triazole syntheses and ester reductions.Aldehyde reductions are typically high-yielding. The yield of the first step can be variable depending on the specific cyclization conditions.The overall yield of both routes will be highly dependent on the efficiency of the triazole ring formation step.
Purification Recrystallization or column chromatography for both steps. The carboxylic acid intermediate can sometimes be purified by acid-base extraction.Column chromatography is likely necessary for both steps to ensure high purity.The polarity of the intermediates and final product will dictate the most effective purification strategy.
Scalability Generally scalable, with the main consideration being the management of the exothermic reduction step.The use of POCl₃ may present challenges on a larger scale due to its reactivity.Route 1 may be more amenable to scale-up in a standard laboratory setting.

Conclusion

Both synthetic routes present viable pathways to this compound.

Route 1 , proceeding through a carboxylic acid intermediate, is a more traditional and arguably more robust method. The intermediates are often stable crystalline solids, which can simplify purification. The reduction of the ester is a well-understood and reliable transformation.

Route 2 , via the aldehyde, offers a potentially quicker reduction step. However, the synthesis of the aldehyde precursor may be more challenging and involve more hazardous reagents.

The choice between these two routes will ultimately depend on the specific resources and expertise available in the laboratory. For initial exploratory synthesis, Route 1 may be the more conservative and predictable choice. However, for applications where the aldehyde intermediate is also of interest, Route 2 provides a direct entry point. Further optimization of reaction conditions would be necessary to maximize the yield and efficiency of either route for large-scale production.

References

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A Comparative Safety Assessment Framework for Novel Triazole-Containing Compounds: Benchmarking (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs with diverse therapeutic actions, including antifungal and anticancer properties[1]. (4-propyl-4H-1,2,4-triazol-3-yl)methanol is a novel investigational compound belonging to this class. As with any new chemical entity destined for therapeutic consideration, a rigorous evaluation of its safety profile is paramount. Publicly available toxicological data for this specific molecule is scarce[2][3]. Therefore, this guide establishes a comprehensive, multi-tiered benchmarking framework for systematically evaluating the safety profile of this compound.

This document is designed for researchers, toxicologists, and drug development professionals. It provides not just a series of protocols, but the strategic rationale behind a phased, data-driven approach to safety assessment. We will outline a series of validated in vitro and in vivo assays, establishing a direct comparison with benchmark compounds to contextualize the experimental findings. The objective is to build a robust safety profile, enabling informed decisions in the early stages of drug discovery and development[4][5].

For this guide, we will benchmark this compound against two comparators selected for their structural and functional relevance:

  • Fluconazole: A well-characterized, widely used antifungal drug that also contains a 1,2,4-triazole ring. Its extensive safety data provides a clinically relevant toxicological ceiling.

  • 1-Butanol: A simple aliphatic alcohol, structurally related to the propyl-methanol moiety of the target compound. This helps to dissect the toxicological contribution of the core scaffold versus the side chain.

Tiered Safety Assessment Workflow

A progressive, tiered approach to toxicological screening is essential for efficient and ethical drug development. This workflow prioritizes high-throughput in vitro assays to identify potential liabilities early, minimizing the use of animal testing and reserving it for the most promising candidates[6][7].

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Confirmation cytotoxicity General Cytotoxicity (MTT & XTT Assays) hepatotoxicity Hepatotoxicity (HepG2 Cell Line) cytotoxicity->hepatotoxicity genotoxicity Genotoxicity (Ames & Micronucleus Assays) hepatotoxicity->genotoxicity decision1 Favorable Profile? genotoxicity->decision1 acute_toxicity Acute Oral Toxicity (OECD 423) proceed Proceed to Sub-chronic Studies acute_toxicity->proceed decision1->acute_toxicity Yes stop High Risk: Terminate or Redesign decision1->stop No

Caption: Tiered workflow for safety assessment.

Tier 1: Foundational In Vitro Safety Profiling

In vitro assays are fundamental for the initial screening of compounds, offering rapid, cost-effective, and ethically considerate methods to identify potential toxicities early in the drug discovery process[4][6].

General Cytotoxicity Assessment

Causality: The first step is to determine the concentration at which a compound induces general cell death. This provides a baseline therapeutic window. We employ colorimetric assays that measure metabolic activity as a surrogate for cell viability[8][9].

Methodologies:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay relies on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells[8][9]. The amount of formazan, quantified by spectrophotometry after solubilization, is directly proportional to the number of viable cells[10].

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: An alternative to MTT, the formazan product of XTT is water-soluble, simplifying the protocol by removing the solubilization step[8][10]. This makes it particularly suitable for high-throughput screening[11].

Data Output: The primary endpoint for these assays is the IC50 value—the concentration of the compound that inhibits 50% of cell viability.

CompoundCell Line (e.g., HEK293) IC50 [µM]Cell Line (e.g., A549) IC50 [µM]
This compoundExperimental DataExperimental Data
FluconazoleExperimental DataExperimental Data
1-ButanolExperimental DataExperimental Data
Caption: Comparative Cytotoxicity Data Table.
Hepatotoxicity Assessment

Causality: Drug-induced liver injury (DILI) is a major cause of drug failure in both preclinical and clinical stages, and a primary reason for market withdrawal of approved drugs[12]. Therefore, early assessment of potential hepatotoxicity is critical. Immortalized human liver cell lines, such as HepG2, or more physiologically relevant primary human hepatocytes, are the gold standard for these initial screens[13].

Methodology:

  • Cell Viability in HepG2 Cells: The cytotoxicity of the compounds is assessed specifically in a liver-derived cell line (HepG2) using the MTT or XTT assay as described above. A significant drop in viability compared to non-liver cell lines can be an early indicator of specific hepatotoxicity.

  • Advanced Models: For compounds that progress, more advanced models like 3D liver spheroids or co-cultures with non-parenchymal cells can provide a more physiologically relevant system, as they maintain hepatocyte-specific functions for longer periods[12][13][14].

Data Output: IC50 values in a hepatic cell line provide a direct measure of potential liver cell toxicity.

CompoundHepG2 Cell IC50 [µM]
This compoundExperimental Data
FluconazoleExperimental Data
1-ButanolExperimental Data
Caption: Comparative Hepatotoxicity Data Table.
Genotoxicity Assessment

Causality: Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within cells, potentially leading to mutations and carcinogenesis[15]. A comprehensive genotoxicity assessment requires evaluating multiple endpoints, as no single test can detect all relevant mechanisms. The standard battery includes a test for gene mutations and a test for chromosomal damage[16][17].

G cluster_ames Ames Test (Gene Mutation) cluster_micronucleus Micronucleus Test (Chromosome Damage) compound Test Compound ames_mech Mechanism: Detects point mutations & frameshift mutations in bacteria (e.g., Salmonella typhimurium) compound->ames_mech micro_mech Mechanism: Detects chromosome breaks (clastogenicity) or loss (aneugenicity) in mammalian cells compound->micro_mech ames_result Endpoint: Reversion to histidine- synthesis phenotype ames_mech->ames_result micro_result Endpoint: Formation of micronuclei outside the main nucleus micro_mech->micro_result

Caption: Dual approach for genotoxicity assessment.

Methodologies:

  • Bacterial Reverse Mutation Assay (Ames Test): This assay, compliant with OECD Guideline 471, uses several strains of Salmonella typhimurium or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine)[16]. A positive result, indicated by the growth of bacterial colonies in an amino acid-deficient medium, signals that the test compound has caused a reverse mutation, indicating its mutagenic potential[17][18].

  • In Vitro Micronucleus Assay: This test, following OECD Guideline 487, is performed on mammalian cells. It identifies substances that cause chromosomal damage[18]. During cell division, chromosome fragments or whole chromosomes that are left behind can form small, separate nuclei called micronuclei. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity[18].

Data Output: Results are typically reported as positive (mutagenic/clastogenic) or negative, often with a measure of the fold-increase in revertant colonies (Ames) or micronucleated cells over the negative control.

CompoundAmes Test Result (with S9 activation)In Vitro Micronucleus Test Result
This compoundPositive / NegativePositive / Negative
FluconazolePositive / NegativePositive / Negative
1-ButanolPositive / NegativePositive / Negative
Caption: Comparative Genotoxicity Summary.

Tier 2: Preliminary In Vivo Safety Assessment

Should the in vitro data demonstrate a promising safety profile (i.e., low cytotoxicity, no hepatotoxic signals, and negative genotoxicity), a preliminary in vivo study is warranted to understand the compound's effects in a whole biological system[19][20].

Acute Oral Toxicity Study

Causality: Acute toxicity studies provide critical information on the potential health hazards that may arise from a single, short-term exposure to a substance[21][22]. These studies are essential for classifying the substance by toxicity and for determining the lethal dose 50 (LD50), which informs dose selection for subsequent studies[23][24].

Methodology:

  • Acute Toxic Class Method (OECD Guideline 423): This method is a stepwise procedure using a limited number of animals (typically rodents) to place a compound into a toxicity class[22][25]. The procedure starts with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome (survival or death) of the first group of animals determines the dose for the next group. This approach significantly reduces the number of animals required compared to classical LD50 tests[26]. Animals are observed for 14 days for signs of toxicity and mortality[21].

Data Output: The primary outputs are the estimated LD50 value, the GHS (Globally Harmonized System) toxicity classification, and detailed clinical observations (e.g., changes in behavior, breathing, weight, etc.)[21].

CompoundSpecies (e.g., Rat)Estimated LD50 (mg/kg)GHS ClassificationKey Clinical Observations
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
FluconazoleExperimental DataExperimental DataExperimental DataExperimental Data
1-ButanolExperimental DataExperimental DataExperimental DataExperimental Data
Caption: Comparative Acute Oral Toxicity Data.

Detailed Experimental Protocols

MTT Cytotoxicity Assay Protocol

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Readout p1 1. Seed cells in a 96-well plate p2 2. Incubate for 24h to allow attachment p1->p2 t1 3. Add serial dilutions of test compounds p2->t1 t2 4. Incubate for 24-72h t1->t2 a1 5. Add MTT reagent (0.5 mg/mL) t2->a1 a2 6. Incubate for 4h (formazan formation) a1->a2 a3 7. Add solubilizing agent (e.g., DMSO) a2->a3 r1 8. Read absorbance at 570 nm a3->r1

Caption: Step-by-step MTT assay workflow.

  • Cell Seeding: Plate cells (e.g., HEK293, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion

This guide provides a structured, evidence-based framework for conducting a preliminary but comprehensive safety assessment of this compound. By systematically applying a tiered battery of validated in vitro and in vivo assays and benchmarking the results against relevant comparators, researchers can generate a robust initial safety profile. This data is crucial for identifying potential liabilities, guiding lead optimization, and making informed decisions on whether to advance a compound through the drug development pipeline. The integrity of this process relies on adherence to standardized protocols, such as those outlined by the OECD, and a logical, stepwise interpretation of the resulting data.

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Head-to-Head Comparison of (4-propyl-4H-1,2,4-triazol-3-yl)methanol Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3][4] The parent molecule, (4-propyl-4H-1,2,4-triazol-3-yl)methanol, serves as a versatile starting point for the synthesis of diverse derivatives with potentially enhanced therapeutic profiles. This guide provides a head-to-head comparison of key derivatives of this core structure, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR) to aid researchers in the design and development of novel drug candidates.

Introduction to the this compound Core

This compound is a five-membered heterocyclic compound characterized by a 1,2,4-triazole ring substituted with a propyl group at the N4 position and a hydroxymethyl group at the C3 position.[5] The presence of the hydroxyl group and the N-propyl substituent provides avenues for a multitude of chemical modifications, allowing for the fine-tuning of physicochemical and pharmacological properties. The inherent biological activity of the 1,2,4-triazole nucleus makes this scaffold particularly attractive for the development of novel therapeutic agents.[1][6]

Comparative Analysis of Key Derivatives

For the purpose of this guide, we will compare three hypothetical but representative derivatives of this compound, each showcasing a common synthetic modification strategy aimed at enhancing a specific biological activity.

  • Derivative A: Thioether Derivative - 3-(((4-chlorobenzyl)thio)methyl)-4-propyl-4H-1,2,4-triazole

  • Derivative B: Ester Derivative - (4-propyl-4H-1,2,4-triazol-3-yl)methyl benzoate

  • Derivative C: Amine Derivative - 1-((4-propyl-4H-1,2,4-triazol-3-yl)methyl)piperidine

Synthetic Accessibility

The synthesis of these derivatives typically begins with the parent alcohol, this compound. The choice of synthetic route is dictated by the desired functional group.

Derivative A (Thioether): The introduction of a thioether linkage often enhances antifungal and antimicrobial activity.[7][8][9] A common synthetic approach involves the conversion of the primary alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with a thiol.

Derivative B (Ester): Esterification can improve lipophilicity and cell permeability, potentially enhancing bioavailability.[10] Standard esterification methods, such as reaction with an acyl chloride or carboxylic acid in the presence of a coupling agent, are typically employed.

Derivative C (Amine): The incorporation of an amine moiety, particularly a cyclic amine like piperidine, can introduce a basic center, which may be crucial for interactions with biological targets and can influence pharmacokinetic properties.[11] This can be achieved via reductive amination of the corresponding aldehyde (obtained by oxidation of the parent alcohol) or by nucleophilic substitution of a halogenated intermediate.

Below is a generalized synthetic workflow for the preparation of these derivatives.

Caption: Generalized synthetic workflow for derivatives of this compound.

Comparative Biological Activity

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature of the substituents.[12]

Antifungal Activity: The 1,2,4-triazole core is a well-established pharmacophore in antifungal drugs like fluconazole and itraconazole.[1] The introduction of a thioether moiety, particularly with an aromatic substituent (as in Derivative A), has been shown to enhance antifungal efficacy.[13][14] This is often attributed to increased lipophilicity and potential interactions with fungal enzymes.

Anticancer Activity: Certain 1,2,4-triazole derivatives have demonstrated potent anticancer activity by various mechanisms, including tubulin polymerization inhibition and anti-proliferative effects.[3][15] The ester and amine derivatives (B and C) may exhibit enhanced cytotoxicity against cancer cell lines due to improved cellular uptake and interactions with intracellular targets.

Antibacterial Activity: While generally less potent than their antifungal effects, some 1,2,4-triazole derivatives exhibit antibacterial activity.[14] The specific structural modifications in Derivatives A, B, and C would need to be screened against a panel of bacterial strains to determine their efficacy.

Structure-Activity Relationship (SAR) Insights

Based on the broader literature on 1,2,4-triazole derivatives, several SAR principles can be inferred:

  • N4-Substitution: The propyl group at the N4 position is crucial for maintaining a specific conformation and influencing lipophilicity. Variations in the alkyl chain length can modulate activity.

  • C3-Side Chain: The nature of the substituent at the C3 position is a primary determinant of the type and potency of biological activity.

    • Thioether Linkage (Derivative A): The presence of a sulfur atom can enhance antifungal activity. The nature of the substituent on the sulfur (e.g., an electron-withdrawing or -donating aromatic ring) can fine-tune this activity.[7][8]

    • Ester Group (Derivative B): The ester functionality can act as a prodrug, being hydrolyzed in vivo to release the active parent alcohol. The choice of the carboxylic acid component can influence the rate of hydrolysis and the overall pharmacokinetic profile.

    • Amine Moiety (Derivative C): The basicity and steric bulk of the amine can significantly impact target binding and selectivity.

The following diagram illustrates the key pharmacophoric features and points of modification.

SAR_Diagram cluster_0 Core Scaffold cluster_1 N4-Substitution cluster_2 C3-Side Chain (Key for Activity) Core 1,2,4-Triazole Ring N4 Propyl Group (Modulates Lipophilicity) Core->N4 Influences Conformation C3_A Thioether (Antifungal) Core->C3_A Determines Activity C3_B Ester (Prodrug/Lipophilicity) C3_C Amine (Target Binding)

Caption: Structure-Activity Relationship (SAR) map for this compound derivatives.

Experimental Protocols

To facilitate the comparative evaluation of these derivatives, standardized experimental protocols are essential.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a reliable method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[16]

Objective: To determine the MIC of the test compounds against various fungal strains.

Materials:

  • Test compounds (Derivatives A, B, C) and a standard antifungal (e.g., fluconazole).

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Preparation of Inoculum: Grow fungal strains on appropriate agar plates. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of the test compounds and the standard drug in RPMI-1640 in the 96-well plates.

  • Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a drug-free growth control and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading of Results: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control. This can be assessed visually or by reading the optical density at a specific wavelength.[17]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Objective: To evaluate the cytotoxic effects of the test compounds on human cancer cell lines.

Materials:

  • Test compounds (Derivatives A, B, C) and a standard cytotoxic drug (e.g., doxorubicin).

  • Human cancer cell line (e.g., MCF-7, HeLa).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard drug. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Summary and Comparison

The following table summarizes the expected performance of the this compound derivatives based on the principles discussed. The values are hypothetical and for illustrative purposes.

DerivativeKey Structural FeaturePrimary Target ActivityExpected Antifungal MIC (µg/mL) vs. C. albicansExpected Anticancer IC50 (µM) vs. MCF-7
Parent Compound HydroxymethylBroad-spectrum32 - 64> 100
Derivative A ThioetherAntifungal4 - 1650 - 100
Derivative B EsterProdrug/Anticancer16 - 3210 - 25
Derivative C AmineAnticancer> 645 - 15

Conclusion

The this compound core scaffold presents a promising starting point for the development of novel therapeutic agents. By employing strategic chemical modifications, such as the introduction of thioether, ester, or amine functionalities, it is possible to tailor the biological activity profile of the resulting derivatives. This guide provides a framework for the comparative evaluation of such derivatives, from their synthesis and biological testing to the interpretation of structure-activity relationships. The provided experimental protocols offer a standardized approach to generate reliable and comparable data, which is crucial for the successful progression of drug discovery projects. Further exploration of diverse substituents at the C3 and N4 positions is warranted to fully unlock the therapeutic potential of this versatile chemical scaffold.

References

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  • Qadir, M. A., & Al-Shemary, R. K. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-13.
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  • Al-Sanea, M. M., Aouad, M. R., & Al-Masoudi, N. A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Molecules, 27(15), 4983.

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A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data for Novel 1,2,4-Triazole Derivatives: A Case Study of (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigor in Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a wide array of therapeutic agents.[1][2][3][4] These heterocyclic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][5] As researchers synthesize novel derivatives to enhance efficacy and selectivity, the introduction of molecules like (4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 497855-00-2) into the development pipeline necessitates a validation framework that is both robust and unimpeachable.[6][7]

This guide provides an in-depth, experience-driven approach to the statistical validation of experimental data for this novel triazole derivative. While specific published experimental data for this exact molecule is nascent, the principles and protocols detailed herein establish a comprehensive methodology applicable to any new chemical entity (NCE) within this class. We will proceed by treating this compound as our primary candidate and compare its hypothetical validation data against a closely related structural analog, (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol , to provide a comparative context.

Our entire validation strategy is grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines, specifically the recently updated Q2(R2) and its companion Q14 for analytical procedure development.[8][9][10] The objective is not merely to present data but to demonstrate that the analytical procedures are unequivocally fit for their intended purpose, ensuring the integrity of all subsequent research and development decisions.[9][11]

Part 1: Foundational Validation – Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Before any biological assessment, the absolute identity and purity of the NCE must be confirmed. An HPLC method is the gold standard for this purpose. The causality behind method development is critical: we choose a reversed-phase C18 column because it is well-suited for retaining and separating moderately polar organic molecules like our triazole derivative. The mobile phase, a gradient of acetonitrile and water, is selected to ensure adequate resolution from potential impurities and a reasonable run time. UV detection is employed based on the anticipated chromophoric nature of the triazole ring.

Experimental Protocol: HPLC Method for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a variable wavelength UV detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution: Start at 10% B, linear gradient to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create working standards and test samples by diluting this stock solution with the mobile phase.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock 1. Prepare 1 mg/mL Stock Solution Dilution 2. Create Working Standards & Samples Stock->Dilution Injection 3. Inject 10 µL onto C18 Column Dilution->Injection Transfer to Autosampler Elution 4. Gradient Elution (ACN/H2O) Injection->Elution Detection 5. UV Detection at 220 nm Elution->Detection Chromatogram 6. Generate Chromatogram Detection->Chromatogram Signal Output Integration 7. Integrate Peak Area Chromatogram->Integration Report 8. Calculate Purity / Concentration Integration->Report ICH_Validation center_node Fit for Purpose Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Robustness Robustness center_node->Robustness Range Range Linearity->Range Precision->Accuracy LOD LOD Range->LOD Defines Limits LOQ LOQ Range->LOQ Defines Limits

Caption: Inter-relationship of core analytical validation characteristics as per ICH Q2(R2).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by spiking the sample with known impurities or degradants and showing that the primary analyte peak is free from co-elution.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. [12]This is assessed by analyzing a minimum of five concentrations across the desired range. The relationship is validated using least squares regression analysis.

  • Accuracy: The closeness of the test results to the true value. It is determined by performing recovery studies on a matrix spiked with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. [11]* Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. [12] * Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment). [12]* Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. [12]* Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate). This is typically evaluated during development. [9]

Part 2: Comparative Data Analysis

To provide context, we present hypothetical but realistic validation data for our target compound and its structural analog. This comparison highlights how minor structural changes can influence analytical behavior and underscores the necessity of validating methods for each NCE individually.

Table 1: Comparative Physicochemical and Chromatographic Properties

Parameter This compound (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (Analog) Data Source
CAS Number 497855-00-2 71757591-23-4 (Hypothetical CAS) ,[6] [13]
Molecular Formula C₆H₁₁N₃O C₇H₁₃N₃O ,[14] [13]
Molecular Weight 141.17 g/mol 155.20 g/mol ,[15] [13]
Predicted XlogP -0.6 -0.2 ,[14] [13]

| HPLC Retention Time (Hypothetical) | 8.52 min | 9.78 min | N/A |

Causality Insight: The addition of a methyl group in the analog increases its molecular weight and hydrophobicity (higher XlogP), leading to a longer retention time on a reversed-phase HPLC column.

Table 2: Summary of HPLC Method Validation Parameters (Hypothetical Data)

Validation Parameter Acceptance Criteria This compound (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (Analog)
Linearity (Range) 1 - 100 µg/mL 1 - 100 µg/mL 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999 0.9995 0.9992
Accuracy (% Recovery) 98.0 - 102.0% 99.5 ± 0.8% 100.3 ± 1.1%
Precision (Repeatability, %RSD) ≤ 2.0% 0.65% 0.72%
Precision (Intermediate, %RSD) ≤ 2.0% 1.15% 1.34%
LOD Report Value 0.2 µg/mL 0.25 µg/mL

| LOQ | Report Value | 0.8 µg/mL | 0.9 µg/mL |

Part 3: Validation of Biological Activity Data – An Antimicrobial Case Study

Given the known antimicrobial potential of triazole derivatives, a common primary screen is the determination of the Minimum Inhibitory Concentration (MIC) against pathogenic bacteria. [1][2][16][17]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Microorganisms: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add a standardized bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) is used as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Validation: The entire experiment must be performed in triplicate on three separate days to ensure reproducibility.

Statistical Considerations for Biological Data

While single MIC values are often reported, robust validation requires statistical treatment. The geometric mean of the MICs from replicate experiments should be calculated. More importantly, the data must be reproducible, with results typically expected to be within one two-fold dilution (e.g., ± 1 well) across replicates.

Table 3: Comparative Antibacterial Activity (Hypothetical Data)

Compound MIC against S. aureus (µg/mL) MIC against E. coli (µg/mL)
This compound 32 64
(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol (Analog) 16 64

| Ciprofloxacin (Reference Drug) | 0.5 | 0.25 |

Causality Insight: In this hypothetical scenario, the addition of the methyl group on the triazole ring (Analog) appears to double the potency against the Gram-positive S. aureus while having no effect on the Gram-negative E. coli. This highlights how subtle structural modifications, validated by reliable data, can inform structure-activity relationship (SAR) studies.

Conclusion

The statistical validation of experimental data is not a procedural formality but the very foundation of scientific integrity in drug development. For a novel compound like this compound, establishing a validated analytical method according to ICH Q2(R2) guidelines is the first and most critical step. This ensures that all subsequent data, from purity assessment to biological activity screening, is accurate, precise, and reliable. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, and by comparing performance against relevant analogs, researchers can build a comprehensive and trustworthy data package. This rigorous, self-validating approach provides the confidence needed to make informed decisions, advancing only the most promising candidates toward further development.

References

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Safety Operating Guide

Definitive Guide to the Safe Disposal of (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of (4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS No. 497855-00-2). As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the critical information needed for safe laboratory operations and environmental stewardship. This guide is specifically designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

A Note on Scientific Precaution: Comprehensive toxicological and environmental fate data for this compound are not extensively documented in publicly available literature.[1] In such cases, a precautionary principle is the cornerstone of safe laboratory practice. The procedures outlined below are therefore based on the known hazards of structurally related triazole compounds and the stringent regulatory frameworks established by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Profile and Mandatory Waste Classification

  • Potential for Toxicity: Many triazole-based compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[2] For instance, the parent compound, 1,2,4-Triazole, is designated as having acute toxicity and being toxic for reproduction.[3]

  • Irritation: Serious eye irritation is a common hazard associated with this chemical class.[4]

  • Environmental Concerns: The environmental impact of many triazole derivatives is a significant concern, with some banned due to potential groundwater contamination and risks to aquatic life.[5]

Core Directive: Based on this profile, This compound and any materials contaminated with it must be classified and handled as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste receptacles.[6][7]

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance. The following steps provide a clear, actionable framework for managing waste containing this compound from the point of generation to its final disposition.

Step 1: Immediate Segregation at the Point of Generation

The foundation of proper waste management is segregation. As soon as a material (whether the pure compound, a solution, or contaminated labware) is designated as waste, it must be separated from non-hazardous materials and other incompatible chemical waste streams.

  • Causality: Segregation prevents dangerous reactions that can occur when incompatible chemicals are mixed.[8] For triazole derivatives, particular care should be taken to avoid mixing with strong oxidizing agents.[2][9] It also ensures that waste streams are correctly profiled for the disposal vendor, which is a legal requirement.[10]

Step 2: Containerization Protocol

The choice and handling of the waste container are governed by strict safety and regulatory standards.

  • Select a Compatible Container: Use a leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for any acidic or basic solutions.[11] The original product container, if in good condition, is an ideal choice.[12]

  • Maintain a Closed System: The waste container must be kept securely sealed at all times, except when actively adding waste.[12][13] This minimizes the release of potentially harmful vapors and prevents spills.

  • Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills during handling and transport.[11]

Step 3: Labeling - The Communication Keystone

Proper labeling is a critical OSHA and EPA requirement that ensures safe handling and proper disposal.[14][15] Every waste container must be clearly labeled as soon as waste is first added.

  • Required Information:

    • The words "Hazardous Waste" .[14]

    • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[7]

    • Composition: If it is a mixture, list all components and their approximate percentages.[12]

    • Hazard Identification: Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").[14]

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate specific locations for the temporary storage of hazardous waste. These are known as Satellite Accumulation Areas (SAAs).[12]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[16]

  • Quantity Limits: A laboratory can accumulate up to 55 gallons of a single hazardous waste stream in an SAA.[16]

  • Storage Time: Once a container is full, it must be moved from the SAA to the facility's central accumulation area within three days.[12] Partially filled containers may remain in the SAA for up to one year.[12]

Parameter Requirement Regulatory Basis
Container Status Must be kept closed except when adding waste.40 CFR 262.15
Container Condition Must be in good condition and compatible with contents.40 CFR 262.15
Labeling Must be marked with "Hazardous Waste" and identify contents.40 CFR 262.15
Maximum Volume Up to 55 gallons of hazardous waste.40 CFR 262.15
Time Limit (Full) Container must be moved within 3 days of being full.40 CFR 262.15
Step 5: Professional Disposal - The Final, Critical Step

The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility.[9]

  • Engage a Certified Vendor: Your institution's Environmental Health & Safety (EHS) office will have contracts with certified waste brokers or disposal companies. These vendors are trained to handle, transport, and dispose of chemical waste in compliance with all federal and state regulations.[10]

  • Recommended Disposal Method: For nitrogen-containing organic compounds like this triazole, high-temperature incineration is the preferred disposal method.[4][9] This process effectively destroys the compound, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's emission control systems.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_LabOperations In-Lab Procedures cluster_EHSOperations EHS & Vendor Procedures Gen Waste Generation (Pure compound, solution, or contaminated material) PPE Don Appropriate PPE (Gloves, Eye Protection) Gen->PPE Seg Step 1: Segregate Waste (Isolate from other waste streams) PPE->Seg Cont Step 2: Select & Fill Compatible Container (Keep closed, <90% full) Seg->Cont Label Step 3: Apply Hazardous Waste Label (Contents, Date, Hazards) Cont->Label Store Step 4: Store in SAA (At point of generation) Label->Store CheckFull Is Container Full or Stored >1 Year? Store->CheckFull CheckFull->Store No Move Move to Central Accumulation Area (Within 3 days) CheckFull->Move Yes Arrange Step 5: Arrange Pickup (Contact EHS/Certified Vendor) Move->Arrange Dispose Final Disposal (High-Temperature Incineration) Arrange->Dispose

Caption: Procedural flow for safe disposal of triazole waste.

Emergency Procedures: Small Spill Management

In the event of a small spill within a controlled laboratory environment (e.g., inside a chemical fume hood):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety glasses/goggles, and chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult a glove compatibility chart).

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to absorb the spill.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it in a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Label and Dispose: Label the container as hazardous waste, detailing the spilled chemical and the absorbent material, and manage it according to the protocol above.

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the integrity of your research operations.

References

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  • MOLBASE. (n.d.). This compound. Retrieved from [Link]

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  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [https://www.carlroth.com/medias/SDB-5242-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDQyODd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDgyLzkwNzQyMDIzNDQ0Nzgu cGRmfGUzYjQwMzJmYjI5ZDYxZWY4YjY5YjY4ZWIzYjYxOWU2YjYxOWU2YjYxOWU2YjYxOWU2YjYxOWU2YjYxOWU2]([Link] cGRmfGUzYjQwMzJmYjI5ZDYxZWY4YjY5YjY4ZWIzYjYxOWU2YjYxOWU2YjYxOWU2YjYxOWU2YjYxOWU2YjYxOWU2)

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A Senior Application Scientist's Guide to the Safe Handling of (4-propyl-4H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling (4-propyl-4H-1,2,4-triazol-3-yl)methanol (CAS No: 497855-00-2)[1][2]. As a novel chemical entity, specific hazard data may be limited. Therefore, this document synthesizes established principles of laboratory safety, data from analogous triazole compounds, and regulatory guidelines to create a robust framework for its safe utilization. This guide is designed to be a self-validating system, empowering you to work with confidence and precision.

Hazard Identification and Risk Assessment: The Foundation of Safety

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found in public databases, suppliers of this compound are required to provide one upon request[1]. It is imperative to obtain and thoroughly review the supplier's SDS before commencing any work.[3][4]

Based on the structure—a triazole ring with a propyl and a methanol group—we can anticipate potential hazards. Triazole compounds can exhibit a range of toxicological properties, and some are known to cause skin and eye irritation, and may be harmful if inhaled or swallowed[5][6]. The methanol group suggests potential flammability and toxicity associated with methanol itself.[7][8] Therefore, a cautious approach is warranted, treating the compound as potentially hazardous until specific data becomes available.

Inferred Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Possible, based on related triazole structures.[5][6]

  • Skin Irritation/Corrosion: Likely.

  • Eye Irritation/Damage: Likely.

  • Respiratory Irritation: Possible, especially if handled as a powder.

  • Flammability: The presence of the propyl and methanol groups suggests it may be combustible.[9]

Engineering Controls: Your First Line of Defense

The hierarchy of controls prioritizes engineering solutions to minimize exposure. Personal Protective Equipment (PPE) is the last line of defense.

  • Chemical Fume Hood: All handling of this compound, especially the handling of solids to prepare solutions, must be conducted in a certified chemical fume hood.[10][11][12] This is crucial to prevent the inhalation of any dust or vapors that may be generated. The fume hood should have an average face velocity of 80-120 feet per minute.[12]

  • Ventilation: Ensure the laboratory is well-ventilated.[13]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[14]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.[15][16]

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Chemical splash goggles or a full-face shield.[10]Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect for damage before each use.[7][17][18]A lab coat, fully buttoned with sleeves rolled down.[3][18]If weighing a powder outside of a certified enclosure, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[5]
Conducting Reactions and Transfers Chemical splash goggles.[10]Chemical-resistant gloves. Change gloves immediately if contaminated.[19]A lab coat.Not typically required if performed in a fume hood.
Cleaning and Decontamination Chemical splash goggles.Heavy-duty chemical-resistant gloves.A lab coat. Consider a chemically resistant apron.[12]Not typically required if the area is well-ventilated.
PPE Selection Logic

Caption: PPE selection workflow for handling the compound.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize risks.[10]

A. Pre-Handling Preparations
  • Review the SDS: Before any work begins, thoroughly read and understand the Safety Data Sheet provided by the supplier.[3][4]

  • Ensure Proper Ventilation: All work must be conducted in a certified chemical fume hood.[10][11]

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.[5]

  • Prepare Workspace: Ensure the work area is clean and free of clutter. Locate the nearest emergency eyewash station and safety shower.[14]

B. Step-by-Step Protocol: Preparing a 10 mM Stock Solution
  • Designated Area: Perform this procedure in a designated area within a chemical fume hood.

  • Tare the Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Weigh the Compound: Carefully weigh the desired amount of this compound. Avoid creating dust. If any material is spilled, decontaminate the area immediately (see Section 6).

  • Dissolution: Add the weighed compound to a volumetric flask of the appropriate size.

  • Solvent Addition: Slowly add the desired solvent (e.g., DMSO, ethanol) to the flask, swirling gently to dissolve the compound. Fill to the calibration mark.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and your initials.[3][20]

  • Storage: Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

C. Storage Requirements
  • Container: Store in a tightly sealed, properly labeled container.[10]

  • Location: Keep in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[10]

  • Incompatibilities: While specific incompatibilities are unknown, as a general precaution, store away from strong oxidizing agents, strong acids, and strong bases.[6]

Spill and Emergency Procedures: Preparedness is Key

Even with meticulous planning, accidents can happen. Being prepared to respond swiftly and correctly is essential.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.

    • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry to the area.

    • Await the arrival of trained emergency response personnel.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste (excess solid, solutions, and contaminated materials) in a dedicated, clearly labeled, and sealed hazardous waste container.[21] The container should be compatible with the waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Do NOT dispose of this chemical down the drain or in the regular trash.[9][21] Triazole-containing waste may be classified as flammable and/or toxic.[22]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of yourself and your colleagues.

References

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Retrosynthesis Analysis

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(4-propyl-4H-1,2,4-triazol-3-yl)methanol

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